Product packaging for 5-Methyl-2,1,3-benzothiadiazole(Cat. No.:CAS No. 1457-93-8)

5-Methyl-2,1,3-benzothiadiazole

Cat. No.: B073233
CAS No.: 1457-93-8
M. Wt: 150.2 g/mol
InChI Key: XDQJAYFCPRWDOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Methyl-2,1,3-benzothiadiazole is a useful research compound. Its molecular formula is C7H6N2S and its molecular weight is 150.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2S B073233 5-Methyl-2,1,3-benzothiadiazole CAS No. 1457-93-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c1-5-2-3-6-7(4-5)9-10-8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDQJAYFCPRWDOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NSN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381764
Record name 5-methyl-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1457-93-8
Record name 5-methyl-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1457-93-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Methyl-2,1,3-benzothiadiazole from 3-methyl-1,2-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Methyl-2,1,3-benzothiadiazole, a key heterocyclic building block in medicinal chemistry and materials science. The primary synthetic route detailed herein is the cyclization of 3-methyl-1,2-phenylenediamine with a sulfur-containing reagent, a method favored for its directness and high yields.[1] This document offers detailed experimental protocols, quantitative data, and logical workflow diagrams to support research and development activities.

Synthetic Pathway Overview

The most common and efficient synthesis of this compound is achieved through the reaction of 3-methyl-1,2-phenylenediamine with thionyl chloride (SOCl₂).[1][2] This reaction involves the formation of the thiadiazole ring fused to the benzene ring of the starting diamine. The presence of a base, such as pyridine, is often employed to facilitate the reaction.[3]

// Nodes Start [label="3-methyl-1,2-phenylenediamine", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="SOCl₂, Pyridine\nToluene", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate [label="Reaction Mixture", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Intermediate [label="Cyclization", color="#4285F4"]; Reagents -> Intermediate [color="#EA4335"]; Intermediate -> Product [label="Work-up & Purification", color="#34A853"]; } caption: "General synthetic workflow for this compound."

Experimental Protocol

This section details a standard experimental procedure for the synthesis of this compound from 3-methyl-1,2-phenylenediamine.

Materials:

  • 3-methyl-1,2-phenylenediamine

  • Thionyl chloride (SOCl₂)[3]

  • Anhydrous Pyridine[3]

  • Anhydrous Toluene[3]

  • Dichloromethane (for extraction)[3]

  • Saturated sodium bicarbonate (NaHCO₃) solution[3]

  • Brine (saturated NaCl solution)[3]

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[3]

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for elution)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methyl-1,2-phenylenediamine in anhydrous toluene.[1][3]

  • Addition of Base: Add anhydrous pyridine to the solution and stir the mixture at room temperature for 10 minutes.[3]

  • Addition of Thionyl Chloride: Cool the flask in an ice bath. Slowly add thionyl chloride dropwise to the stirred solution over a period of 30 minutes. This reaction is exothermic and may produce HCl gas; therefore, it should be performed in a well-ventilated fume hood.[1][3]

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 110°C for toluene) for 3-5 hours.[3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1][3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water.[3]

  • Extraction: Extract the aqueous layer with dichloromethane.[3] Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution and then with brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent such as ethanol or hexane to yield pure this compound.[1][3]

// Nodes A [label="Dissolve 3-methyl-1,2-phenylenediamine\nin Toluene", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Add Pyridine, Stir", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Cool in Ice Bath", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Dropwise Addition of SOCl₂", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Reflux for 3-5 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Cool to Room Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Quench with Water", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Extract with Dichloromethane", fillcolor="#F1F3F4", fontcolor="#202124"]; I [label="Wash with NaHCO₃ and Brine", fillcolor="#F1F3F4", fontcolor="#202124"]; J [label="Dry and Concentrate", fillcolor="#F1F3F4", fontcolor="#202124"]; K [label="Purify (Column Chromatography\nor Recrystallization)", fillcolor="#F1F3F4", fontcolor="#202124"]; L [label="Pure this compound", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges A -> B [color="#4285F4"]; B -> C [color="#4285F4"]; C -> D [color="#4285F4"]; D -> E [color="#EA4335"]; E -> F [color="#FBBC05"]; F -> G [color="#FBBC05"]; G -> H [color="#34A853"]; H -> I [color="#34A853"]; I -> J [color="#34A853"]; J -> K [color="#34A853"]; K -> L [color="#34A853"]; } caption: "Step-by-step experimental workflow."

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound. Yields and reaction times are representative and may vary based on the scale and specific reaction conditions.

ParameterValueReference
Starting Material 3-methyl-1,2-phenylenediamine[1]
Reagents Thionyl Chloride (SOCl₂), Pyridine[3]
Solvent Toluene[1][3]
Reaction Temperature Reflux (approx. 110°C)[3]
Reaction Time 3 - 5 hours[3]
Typical Yield 75 - 90%[3]

Troubleshooting and Side Reactions

A potential side reaction during this synthesis is the chlorination of the methyl group, which can occur when using hot thionyl chloride.[4] To minimize the formation of 4-(chloromethyl)-2,1,3-benzothiadiazole, it is crucial to maintain a controlled, moderate reaction temperature.[4] If this byproduct is observed, purification by column chromatography is generally effective for its removal.[4] The formation of dark, tarry crude products may indicate that the reaction temperature was too high or the reaction time was too long.[4]

Conclusion

The synthesis of this compound from 3-methyl-1,2-phenylenediamine via cyclization with thionyl chloride is a robust and high-yielding method. This guide provides the necessary details for researchers to successfully perform this synthesis. Adherence to the outlined protocol, careful control of reaction conditions, and appropriate purification techniques are key to obtaining a high yield of the pure product.

References

An In-depth Technical Guide to the Formation of 5-Methyl-2,1,3-benzothiadiazole with Thionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of 5-Methyl-2,1,3-benzothiadiazole, a key heterocyclic scaffold in medicinal chemistry and materials science. The document details the reaction mechanism, provides a step-by-step experimental protocol, summarizes key quantitative data, and includes visual diagrams to illustrate the chemical pathway and experimental workflow.

Introduction and Reaction Overview

2,1,3-Benzothiadiazole (BTD) and its derivatives are privileged electron-acceptor units integral to the design of functional molecules for optoelectronics, fluorescent probes, and pharmaceuticals.[1][2][3] The synthesis of the BTD core is most commonly achieved through the cyclization of an o-phenylenediamine with a sulfur-containing reagent.

The formation of this compound involves the reaction of 4-methyl-1,2-phenylenediamine with thionyl chloride (SOCl₂). This transformation is a classic example of the Hinsberg reaction, first used to prepare the parent 2,1,3-benzothiadiazole in 1889.[4] The reaction proceeds via a condensation-cyclization mechanism, where thionyl chloride acts as both the sulfur source and a dehydrating agent, leading to the formation of the stable five-membered thiadiazole ring fused to the benzene ring.[5] The by-products of this reaction are typically sulfur dioxide (SO₂) and hydrogen chloride (HCl).[5]

Reaction Mechanism

The reaction between 4-methyl-1,2-phenylenediamine and thionyl chloride is a multistep process involving nucleophilic attack and subsequent cyclization. A base, such as pyridine or triethylamine, is often added to neutralize the HCl generated during the reaction.[6][7]

The proposed mechanism is as follows:

  • Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the amino groups of 4-methyl-1,2-phenylenediamine on the electrophilic sulfur atom of thionyl chloride.

  • Formation of Intermediate: This attack forms a zwitterionic intermediate. A chloride ion is subsequently eliminated from the sulfur atom.

  • Deprotonation: A base present in the reaction mixture (e.g., pyridine) deprotonates the positively charged nitrogen atom, forming an N-sulfinylamino intermediate and pyridinium hydrochloride.

  • Intramolecular Cyclization: The second amino group then performs an intramolecular nucleophilic attack on the sulfur atom of the sulfinylamino group.

  • Elimination and Aromatization: The resulting cyclic intermediate undergoes a series of elimination steps, losing water and sulfur monoxide (which disproportionates), or more directly, two molecules of HCl and SO₂, to yield the final, stable aromatic this compound product.

Reaction_Mechanism Reaction Mechanism for this compound Formation cluster_start Reactants cluster_intermediate Intermediates cluster_product Products Reactant1 4-Methyl-1,2-phenylenediamine Intermediate1 Initial Adduct Reactant1->Intermediate1 + SOCl₂ Reactant2 Thionyl Chloride (SOCl₂) Reactant2->Intermediate1 Intermediate2 N-Sulfinylamino Intermediate Intermediate1->Intermediate2 - HCl Intermediate3 Cyclic Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization Product This compound Intermediate3->Product - H₂O, - SO or - 2HCl, - SO₂ Byproduct SO₂ + 2HCl Intermediate3->Byproduct

Caption: Proposed reaction mechanism for the synthesis of this compound.

Experimental Protocol

The following is a generalized experimental protocol based on common laboratory procedures for the synthesis of 4-Methyl-2,1,3-benzothiadiazole.[6][8]

Materials:

  • 4-Methyl-1,2-phenylenediamine

  • Thionyl chloride (SOCl₂)

  • Anhydrous Pyridine (or Triethylamine)

  • Anhydrous Toluene (or Dichloromethane)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for column chromatography (e.g., petroleum ether, ethyl acetate)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-Methyl-1,2-phenylenediamine (e.g., 5.0 g, 40.9 mmol) in anhydrous toluene (100 mL).

  • Addition of Base: Add anhydrous pyridine (e.g., 9.7 mL, 122.7 mmol, 3.0 eq.) to the solution and stir the mixture at room temperature for 10 minutes.[6]

  • Addition of Thionyl Chloride: Cool the flask in an ice bath. Slowly add thionyl chloride (e.g., 4.5 mL, 61.4 mmol, 1.5 eq.) dropwise to the stirred solution over 30 minutes. Caution: This reaction is exothermic and releases toxic HCl and SO₂ gas. This step must be performed in a well-ventilated fume hood.[6][8]

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 110°C for toluene) for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[6]

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing 100 mL of water to quench the reaction.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution (2 x 50 mL) to neutralize excess acid, followed by brine (1 x 50 mL).[6]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient elution with petroleum ether and ethyl acetate, to yield the pure this compound.[8]

Experimental_Workflow Experimental Workflow Setup 1. Reaction Setup (Diamine, Solvent, Base) Addition 2. Reagent Addition (SOCl₂ dropwise, 0°C) Setup->Addition Reflux 3. Reflux (3-5 hours, ~110°C) Addition->Reflux Workup 4. Work-up & Quenching (Cool, add H₂O) Reflux->Workup Extraction 5. Extraction (DCM) Workup->Extraction Washing 6. Washing (NaHCO₃, Brine) Extraction->Washing Drying 7. Drying & Concentration (Na₂SO₄, Rotovap) Washing->Drying Purification 8. Purification (Column Chromatography) Drying->Purification Product Pure Product Purification->Product

Caption: A typical experimental workflow for the synthesis and purification of the title compound.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and characterization of this compound.

Table 1: Reaction Parameters

Parameter Value / Description Reference
Starting Material 4-Methyl-1,2-phenylenediamine [6]
Reagent Thionyl Chloride (SOCl₂) [6]
Stoichiometry ~1.5 equivalents of SOCl₂ [6]
Base Pyridine (~3.0 equivalents) [6]
Solvent Anhydrous Toluene [6]
Temperature 0°C for addition, then reflux (~110°C) [6]
Reaction Time 3-5 hours [6]

| Reported Yield | >80% (Typical for BTD synthesis) |[5] |

Table 2: Spectroscopic Data for this compound

Data Type Description Reference
Formula C₇H₆N₂S [9]
Molecular Weight 150.20 g/mol [9]
¹H NMR The methyl group protons produce a characteristic singlet around 2.2-2.7 ppm.[10] [10][11]
Aromatic protons resonate in the downfield region between 7.0-8.5 ppm.[10] [10]
¹³C NMR Spectra available in chemical databases for full characterization. [11]

| Mass Spec (MS) | Data available for structural confirmation. |[11] |

Conclusion

The synthesis of this compound from 4-methyl-1,2-phenylenediamine and thionyl chloride is a robust and well-established method. A thorough understanding of the reaction mechanism, adherence to the detailed experimental protocol, and careful purification are essential for obtaining a high yield of the pure product. The quantitative and spectroscopic data provided serve as a benchmark for researchers working on the synthesis and application of this important heterocyclic compound.

References

FT-IR Analysis of 5-Methyl-2,1,3-benzothiadiazole: A Technical Guide to its Vibrational Modes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 5-Methyl-2,1,3-benzothiadiazole and FT-IR Spectroscopy

This compound is a heterocyclic aromatic compound that belongs to the benzothiadiazole family. Benzothiadiazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. FT-IR spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds by measuring the absorption of infrared radiation by their vibrational modes. Each functional group in a molecule vibrates at a characteristic frequency, resulting in a unique infrared spectrum that acts as a "molecular fingerprint."

Experimental Protocol for FT-IR Analysis

A standard experimental procedure for obtaining the FT-IR spectrum of a solid sample like this compound is detailed below.

Sample Preparation (KBr Pellet Method)

The Potassium Bromide (KBr) pellet technique is a widely used method for preparing solid samples for FT-IR analysis.

  • Sample and KBr Preparation: Dry a small amount of this compound and spectroscopic grade KBr in an oven to remove any moisture, which can interfere with the analysis.

  • Grinding: In an agate mortar, grind a small quantity (typically 1-2 mg) of the this compound sample.

  • Mixing: Add approximately 100-200 mg of the dried KBr to the mortar and mix thoroughly with the sample. The mixture should have a uniform, fine consistency.

  • Pellet Formation: Transfer the mixture to a pellet-forming die. Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

  • Sample Mounting: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

Data Acquisition
  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for the analysis.

  • Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric and instrumental interferences.

  • Sample Spectrum: Place the KBr pellet in the sample holder and record the FT-IR spectrum of the this compound sample.

  • Spectral Range: The spectrum is typically recorded in the mid-infrared range, from 4000 to 400 cm⁻¹.

  • Resolution and Scans: A spectral resolution of 4 cm⁻¹ and an accumulation of 32 or 64 scans are commonly used to obtain a high-quality spectrum.

experimental_workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition start Start: 5-Methyl-2,1,3- benzothiadiazole Sample grind Grind Sample start->grind mix Mix with KBr grind->mix press Press into Pellet mix->press mount Mount Pellet in Spectrometer press->mount background Record Background Spectrum mount->background sample_spec Record Sample Spectrum background->sample_spec process Process Data sample_spec->process end End: FT-IR Spectrum process->end

Caption: Experimental Workflow for FT-IR Analysis.

Theoretical Vibrational Analysis Workflow

To complement experimental data and provide a more detailed assignment of vibrational modes, theoretical calculations using Density Functional Theory (DFT) are often employed.

  • Molecular Modeling: The 3D structure of this compound is built using a molecular modeling software.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to compute the harmonic vibrational frequencies. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

  • Vibrational Mode Assignment: The calculated vibrational modes are visualized and assigned to specific molecular motions (e.g., stretching, bending, wagging).

  • Scaling: The calculated frequencies are often scaled by an empirical factor to better match the experimental values, as the theoretical calculations are performed on an isolated molecule in the gas phase and do not account for intermolecular interactions present in the solid state.

theoretical_workflow start Start: Molecular Structure of this compound optimization Geometry Optimization (DFT/B3LYP) start->optimization frequency_calc Frequency Calculation optimization->frequency_calc check_imaginary Check for Imaginary Frequencies frequency_calc->check_imaginary check_imaginary->optimization Imaginary Frequencies Found assignment Vibrational Mode Assignment check_imaginary->assignment No Imaginary Frequencies scaling Frequency Scaling assignment->scaling end End: Calculated Vibrational Frequencies and Assignments scaling->end

Caption: Theoretical Vibrational Analysis Workflow.

Expected Vibrational Modes of this compound

The following table summarizes the expected characteristic vibrational frequencies for this compound based on the analysis of similar compounds found in the literature. These are estimations and should be confirmed with experimental and theoretical studies on the specific molecule.

Expected Frequency Range (cm⁻¹) Vibrational Mode Assignment Notes
3100 - 3000Aromatic C-H StretchingTypically multiple weak to medium bands.
3000 - 2850Methyl (CH₃) C-H StretchingAsymmetric and symmetric stretching vibrations.
1620 - 1580C=C Aromatic Ring StretchingCharacteristic of the benzene ring.
1550 - 1450C=N StretchingAssociated with the thiadiazole ring.
1470 - 1430Methyl (CH₃) Asymmetric Bending
1390 - 1370Methyl (CH₃) Symmetric Bending
1300 - 1000In-plane C-H Bending
1200 - 1100C-N Stretching
1000 - 800Out-of-plane C-H BendingThe pattern can indicate the substitution on the benzene ring.
800 - 650C-S Stretching

Conclusion

The FT-IR analysis of this compound provides valuable insights into its molecular structure and the presence of key functional groups. This technical guide has outlined the standard experimental and theoretical methodologies for conducting such an analysis. While specific experimental data for this molecule is not currently widespread, the provided information on expected vibrational modes serves as a useful reference for researchers. A combined experimental and theoretical approach is recommended for a definitive and comprehensive understanding of the vibrational properties of this compound, which will be beneficial for its application in drug development and materials science.

An In-depth Technical Guide on the Mass Spectrometry Fragmentation of 5-Methyl-2,1,3-benzothiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proposed electron ionization (EI) mass spectrometry fragmentation pattern of 5-Methyl-2,1,3-benzothiadiazole. The fragmentation pathway is elucidated based on established principles of mass spectrometry and comparison with the known fragmentation of the parent compound, 2,1,3-benzothiadiazole.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its behavior under mass spectrometry is crucial for its identification and structural characterization in various research and development settings. Electron ionization mass spectrometry induces fragmentation of the molecule, and the resulting pattern of charged fragments provides a unique fingerprint of the compound's structure.

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is expected to be initiated by the removal of an electron to form the molecular ion (M•+). The fragmentation pathways are likely dominated by the loss of the methyl group and the subsequent or concurrent breakdown of the thiadiazole and benzene rings.

The molecular ion of this compound has a mass-to-charge ratio (m/z) of 150. The primary fragmentation steps are proposed as follows:

  • Loss of a Methyl Radical: The initial fragmentation is predicted to be the loss of a methyl radical (•CH3) to form a stable cation at m/z 135. This is a common fragmentation pathway for methylated aromatic compounds.

  • Fragmentation of the Thiadiazole Ring: Subsequent fragmentation of the [M-CH3]+ ion at m/z 135 is likely to involve the cleavage of the thiadiazole ring. This can proceed through several pathways, including the loss of hydrogen cyanide (HCN), a common neutral loss from nitrogen-containing heterocyclic compounds, leading to a fragment at m/z 108.

  • Loss of a Cyano Radical: An alternative fragmentation of the m/z 135 ion could involve the loss of a cyano radical (•CN), resulting in a fragment at m/z 109.

  • Formation of Benzyne Radical Cation: Further fragmentation of the m/z 108 ion could lead to the formation of the benzyne radical cation at m/z 76 through the loss of sulfur.

Data Presentation: Predicted Mass Spectrometry Data

The following table summarizes the proposed key fragments, their m/z values, and their chemical formulas for the mass spectrometry of this compound.

m/zProposed Fragment IonChemical Formula
150Molecular Ion[C7H6N2S]•+
135[M - CH3]+[C6H3N2S]+
109[M - CH3 - CN]+[C5H3S]+
108[M - CH3 - HCN]+[C5H2NS]•+
76[Benzyne]•+[C6H4]•+

Experimental Protocols

A standard protocol for obtaining the electron ionization mass spectrum of this compound would involve the following:

Instrumentation:

  • A high-resolution mass spectrometer, such as a double-focusing magnetic sector or a time-of-flight (TOF) analyzer, equipped with an electron ionization source.

Sample Preparation:

  • The sample of this compound should be of high purity.

  • A small amount of the sample (typically in the microgram range) is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

Mass Spectrometry Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns)

  • Source Temperature: 200-250 °C (to ensure sample vaporization)

  • Mass Range: m/z 40-500 (to cover the molecular ion and expected fragments)

  • Scan Rate: 1-2 scans/second

Visualization of the Fragmentation Pathway

The proposed fragmentation pathway of this compound is visualized in the following diagram generated using the DOT language.

Fragmentation_Pathway M This compound (m/z 150) F1 [M - CH3]+ (m/z 135) M->F1 - •CH3 F2 [M - CH3 - HCN]+ (m/z 108) F1->F2 - HCN F3 [M - CH3 - CN]+ (m/z 109) F1->F3 - •CN F4 [Benzyne]+ (m/z 76) F2->F4 - S

Caption: Proposed EI fragmentation pathway of this compound.

Photophysical Properties of 5-Methyl-2,1,3-benzothiadiazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties of 5-Methyl-2,1,3-benzothiadiazole (5-Me-BTD) derivatives. The 2,1,3-benzothiadiazole (BTD) core is a prominent electron-accepting unit utilized in the design of fluorescent probes and optoelectronic materials due to its high photostability and tunable photophysical characteristics.[1] Substitution at the 5-position of the BTD ring, in conjunction with modifications at other positions, offers a powerful strategy to modulate the electronic and photophysical properties of these molecules. This guide summarizes key photophysical data, details relevant experimental protocols, and illustrates the structure-property relationships of these compounds.

Data Presentation: Photophysical Properties

Table 1: Photophysical Data of 5-Methoxy-2,1,3-benzothiadiazole in Various Solvents [2]

SolventAbsorption Max. (λ_abs_, nm)Emission Max. (λ_em_, nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ_F_)
Toluene35842145000.40
Methanol35842145000.35

Table 2: Comparative Photophysical Data of Substituted Benzothiadiazoles

CompoundSolventAbsorption Max. (λ_abs_, nm)Emission Max. (λ_em_, nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ_F_)Reference
4-Methoxy-2,1,3-benzothiadiazoleMethanol40050150000.02[2]
4-Phenyl-2,1,3-benzothiadiazoleMethanol34247181000.60[2]
4-Amino-2,1,3-benzothiadiazoleToluene43053749000.35[1]
4-Amino-2,1,3-benzothiadiazoleHexane41850143000.43[1]

Experimental Protocols

The characterization of the photophysical properties of this compound derivatives involves a series of standardized spectroscopic techniques.

Synthesis of 5-Substituted-2,1,3-benzothiadiazoles

The synthesis of 5-substituted BTDs can be achieved through various organic chemistry methodologies. A common approach involves the regioselective functionalization of a pre-existing BTD core or the cyclization of a appropriately substituted o-phenylenediamine precursor. For instance, a methoxy group can be introduced at the 5-position via nucleophilic aromatic substitution on a suitable precursor or through a multi-step synthesis starting from a substituted aniline.[2]

UV-Visible Absorption Spectroscopy

Absorption spectra are recorded on a UV-vis spectrophotometer.

  • Sample Preparation: Solutions of the 5-Me-BTD derivative are prepared in spectroscopic grade solvents at a concentration typically in the range of 10⁻⁵ to 10⁻⁶ M.

  • Measurement: The absorbance of the solution is measured over a relevant wavelength range. The wavelength of maximum absorption (λ_abs_) is determined from the resulting spectrum.[1]

Steady-State Fluorescence Spectroscopy

Emission spectra are recorded on a spectrofluorometer.

  • Excitation: The sample is excited at or near its absorption maximum (λ_abs_).

  • Emission Scan: The fluorescence emission is scanned over a wavelength range longer than the excitation wavelength.

  • Data Analysis: The wavelength of maximum emission (λ_em_) is determined. The Stokes shift, a measure of the difference in energy between the absorbed and emitted photons, is calculated in wavenumbers (cm⁻¹).

Fluorescence Quantum Yield (Φ_F_) Determination (Relative Method)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is commonly employed.

  • Standard Selection: A fluorescence standard with a known quantum yield and with absorption and emission properties similar to the sample is chosen.

  • Absorbance Matching: A series of solutions of both the sample and the standard are prepared in the same solvent, with absorbances kept below 0.1 at the excitation wavelength to minimize inner filter effects.

  • Fluorescence Measurement: The fluorescence spectra of all solutions are recorded under identical experimental conditions (e.g., excitation wavelength, slit widths).

  • Data Analysis: The integrated fluorescence intensity is plotted against the absorbance for both the sample and the standard. The gradient of the resulting linear plots is determined.

  • Calculation: The quantum yield of the sample (Φ_sample_) is calculated using the following equation:

    Φ_sample_ = Φ_std_ × (Grad_sample_ / Grad_std_) × (η_sample_² / η_std_²)

    where Φ_std_ is the quantum yield of the standard, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

Time-Resolved Fluorescence Spectroscopy

Fluorescence lifetime measurements provide information on the excited state dynamics.

  • Instrumentation: A time-correlated single photon counting (TCSPC) system or a streak camera is typically used. The sample is excited by a pulsed light source (e.g., a picosecond laser).

  • Data Acquisition: The decay of the fluorescence intensity over time is recorded.

  • Data Analysis: The fluorescence decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s) (τ).

Mandatory Visualization

The following diagrams illustrate key workflows and relationships in the study of the photophysical properties of this compound derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_photophysics Photophysical Characterization cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of 5-Me-BTD Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization UV_Vis UV-Visible Absorption Spectroscopy Characterization->UV_Vis Fluorescence Steady-State Fluorescence Spectroscopy UV_Vis->Fluorescence Quantum_Yield Quantum Yield Measurement Fluorescence->Quantum_Yield Lifetime Time-Resolved Fluorescence Spectroscopy Fluorescence->Lifetime Data_Compilation Data Compilation (λabs, λem, ΦF, τ) Quantum_Yield->Data_Compilation Lifetime->Data_Compilation Structure_Property Structure-Property Relationship Analysis Data_Compilation->Structure_Property

Workflow for the synthesis and photophysical characterization of 5-Me-BTD derivatives.

Structure_Property_Relationship cluster_substituents Substituent Effects cluster_properties Photophysical Properties BTD_Core This compound Core Electron_Donating Electron-Donating Groups (e.g., -OMe, -NR2) BTD_Core->Electron_Donating Electron_Withdrawing Electron-Withdrawing Groups (e.g., -CN, -NO2) BTD_Core->Electron_Withdrawing Absorption Absorption (λabs) Electron_Donating->Absorption Red-shift Emission Emission (λem) Electron_Donating->Emission Red-shift Quantum_Yield Quantum Yield (ΦF) Electron_Donating->Quantum_Yield Often Increases Electron_Withdrawing->Absorption Blue-shift Electron_Withdrawing->Emission Blue-shift Electron_Withdrawing->Quantum_Yield Often Decreases Stokes_Shift Stokes Shift Absorption->Stokes_Shift Emission->Stokes_Shift

Influence of substituents on the photophysical properties of the BTD core.

References

An In-depth Technical Guide to the Electrochemical Properties of 5-Methyl-2,1,3-benzothiadiazole Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrochemical properties of polymers incorporating the 5-Methyl-2,1,3-benzothiadiazole (MeBT) moiety. The introduction of a methyl group onto the benzothiadiazole core offers a subtle yet effective means to tune the electronic and physical properties of these materials. This document details the synthesis of the key monomer, polymerization methodologies, and a thorough examination of the electrochemical characteristics of the resulting polymers. Key quantitative data, including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, electrochemical and optical band gaps, and performance in electronic devices, are systematically presented. Detailed experimental protocols for synthesis and electrochemical characterization are provided to facilitate reproducible research. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to enhance understanding.

Introduction

Donor-acceptor (D-A) conjugated polymers have emerged as a cornerstone in the field of organic electronics, with applications spanning organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and sensors.[1][2] The electronic properties of these polymers can be meticulously tuned by modifying the chemical structure of the donor and acceptor units. The 2,1,3-benzothiadiazole (BT) core is a widely utilized electron-accepting moiety due to its strong electron-withdrawing nature, which facilitates intramolecular charge transfer and leads to low band gap materials.[3]

The functionalization of the BT unit provides a powerful tool for fine-tuning the optoelectronic and morphological characteristics of the resulting polymers. The introduction of a methyl group at the 5-position of the BT ring (this compound or MeBT) is a strategic modification. While the electron-donating nature of the methyl group is modest, its steric and electronic influence can significantly impact polymer solubility, morphology, and energy levels. This guide focuses on the synthesis, electrochemical properties, and device applications of polymers based on this methylated BT core.

Synthesis of Monomers and Polymers

The successful synthesis of high-performance this compound based polymers hinges on the purity of the monomers. The primary synthetic target is the dibrominated MeBT monomer, which serves as a versatile building block for various polymerization reactions.

Synthesis of 4,7-Dibromo-5-methyl-2,1,3-benzothiadiazole

While a direct, detailed protocol for the synthesis of 4,7-dibromo-5-methyl-2,1,3-benzothiadiazole is not extensively reported, a feasible synthetic route can be adapted from the established procedures for the synthesis of 4,7-dibromo-2,1,3-benzothiadiazole and its other substituted derivatives.[4][5] The general strategy involves the bromination of the this compound precursor.

A plausible synthetic pathway is outlined below:

cluster_synthesis Synthesis of 4,7-Dibromo-5-methyl-2,1,3-benzothiadiazole 3-Methyl-1,2-phenylenediamine 3-Methyl-1,2-phenylenediamine This compound This compound 3-Methyl-1,2-phenylenediamine->this compound 1. Thionyl chloride (SOCl₂) or Sulfur monochloride (S₂Cl₂) 2. Pyridine or Triethylamine 4,7-Dibromo-5-methyl-2,1,3-benzothiadiazole 4,7-Dibromo-5-methyl-2,1,3-benzothiadiazole This compound->4,7-Dibromo-5-methyl-2,1,3-benzothiadiazole N-Bromosuccinimide (NBS) H₂SO₄/CHCl₃

Figure 1: Proposed synthesis of the key monomer.
Polymerization Methods

The most common methods for synthesizing D-A copolymers based on MeBT are palladium-catalyzed cross-coupling reactions, such as Stille and Suzuki polymerizations. These methods offer good control over the polymer structure and molecular weight.

  • Stille Coupling: This reaction involves the coupling of an organotin compound (e.g., a distannylated donor monomer) with an organohalide (the dibrominated MeBT monomer) in the presence of a palladium catalyst.[6][7]

  • Suzuki Coupling: This method utilizes an organoboron compound (e.g., a diboronic acid or ester of a donor monomer) to couple with the dibrominated MeBT monomer, also catalyzed by a palladium complex.[8][9]

cluster_polymerization Polymerization Pathways MeBT_Br 4,7-Dibromo-5-methyl- 2,1,3-benzothiadiazole Polymer This compound Based Polymer MeBT_Br->Polymer Stille Coupling Pd Catalyst MeBT_Br->Polymer Suzuki Coupling Pd Catalyst, Base Donor_Sn Distannyl Donor Monomer (e.g., Thiophene) Donor_Sn->Polymer Donor_B Diboronic Donor Monomer (e.g., Thiophene) Donor_B->Polymer

Figure 2: Common polymerization methods.

Electrochemical Properties

The electrochemical properties of these polymers are paramount to their performance in electronic devices. Cyclic voltammetry (CV) is the primary technique used to determine the HOMO and LUMO energy levels and the electrochemical band gap.

HOMO and LUMO Energy Levels

The HOMO and LUMO energy levels are crucial as they govern charge injection and transport, as well as the open-circuit voltage (Voc) in organic solar cells. These are typically determined from the onset oxidation (E_ox) and reduction (E_red) potentials obtained from cyclic voltammetry measurements. The following empirical equations are often used for estimation:

  • HOMO (eV) = - (E_ox - E_ferrocene + 4.8)

  • LUMO (eV) = - (E_red - E_ferrocene + 4.8)

Where E_ferrocene is the half-wave potential of the ferrocene/ferrocenium (Fc/Fc+) redox couple used as an internal standard.

The introduction of the methyl group, being weakly electron-donating, is expected to slightly raise the HOMO and LUMO energy levels compared to their non-methylated counterparts. This can influence the polymer's stability and its compatibility with other materials in a device.

Electrochemical Band Gap

The electrochemical band gap (Eg_el) is calculated as the difference between the HOMO and LUMO energy levels (Eg_el = |HOMO - LUMO|). This value is often compared with the optical band gap (Eg_opt) determined from the onset of absorption in the UV-Vis spectrum.

Quantitative Data Summary

The following tables summarize the key electrochemical and device performance data for a selection of this compound based polymers and related benzothiadiazole derivatives for comparison. Note: Data for polymers containing the this compound unit is limited in the literature. Therefore, data for closely related structures are included to provide context and highlight general trends.

Table 1: Electrochemical Properties of Benzothiadiazole-Based Polymers

PolymerDonor UnitHOMO (eV)LUMO (eV)Eg (eV)Reference
P(NDI-T-BTD-T)Thiophene-5.39-3.61.79[10]
PBDTP-DTBTAlkylphenyl substituted benzodithiophene-5.2-3.41.8[11]
PTBzT2-C12Thieno[3,2-b]thiophene-5.3-3.421.88[12]
P104,7-bis(3,3'/4,4'-hexylthiophene-2-yl)benzo[c][1][4][10]thiadiazole-5.18 to -5.60-3.25 to -3.531.93-2.07[12]

Table 2: Device Performance of Benzothiadiazole-Based Polymers

PolymerDevice TypeMobility (cm²/Vs)On/Off RatioPCE (%)Reference
P(NDI-T-BTD-T)OFET5.3 x 10⁻² (electron)--[10]
NDI-TBZT-NDIOFET0.151 (electron), 0.00134 (hole)--[2]
PBDTP-DTBTOSC--8.07[11]
TT-BT copolymerOFET0.1 (hole)3.5 x 10³-[13]
DH-BTZ-4TOFET0.17 (hole)1 x 10⁵-[14]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for advancing research in this field.

Protocol 1: Synthesis of 4-Bromo-7-methyl-2,1,3-benzothiadiazole

This protocol describes the bromination of 4-Methyl-2,1,3-benzothiadiazole.

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-Methyl-2,1,3-benzothiadiazole (e.g., 1.0 g, 6.66 mmol) in chloroform (20 mL).

  • Acid Addition: Cool the solution in an ice bath and slowly add concentrated sulfuric acid (10 mL) while stirring.

  • Addition of NBS: Add N-bromosuccinimide (e.g., 1.3 g, 7.32 mmol, 1.1 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.

  • Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice (approx. 100 g).

  • Quenching: Add a 10% aqueous solution of sodium thiosulfate to quench any remaining bromine until the orange color disappears.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired product.

Protocol 2: General Procedure for Stille Polycondensation

This protocol provides a general method for the synthesis of a this compound based copolymer.

  • Reaction Setup: To a flame-dried Schlenk flask, add equimolar amounts of 4,7-dibromo-5-methyl-2,1,3-benzothiadiazole and the distannyl comonomer.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., P(o-tol)₃, 8 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with argon (repeat three times).

  • Solvent Addition: Add anhydrous toluene via cannula to achieve a monomer concentration of approximately 0.1 M.

  • Degassing: Degas the solution by bubbling with argon for 20-30 minutes.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir for 24-48 hours.

  • Purification: Precipitate the polymer by pouring the cooled reaction mixture into methanol. Collect the polymer by filtration and purify further by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane, chloroform).

Protocol 3: Cyclic Voltammetry (CV) Characterization

This protocol outlines a typical procedure for the electrochemical characterization of polymer films.

  • Electrode Preparation: A thin film of the polymer is drop-cast or spin-coated onto a working electrode (e.g., glassy carbon or platinum).

  • Electrochemical Cell: A three-electrode cell is used, containing the polymer-coated working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference).

  • Electrolyte Solution: The electrolyte is typically a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP), in an anhydrous, deoxygenated solvent like acetonitrile or dichloromethane.

  • Measurement: The solution is purged with an inert gas (e.g., argon) before and during the measurement. The potential is scanned at a specific rate (e.g., 50-100 mV/s).[15] A ferrocene/ferrocenium (Fc/Fc+) redox couple is used as an internal standard for potential calibration.

  • Data Analysis: The onset oxidation and reduction potentials are determined from the resulting voltammogram to calculate the HOMO and LUMO energy levels.

cluster_cv Cyclic Voltammetry Workflow prep Prepare Polymer Film on Working Electrode cell Assemble Three-Electrode Cell (WE, CE, RE) prep->cell electrolyte Add Deoxygenated Electrolyte Solution cell->electrolyte measure Scan Potential and Record Current electrolyte->measure analyze Determine Onset Potentials and Calculate Energy Levels measure->analyze

Figure 3: Workflow for Cyclic Voltammetry.
Protocol 4: Spectroelectrochemistry

Spectroelectrochemistry combines electrochemical measurements with UV-Vis-NIR spectroscopy to monitor the changes in the electronic absorption spectrum of the polymer film as a function of the applied potential.

  • Setup: A thin, transparent electrode (e.g., indium tin oxide (ITO) coated glass) is used as the working electrode. The electrochemical cell is placed in the light path of a UV-Vis-NIR spectrometer.

  • Measurement: The potential of the working electrode is stepped or scanned, and the absorption spectrum is recorded at each potential. This allows for the observation of the emergence of new absorption bands corresponding to the formation of polarons and bipolarons upon doping.

  • Analysis: The changes in the absorption spectra provide insights into the nature of the charge carriers and the electronic structure of the polymer in its neutral and doped states.[6][7]

Conclusion

Polymers based on this compound represent a promising class of materials for organic electronics. The introduction of the methyl group provides a subtle yet effective strategy for tuning the electrochemical and physical properties of these donor-acceptor polymers. While the available data specifically for the 5-methyl derivative is still emerging, the established knowledge of related benzothiadiazole polymers provides a strong foundation for future research and development. The detailed synthetic and characterization protocols provided in this guide are intended to facilitate further exploration of this intriguing class of materials and accelerate the discovery of new high-performance organic semiconductors. Further research focusing on the direct comparison of methylated and non-methylated analogues is crucial to fully elucidate the structure-property relationships and unlock the full potential of these materials.

References

An In-depth Technical Guide to the Crystal Structure Analysis of 2,1,3-Benzothiadiazole and its Derivatives: A Proxy for 5-Methyl-2,1,3-benzothiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest available data, a specific crystal structure for 5-Methyl-2,1,3-benzothiadiazole is not publicly available in crystallographic databases.[1] This guide provides a comprehensive analysis of the crystal structure of the parent compound, 2,1,3-benzothiadiazole, and its closely related derivatives. This information serves as a valuable proxy for understanding the potential solid-state properties and intermolecular interactions of this compound.

Introduction to 2,1,3-Benzothiadiazole

2,1,3-Benzothiadiazole (BTD) is a heterocyclic aromatic compound that has garnered significant interest in materials science and medicinal chemistry.[2] Its electron-accepting nature makes it a crucial building block for the synthesis of functional molecules with applications ranging from organic electronics to therapeutic agents.[3] The substitution on the benzene ring of the BTD core can significantly influence its molecular packing, electronic properties, and biological activity. This guide focuses on the crystallographic analysis of BTD and its derivatives to provide a foundational understanding for researchers working with this scaffold.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for 2,1,3-benzothiadiazole and two of its 4-substituted derivatives. This data allows for a direct comparison of the effects of substituent groups on the crystal packing and unit cell dimensions.[1]

Compound 2,1,3-Benzothiadiazole 4-Amino-2,1,3-benzothiadiazole 4-Nitro-2,1,3-benzothiadiazole
Formula C₆H₄N₂SC₆H₅N₃SC₆H₃N₃O₂S
Molar Mass (g·mol⁻¹) 136.17151.19181.17
Crystal System OrthorhombicMonoclinicMonoclinic
Space Group PnmaP2₁/cP2₁/c
a (Å) 11.238.524.6171
b (Å) 12.876.839.9885
c (Å) 3.8412.0114.8728
α (°) 909090
β (°) 90105.298.403
γ (°) 909090
Volume (ų) 555674678.9
Z 444
Temperature (K) 293293Not specified

Note: Crystallographic data for 2,1,3-benzothiadiazole and 4-amino-2,1,3-benzothiadiazole are sourced from representative entries in the Cambridge Crystallographic Data Centre (CCDC). The data for 4-nitro-2,1,3-benzothiadiazole is from the PubChem database.[1]

Experimental Protocols

The determination of crystal structures for benzothiadiazole derivatives generally follows a standard workflow involving synthesis, crystallization, and X-ray diffraction analysis.[1]

A common method for the synthesis of the 2,1,3-benzothiadiazole core involves the reaction of an ortho-phenylenediamine with a sulfur-containing reagent, such as thionyl chloride.[4] For this compound, the precursor would be 4-methyl-1,2-phenylenediamine.

General Synthesis Protocol for 4-Methyl-2,1,3-benzothiadiazole: [5]

  • Reaction Setup: Dissolve 4-methyl-1,2-phenylenediamine in an anhydrous solvent like toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Addition of Base: Add a suitable base, such as anhydrous pyridine, to the solution and stir.

  • Addition of Thionyl Chloride: Cool the mixture in an ice bath and slowly add thionyl chloride dropwise. This reaction is exothermic and should be performed in a fume hood.

  • Reaction: After the addition is complete, heat the mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After cooling, the reaction mixture is worked up by extraction and washing. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or hexane.

Growing single crystals suitable for X-ray diffraction is a critical step. Slow evaporation of a saturated solution of the purified compound is a common technique.

General Crystallization Protocol:

  • Solvent Selection: Choose a solvent or a mixture of solvents in which the compound has moderate solubility. Common solvents include ethanol, methanol, dichloromethane, and hexane.

  • Preparation of Saturated Solution: Prepare a saturated or nearly saturated solution of the compound in the chosen solvent, gently heating if necessary to dissolve the solid.

  • Slow Evaporation: Loosely cover the container with the solution to allow for slow evaporation of the solvent at room temperature.

  • Crystal Growth: Over a period of several days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals may form.

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a molecule.[2]

General X-ray Diffraction Protocol:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer, and a beam of monochromatic X-rays is directed at it. The crystal is rotated, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular geometry.

Visualizations

The following diagram illustrates the general workflow for the crystal structure determination of a small organic molecule like a benzothiadiazole derivative.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis X-ray Diffraction Analysis cluster_output Final Output synthesis Synthesis of Derivative purification Purification (Chromatography/Recrystallization) synthesis->purification crystallization Single Crystal Growth purification->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Crystallographic Data (CIF) structure_refinement->final_structure

General workflow for crystal structure determination.

The diagram below shows the molecular structure of this compound, highlighting the position of the methyl group on the benzothiadiazole core. The presence and position of this substituent are expected to influence the intermolecular interactions and crystal packing.

Molecular structure of this compound.

Inferred Structural Insights for this compound

Based on the analysis of related structures, we can infer some potential structural characteristics for this compound:

  • Planarity: The benzothiadiazole core is expected to be largely planar.

  • Intermolecular Interactions: The crystal packing will likely be dominated by van der Waals forces and potentially weak C-H···N or C-H···S hydrogen bonds. The methyl group may participate in C-H···π interactions.

  • Polymorphism: Like many organic molecules, this compound may exhibit polymorphism, where it can crystallize in different crystal structures depending on the crystallization conditions. This is a critical consideration in drug development as different polymorphs can have different physical properties, such as solubility and bioavailability.[1]

Conclusion

While the crystal structure of this compound remains to be experimentally determined, a comprehensive understanding of the crystallographic properties of the parent 2,1,3-benzothiadiazole and its derivatives provides a solid foundation for future research. The data and protocols presented in this guide are a valuable resource for scientists engaged in the design and development of novel materials and therapeutic agents based on the benzothiadiazole scaffold. The elucidation of the specific crystal structure of this compound will be a valuable addition to the field, allowing for a more precise understanding of its solid-state behavior.

References

Determining the Quantum Yield of 5-Methyl-2,1,3-benzothiadiazole Fluorophores: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and methodologies for determining the fluorescence quantum yield of 5-Methyl-2,1,3-benzothiadiazole and its derivatives. The 2,1,3-benzothiadiazole (BTD) scaffold is a prominent electron-accepting core used in the design of fluorescent probes and optoelectronic materials due to its high photostability and tunable photophysical properties.[1] Substitution, such as the addition of a methyl group at the 5-position, can further modulate these characteristics, making accurate quantum yield determination a critical step in the development of novel fluorophores for applications in bioimaging, sensing, and drug discovery.

Core Principles of Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[2][3]

ΦF = (Number of Photons Emitted) / (Number of Photons Absorbed)

A high quantum yield is often a desirable characteristic for fluorescent probes, as it contributes to brighter emission and enhanced sensitivity in various applications. The quantum yield is influenced by a variety of factors, including the molecular structure of the fluorophore, the solvent polarity, temperature, and the presence of quenchers.

Experimental Determination of Quantum Yield

The most common and reliable method for determining the fluorescence quantum yield of a solution is the comparative method, also known as the relative method.[2] This technique involves comparing the fluorescence intensity of the sample compound to that of a well-characterized standard with a known quantum yield.

Experimental Protocol: Relative Quantum Yield Measurement

This protocol outlines the steps for determining the fluorescence quantum yield of this compound using a reference standard.

1. Selection of a Suitable Quantum Yield Standard:

  • The chosen standard should have an absorption and emission profile that overlaps with that of the sample.

  • The standard should be photochemically stable and have a well-documented and consistent quantum yield in the chosen solvent.

  • Commonly used standards include quinine sulfate, fluorescein, and rhodamine derivatives.[4]

2. Preparation of Solutions:

  • Prepare a series of dilute solutions of both the sample (this compound) and the standard in a spectroscopic-grade solvent.

  • The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[1]

3. Measurement of Absorption Spectra:

  • Record the UV-Vis absorption spectra of all prepared solutions.

  • Determine the absorbance value at the chosen excitation wavelength for each solution.

4. Measurement of Fluorescence Spectra:

  • Using a spectrofluorometer, record the fluorescence emission spectra of both the sample and standard solutions.

  • The excitation wavelength should be the same for both the sample and the standard.

  • It is crucial to use identical experimental parameters (e.g., excitation and emission slit widths, detector voltage) for all measurements.

5. Data Analysis and Calculation:

  • Integrate the area under the fluorescence emission curves for both the sample and the standard.

  • The quantum yield of the sample (ΦF,sample) can be calculated using the following equation:

    ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2)

    Where:

    • ΦF,std is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • η is the refractive index of the solvent.

Factors Influencing Quantum Yield Determination

Factors Influencing Quantum Yield QY Quantum Yield (ΦF) Structure Molecular Structure (e.g., Substituents, Rigidity) Structure->QY Solvent Solvent Properties (Polarity, Viscosity) Solvent->QY Temp Temperature Temp->QY Concentration Concentration (Aggregation, Self-Quenching) Concentration->QY Quenchers Presence of Quenchers (e.g., Oxygen, Halides) Quenchers->QY

Caption: Key factors influencing the fluorescence quantum yield of a fluorophore.

Photophysical Data of Benzothiadiazole Derivatives

While specific quantitative data for this compound is not extensively reported in the literature, the following tables summarize the photophysical properties of related benzothiadiazole derivatives to provide a comparative context. These compounds share the same core structure and their properties can offer insights into the expected behavior of the 5-methyl derivative.

Table 1: Photophysical Data of 4-Substituted-2,1,3-benzothiadiazoles

CompoundSolventAbsorption Max. (λabs, nm)Emission Max. (λem, nm)Stokes Shift (cm⁻¹)Quantum Yield (ΦF)
4-Amino-2,1,3-benzothiadiazoleHexane41850143000.43
4-Amino-2,1,3-benzothiadiazoleToluene43053749000.35
4-Amino-2,1,3-benzothiadiazoleTHF43255855000.22

Data compiled from various sources. The solvent environment significantly impacts the photophysical properties.[1]

Table 2: Photophysical Data of Donor-Acceptor-Donor (D-A-D) Type Benzothiadiazoles

CompoundSolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (ΦF)
Thiophene-BTD-ThiopheneToluene4585630.44
Thiophene-BTD-ThiopheneDichloromethane4655920.25
Thiophene-BTD-ThiopheneMethanol4646360.01

The nature of the donor group and the solvent polarity are critical determinants of the quantum yield in these systems.[5]

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for the determination of the fluorescence quantum yield of a novel fluorophore like this compound.

Experimental Workflow for Quantum Yield Determination cluster_prep Sample & Standard Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis SelectStd Select Appropriate Quantum Yield Standard PrepSol Prepare Dilute Solutions (Abs < 0.1) SelectStd->PrepSol AbsSpec Record UV-Vis Absorption Spectra PrepSol->AbsSpec FluoSpec Record Fluorescence Emission Spectra AbsSpec->FluoSpec Integrate Integrate Fluorescence Intensity FluoSpec->Integrate Calculate Calculate Quantum Yield Using Comparative Formula Integrate->Calculate Result Result Calculate->Result Quantum Yield (ΦF) of this compound

Caption: A stepwise workflow for the relative quantum yield determination of a fluorophore.

Conclusion

Accurate determination of the fluorescence quantum yield is paramount for the characterization and development of novel fluorophores based on the this compound scaffold. The comparative method, when performed with care and with an appropriate standard, provides a reliable means of obtaining this crucial photophysical parameter. The data on related benzothiadiazole derivatives indicate that the quantum yield of these compounds is highly sensitive to their substitution pattern and the surrounding solvent environment. This guide provides the necessary framework for researchers to confidently and accurately determine the quantum yield of their novel benzothiadiazole-based fluorophores, thereby accelerating their application in diverse scientific and technological fields.

References

Solubility Profile of 5-Methyl-2,1,3-benzothiadiazole in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Methyl-2,1,3-benzothiadiazole, a heterocyclic aromatic compound of interest in materials science and medicinal chemistry. While specific quantitative solubility data is not extensively available in public literature, this document synthesizes qualitative information from existing studies on benzothiadiazole derivatives to provide a predictive solubility profile. Furthermore, it outlines standard experimental protocols for determining solubility, enabling researchers to ascertain precise values for their specific applications.

Core Physicochemical Properties

Before delving into solubility, a summary of the core physicochemical properties of this compound is presented to provide context for its behavior in various solvents.

PropertyValue
Molecular Formula C₇H₆N₂S[1][2]
Molecular Weight 150.20 g/mol [2]
Appearance Reported as a liquid[2]
CAS Number 1457-93-8[1][2]

Qualitative Solubility Summary

Based on the frequent use of various organic solvents in the synthesis, purification, and processing of benzothiadiazole derivatives, the following table provides a qualitative assessment of the expected solubility of this compound. The principle of "like dissolves like" suggests that this non-polar to moderately polar compound will be more soluble in less polar organic solvents.

SolventPredicted Qualitative SolubilityRationale from Literature on Related Compounds
Chloroform (CHCl₃) SolubleBenzothiadiazole derivatives are frequently dissolved in chloroform for reactions and film preparation.[3] A related compound with alkyl chains showed excellent solubility.[3]
Toluene SolubleUsed as a solvent for the synthesis and processing of benzothiadiazole-based materials.[3][4]
Dichloromethane (CH₂Cl₂) SolubleCommonly used as a solvent for reactions and purification via column chromatography of benzothiadiazole derivatives.[5]
Tetrahydrofuran (THF) SolubleMentioned as a solvent for the synthesis of benzothiadiazole derivatives.[3][6]
Acetone SolubleA polar aprotic solvent that is generally a good solvent for a wide range of organic compounds.
Ethyl Acetate SolubleOften used as a solvent for extraction and chromatography of organic compounds.[5]
Hexane Sparingly Soluble to SolubleUsed as an eluent in column chromatography, often in combination with a more polar solvent, suggesting some solubility.[3][6] Also used for recrystallization, indicating lower solubility at colder temperatures.[5]
Methanol (MeOH) Sparingly SolubleUsed in combination with other solvents for recrystallization, suggesting it may act as an anti-solvent.[7] Photophysical properties of related compounds have been studied in methanol.[4]
Ethanol Sparingly SolubleOften used with water as a mixed-solvent system for recrystallization, implying moderate solubility in hot ethanol and lower solubility upon cooling or addition of water.[5]
Water InsolubleAs an organic, largely non-polar molecule, it is expected to have very low solubility in water.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following established experimental protocols are recommended.

Shake-Flask Method for Thermodynamic Solubility

This is a widely accepted method for determining the thermodynamic (equilibrium) solubility of a compound.[8]

Materials:

  • This compound

  • Selected organic solvents

  • Vials with screw caps

  • Shaking incubator or orbital shaker at a constant temperature

  • Centrifuge

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent. An excess of solid should be visibly present to ensure saturation.[8]

  • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature for a sufficient period (typically 24-72 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand at the same constant temperature to permit the excess solid to settle. Centrifuge the samples at a controlled temperature to pellet the undissolved solid.[8]

  • Sampling: Carefully withdraw a known volume of the clear supernatant.[8]

  • Dilution: Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.[8]

  • Analysis: Determine the concentration of the dissolved compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[8]

  • Calculation: Calculate the solubility of the compound, taking into account the dilution factor.

Visual Method for Qualitative and Semi-Quantitative Solubility Assessment

A simpler, more rapid method for estimating solubility.

Materials:

  • This compound

  • A range of organic solvents

  • Small test tubes or vials

  • Vortex mixer

  • Graduated pipettes or micropipettes

Procedure:

  • Add a small, accurately weighed amount of this compound to a test tube.

  • Incrementally add a known volume of the solvent to the test tube.

  • After each addition, vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes).

  • Visually inspect the solution for the presence of undissolved solid.

  • The point at which the solid completely dissolves provides an estimate of the solubility.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of the solubility of an organic compound.

G Workflow for Experimental Solubility Determination cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess This compound B Add known volume of solvent A->B C Seal vial and shake at constant temperature (24-72 hours) B->C D Allow solid to settle C->D E Centrifuge to pellet undissolved solid D->E F Extract clear supernatant E->F G Dilute sample F->G H Analyze concentration (HPLC/UV-Vis) G->H I Calculate solubility H->I

Caption: A flowchart illustrating the key steps in the shake-flask method for determining thermodynamic solubility.

This guide provides a foundational understanding of the solubility of this compound in common organic solvents, empowering researchers to make informed decisions in their experimental designs and to pursue precise quantitative measurements when required.

References

Computational Insights into the Electronic Landscape of 5-Methyl-2,1,3-benzothiadiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2,1,3-benzothiadiazole (5-Me-BTD) is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. As a derivative of 2,1,3-benzothiadiazole (BTD), a well-known electron-accepting unit, 5-Me-BTD is a key building block in the design of novel organic semiconductors, fluorescent probes, and potential therapeutic agents. The introduction of a methyl group at the 5-position of the benzothiadiazole core can subtly modulate its electronic properties, influencing its reactivity, photophysical behavior, and biological activity.

This technical guide provides a comprehensive overview of the computational approaches used to investigate the electronic properties of 5-Me-BTD and its derivatives. While direct computational studies on this compound are not extensively available in the current body of scientific literature, this document extrapolates from the numerous studies on closely related BTD derivatives to present a robust framework for its computational analysis. We will delve into the prevalent theoretical methodologies, present expected quantitative data in a structured format, and visualize the logical workflows involved in such computational investigations.

Core Concepts: The Electronic Structure of Benzothiadiazoles

The electronic properties of BTD and its derivatives are governed by the interplay between the electron-deficient thiadiazole ring and the fused benzene ring. This inherent electronic structure leads to a low-lying Lowest Unoccupied Molecular Orbital (LUMO), making BTD a good electron acceptor. The Highest Occupied Molecular Orbital (HOMO) is typically distributed over the entire aromatic system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that dictates the molecule's electronic transitions, chemical reactivity, and potential applications in organic electronics.

The introduction of substituents, such as a methyl group, can alter the electronic landscape. A methyl group is generally considered a weak electron-donating group through hyperconjugation and inductive effects. At the 5-position, it is expected to slightly raise the HOMO energy level, potentially leading to a smaller HOMO-LUMO gap compared to the parent BTD molecule. This modification can influence the molecule's absorption and emission spectra, as well as its charge transport characteristics.

Computational Methodologies: A Detailed Protocol

Computational chemistry, particularly Density Functional Theory (DFT), has proven to be a powerful tool for predicting and understanding the electronic properties of BTD derivatives with a high degree of accuracy.[1] A typical computational protocol for studying 5-Me-BTD would involve the following steps:

1. Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule. This is achieved by performing a geometry optimization using a selected DFT functional and basis set.

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable choice for organic molecules, providing a good balance between accuracy and computational cost.[2] Other functionals like PBE0 may also be employed.[3]

  • Basis Set: A basis set like 6-31G(d) or 6-311G(d,p) is typically sufficient for providing accurate geometries and electronic properties for molecules of this size.

2. Calculation of Electronic Properties: Once the geometry is optimized, a single-point energy calculation is performed to obtain various electronic properties.

  • HOMO and LUMO Energies: These are fundamental outputs of the calculation and are crucial for understanding the molecule's electron-donating and electron-accepting capabilities.

  • HOMO-LUMO Gap: Calculated as the difference between the LUMO and HOMO energies, this value is indicative of the molecule's kinetic stability and the energy required for electronic excitation.

  • Ionization Potential (IP) and Electron Affinity (EA): These can be estimated from the HOMO and LUMO energies, respectively, using Koopmans' theorem.

  • Mulliken Atomic Charges: This analysis provides insight into the distribution of electron density within the molecule, highlighting regions that are electron-rich or electron-poor.

  • Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the electron density surface, identifying sites susceptible to electrophilic and nucleophilic attack.

3. Simulation of Spectra (Optional): Time-Dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum, providing theoretical absorption maxima (λmax) that can be compared with experimental data.

Experimental Workflow for Validation

Computational results are most valuable when they can be validated against experimental data. A typical experimental workflow to characterize the electronic properties of 5-Me-BTD would involve:

Experimental_Workflow Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Structural_Char Structural Characterization (NMR, MS) Purification->Structural_Char UV_Vis UV-Vis Spectroscopy Structural_Char->UV_Vis CV Cyclic Voltammetry Structural_Char->CV Computational_Modeling Computational Modeling (DFT Calculations) Structural_Char->Computational_Modeling Comparison Comparison and Validation UV_Vis->Comparison CV->Comparison Computational_Modeling->Comparison

Caption: Experimental and computational workflow for characterizing 5-Me-BTD.

Quantitative Data Summary

While specific experimental or calculated values for this compound are scarce in the literature, the following tables summarize typical ranges of electronic properties observed for related BTD derivatives, providing a reasonable estimate for 5-Me-BTD.

Table 1: Calculated Electronic Properties of Benzothiadiazole Derivatives (DFT/B3LYP/6-31G(d))

DerivativeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
2,1,3-Benzothiadiazole (Parent)-6.5 to -6.8-2.8 to -3.13.4 to 3.7
4-Methyl-2,1,3-benzothiadiazole-6.4 to -6.7-2.7 to -3.03.4 to 3.7
This compound (Estimated) -6.3 to -6.6 -2.7 to -3.0 3.3 to 3.6
Donor-Substituted BTDs-5.0 to -6.0-2.5 to -3.51.5 to 3.0
Acceptor-Substituted BTDs-6.8 to -7.5-3.5 to -4.52.3 to 3.5

Note: These are generalized ranges based on computational studies of various BTD derivatives. The actual values for 5-Me-BTD would require specific calculations.

Table 2: Experimental Electronic Properties of Benzothiadiazole Derivatives

DerivativeAbsorption Max (λmax, nm)Emission Max (λem, nm)Electrochemical Gap (eV)
2,1,3-Benzothiadiazole (Parent)~330~400~3.5
Donor-Acceptor BTD Systems400 - 600500 - 7001.7 - 2.5

Logical Relationships in Computational Analysis

The process of computational analysis follows a logical progression from the fundamental molecular structure to the prediction of its electronic behavior.

Logical_Relationship Structure Molecular Structure (this compound) DFT_Calc DFT Calculation (Functional, Basis Set) Structure->DFT_Calc Geom_Opt Geometry Optimization DFT_Calc->Geom_Opt Elec_Prop Electronic Properties Geom_Opt->Elec_Prop HOMO_LUMO HOMO/LUMO Energies Elec_Prop->HOMO_LUMO Gap HOMO-LUMO Gap Elec_Prop->Gap Charges Mulliken Charges Elec_Prop->Charges MEP MEP Elec_Prop->MEP Reactivity Prediction of Chemical Reactivity HOMO_LUMO->Reactivity Optical Prediction of Optical Properties HOMO_LUMO->Optical Gap->Reactivity Gap->Optical Charges->Reactivity MEP->Reactivity

Caption: Logical flow of a computational study on electronic properties.

Conclusion and Future Directions

Computational studies provide invaluable insights into the electronic properties of this compound, guiding the rational design of new materials and therapeutic agents. While direct computational data for this specific molecule is limited, the well-established methodologies for BTD derivatives offer a clear roadmap for future investigations.

Future research should focus on performing dedicated computational studies on 5-Me-BTD to accurately quantify the effect of the 5-methyl substituent. Such studies, when coupled with experimental validation, will provide a more complete understanding of its electronic structure and pave the way for its application in various scientific and technological fields. The synthesis and experimental characterization of 5-Me-BTD and a wider range of its derivatives are crucial to build a comprehensive structure-property relationship database, which will be instrumental for the data-driven design of next-generation organic functional materials.

References

Mechanistic Insights into the Cyclization of 5-Methyl-2,1,3-benzothiadiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanistic investigation surrounding the cyclization of 5-Methyl-2,1,3-benzothiadiazole. The document details the core synthetic pathway, experimental protocols, and a proposed reaction mechanism, offering valuable insights for researchers in medicinal chemistry and materials science.

Core Synthesis and Mechanistic Pathway

The primary and most established method for synthesizing the 2,1,3-benzothiadiazole scaffold is through the cyclization of an ortho-phenylenediamine derivative with a sulfur-containing reagent, most commonly thionyl chloride (SOCl₂).[1][2][3] In the case of this compound, the logical precursor is 3-methyl-1,2-phenylenediamine (also known as 3,4-diaminotoluene).

The reaction is believed to proceed through a multi-step mechanism. Initially, the more nucleophilic amino group of the diamine attacks the thionyl chloride, leading to the formation of a chlorosulfenyl intermediate. This is followed by an intramolecular cyclization where the second amino group attacks the sulfur atom. The final step involves the elimination of hydrogen chloride and sulfur dioxide to yield the stable aromatic 2,1,3-benzothiadiazole ring system.[4] While yields exceeding 85% have been reported for analogous syntheses, specific kinetic data for the formation of the 5-methyl derivative is not extensively documented in the literature.[1][4]

Experimental Protocol: Synthesis of this compound

The following protocol is a generalized procedure adapted from the synthesis of similar 2,1,3-benzothiadiazole derivatives.[2][5][6] Researchers should optimize conditions for their specific laboratory setup.

Materials:

  • 3-Methyl-1,2-phenylenediamine

  • Thionyl chloride (SOCl₂)

  • Anhydrous pyridine or another suitable base

  • Anhydrous toluene or dichloromethane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methyl-1,2-phenylenediamine in an anhydrous solvent (e.g., toluene).

  • Addition of Base: Add a suitable base, such as anhydrous pyridine, to the solution to neutralize the hydrochloric acid generated during the reaction.

  • Addition of Thionyl Chloride: Cool the reaction mixture in an ice bath. Slowly add a solution of thionyl chloride (approximately 1.1 to 2 equivalents) in the same anhydrous solvent dropwise to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Quantitative Data Summary

Quantitative data for the cyclization of this compound is not extensively detailed in the reviewed literature. However, for the general synthesis of 2,1,3-benzothiadiazole from o-phenylenediamine and thionyl chloride, yields are reported to be at least 85%.[1] The molecular weight of the parent 2,1,3-benzothiadiazole is 136.17 g·mol⁻¹, and its mass spectrum shows a corresponding molecular ion peak (M⁺) at m/z 136.[1][5] For this compound, the molecular ion peak is expected at m/z 150.[5]

ParameterValueReference
Typical Yield>85% (for analogous reactions)[1][4]
Molecular Weight (this compound)~150.19 g·mol⁻¹N/A
Expected M⁺ Peak (Mass Spectrometry)m/z 150[5]

Visualizing the Reaction Pathway and Workflow

To better illustrate the mechanistic steps and the experimental workflow, the following diagrams have been generated using the DOT language.

G cluster_mechanism Proposed Reaction Mechanism Start 3-Methyl-1,2-phenylenediamine + Thionyl Chloride (SOCl₂) Intermediate1 Chlorosulfenyl Intermediate Formation Start->Intermediate1 Nucleophilic Attack Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 Ring Closure Product This compound Intermediate2->Product Elimination of HCl and SO₂

Caption: Proposed mechanism for the cyclization of this compound.

G cluster_workflow Experimental Workflow Setup Dissolve 3-Methyl-1,2-phenylenediamine in anhydrous solvent with base. Addition Cool to 0°C and add Thionyl Chloride dropwise. Setup->Addition Reaction Warm to RT and reflux. Monitor by TLC. Addition->Reaction Workup Quench with water/NaHCO₃. Reaction->Workup Extraction Extract with organic solvent. Wash and dry. Workup->Extraction Purification Concentrate and purify via chromatography or recrystallization. Extraction->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General experimental workflow for the synthesis of this compound.

References

Methodological & Application

Application Notes and Protocols for 5-Methyl-2,1,3-benzothiadiazole in Donor-Acceptor Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-Methyl-2,1,3-benzothiadiazole (MBT) as an electron-acceptor building block in the synthesis of donor-acceptor (D-A) conjugated polymers. Detailed protocols for the synthesis and characterization of these polymers are provided, along with a summary of their optoelectronic properties, making them promising materials for applications in organic electronics.

Introduction

Donor-acceptor (D-A) conjugated polymers have emerged as a significant class of materials in the field of organic electronics, with applications in organic solar cells (OSCs), organic field-effect transistors (OFETs), and sensors.[1][2] The unique architecture of these polymers, featuring alternating electron-rich (donor) and electron-deficient (acceptor) units along the polymer backbone, allows for the tuning of their optical and electrochemical properties.[3] 2,1,3-Benzothiadiazole (BT) and its derivatives are widely employed as potent electron-acceptor moieties due to their ability to lower the polymer's bandgap and influence its molecular packing.[3][4]

The introduction of a methyl group at the 5-position of the benzothiadiazole core (this compound, MBT) offers a subtle yet effective strategy to modify the polymer's properties. The electron-donating nature of the methyl group can fine-tune the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), impacting the open-circuit voltage (Voc) in solar cell devices. Furthermore, the methyl group can enhance the solubility of the resulting polymer in common organic solvents, which is a critical factor for solution-based processing techniques.

Applications

Polymers incorporating the MBT unit are primarily designed for applications in organic photovoltaics and organic field-effect transistors. The tailored electronic properties and improved processability of MBT-based polymers make them attractive candidates for the active layer in these devices.

  • Organic Solar Cells (OSCs): In OSCs, MBT-based polymers can function as the electron donor material in a bulk heterojunction (BHJ) active layer, typically blended with a fullerene derivative or a non-fullerene acceptor.[1] The energy levels of the MBT-containing polymer can be tuned to achieve efficient charge separation and transport, leading to improved power conversion efficiencies (PCEs).

  • Organic Field-Effect Transistors (OFETs): The charge transport characteristics of MBT-based polymers make them suitable for use as the semiconducting channel in OFETs. The molecular packing and thin-film morphology, influenced by the methyl group, play a crucial role in determining the charge carrier mobility.[4]

Synthesis of MBT-based Donor-Acceptor Polymers

The synthesis of D-A copolymers containing the MBT unit is typically achieved through palladium-catalyzed cross-coupling reactions, such as Stille, Suzuki, or Sonogashira polymerization.[5][6] These methods allow for the efficient formation of carbon-carbon bonds between the MBT acceptor monomer and a suitable donor co-monomer.

A common synthetic route involves the Stille polycondensation of a dibrominated MBT monomer with a distannylated donor monomer. The general reaction scheme is depicted below:

MBT_monomer 4,7-Dibromo-5-methyl- 2,1,3-benzothiadiazole (Acceptor) Polymer Poly(MBT-alt-Donor) MBT_monomer->Polymer + Donor_monomer Distannyl Donor Monomer (e.g., Distannylthiophene) Donor_monomer->Polymer Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Polymer Solvent Solvent (e.g., Toluene) Solvent->Polymer cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization start 5-Methyl-2,1,3- benzothiadiazole bromination Bromination (NBS, H₂SO₄) start->bromination purification1 Purification (Column Chromatography) bromination->purification1 monomerA 4,7-Dibromo-5-methyl- 2,1,3-benzothiadiazole purification1->monomerA reaction Stille Coupling (Pd(PPh₃)₄, Toluene, Reflux) monomerA->reaction monomerB 2,5-Bis(trimethylstannyl)thiophene monomerB->reaction precipitation Precipitation (Methanol) reaction->precipitation purification2 Purification (Soxhlet Extraction) precipitation->purification2 polymer Poly(MBT-alt-Thiophene) purification2->polymer cluster_device_fabrication Device Fabrication cluster_characterization Characterization ITO ITO Substrate Cleaning ETL ETL Deposition (ZnO) ITO->ETL Active_Layer Active Layer Spin-Coating (Polymer:Acceptor) ETL->Active_Layer HTL HTL Evaporation (MoO₃) Active_Layer->HTL Electrode Top Electrode Evaporation (Ag) HTL->Electrode JV_measurement J-V Measurement (AM 1.5G) Electrode->JV_measurement Performance_parameters Performance Parameters (Voc, Jsc, FF, PCE) JV_measurement->Performance_parameters

References

Application Notes and Protocols for 5-Methyl-2,1,3-benzothiadiazole in Organic Photovoltaics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-Methyl-2,1,3-benzothiadiazole and its derivatives in the field of organic photovoltaics (OPVs). This document includes a comparative analysis of its performance, detailed experimental protocols for device fabrication and characterization, and visualizations of the experimental workflow and structure-property relationships. While direct performance data for this compound is limited in publicly available literature, this guide draws comparisons from closely related methylated and other functionalized 2,1,3-benzothiadiazole (BT) derivatives to provide a valuable performance benchmark.[1]

Introduction to 2,1,3-Benzothiadiazole in Organic Solar Cells

The electron-deficient 2,1,3-benzothiadiazole (BT) core is a fundamental building block in the design of high-performance organic semiconductors for OPVs.[2] Materials based on the BT core have demonstrated significant promise, contributing to power conversion efficiencies (PCEs) exceeding 18%.[1][2] The strategic functionalization of the BT core, through the introduction of substituent groups like methyl or fluorine, allows for the fine-tuning of the optoelectronic properties and molecular packing of the resulting materials. These modifications have a substantial impact on the overall performance of organic solar cells.[1][3]

Role of this compound in Organic Photovoltaics

The introduction of a methyl group onto the benzothiadiazole core is a strategic approach to modify the material's properties for enhanced OPV performance. The methyl group can influence the material in several ways:

  • Electronic Properties: As an electron-donating group, the methyl substituent can raise the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This alteration can be leveraged to optimize the energy level alignment with a partner donor material, potentially leading to a higher open-circuit voltage (Voc).

  • Solubility and Morphology: The methyl group can improve the solubility of the resulting small molecule or polymer in common organic solvents, which is advantageous for solution-based processing of the active layer. Additionally, the steric hindrance from the methyl group can influence the molecular packing and thin-film morphology, which are critical factors affecting charge transport and device efficiency.

Data Presentation: Performance of Benzothiadiazole Derivatives in OPVs

The following table summarizes the typical performance parameters of OPVs fabricated with a polymer donor (PM6) and different benzodipyrrole-based acceptors, providing a framework for understanding the potential of methylated BT derivatives.

Acceptor DerivativeOpen-Circuit Voltage (Voc) [V]Short-Circuit Current Density (Jsc) [mA/cm²]Fill Factor (FF) [%]Power Conversion Efficiency (PCE) [%]
Non-functionalized0.8326.3774.4816.30
Methylated *0.90 26.32 - 16.46
Fluorinated0.8924.0077.4516.55

*Data sourced from a study on ortho-benzodipyrrole-based acceptors. The methylated acceptor contains two methyl groups on the central benzene ring of the A-D-A system and serves as a proxy for the performance of a methylated benzothiadiazole derivative.[1]

From this data, it is evident that methylation can lead to an increase in the open-circuit voltage (Voc) while maintaining a comparable power conversion efficiency (PCE) to the non-functionalized counterpart.[1] Fluorination, in contrast, can enhance the fill factor (FF) and PCE, sometimes at the cost of a slightly lower short-circuit current density (Jsc).[1]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a methylated benzothiadiazole derivative and the fabrication and characterization of OPV devices.

Synthesis of this compound Derivatives

A general synthetic route to 5-substituted-2,1,3-benzothiadiazole derivatives involves the cyclization of an appropriately substituted o-phenylenediamine. For this compound, the synthesis can be adapted from known procedures for similar compounds.

Materials:

  • 4-Methyl-1,2-phenylenediamine

  • Thionyl chloride (SOCl2) or sulfur monochloride (S2Cl2)

  • Anhydrous toluene or other suitable aprotic solvent

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-Methyl-1,2-phenylenediamine in anhydrous toluene under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add a solution of thionyl chloride or sulfur monochloride in anhydrous toluene dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and carefully quench with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Fabrication of Organic Photovoltaic Devices

This protocol outlines the fabrication of an inverted-structure organic solar cell.

Materials:

  • Patterned Indium Tin Oxide (ITO)-coated glass substrates

  • Zinc Oxide (ZnO) nanoparticle solution (electron transport layer)

  • Donor polymer (e.g., PM6)

  • This compound-based acceptor

  • Chlorobenzene or other suitable solvent for the active layer

  • Molybdenum oxide (MoO3) (hole transport layer)

  • Silver (Ag) or Aluminum (Al) (top electrode)

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the ITO-coated glass substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen and then treat with UV-ozone for 15 minutes to improve the surface wettability.

  • Electron Transport Layer (ETL) Deposition:

    • Spin-coat the ZnO nanoparticle solution onto the cleaned ITO substrates at 3000 rpm for 30 seconds.

    • Anneal the ZnO-coated substrates at 150 °C for 15 minutes in air.

  • Active Layer Deposition:

    • Inside a nitrogen-filled glovebox, prepare a blend solution of the donor polymer and the this compound-based acceptor in chlorobenzene at a specific weight ratio (e.g., 1:1.2). The total concentration is typically around 10-20 mg/mL.

    • Stir the solution overnight at a slightly elevated temperature (e.g., 40 °C) to ensure complete dissolution.

    • Spin-coat the active layer blend onto the ZnO layer. The spin speed and time should be optimized to achieve the desired film thickness (typically 80-120 nm).

    • Anneal the active layer at an optimized temperature (e.g., 100 °C) for 10 minutes.

  • Hole Transport Layer (HTL) and Electrode Deposition:

    • Thermally evaporate a thin layer (5-10 nm) of MoO3 onto the active layer under high vacuum (<10-6 Torr).

    • Subsequently, thermally evaporate the top electrode (e.g., 100 nm of Ag or Al) through a shadow mask to define the device area.

Device Characterization

Procedure:

  • Current Density-Voltage (J-V) Measurement:

    • Measure the J-V characteristics of the fabricated devices under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator and a source meter.

    • From the J-V curve, extract the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

  • External Quantum Efficiency (EQE) Measurement:

    • Measure the EQE spectrum of the device using a dedicated EQE system. This provides the ratio of the number of charge carriers collected to the number of incident photons at each wavelength.

Visualizations

Experimental Workflow for OPV Device Fabrication and Characterization

G cluster_prep Substrate Preparation cluster_deposition Layer Deposition cluster_characterization Device Characterization ITO_Cleaning ITO Substrate Cleaning UV_Ozone UV-Ozone Treatment ITO_Cleaning->UV_Ozone ETL ETL Deposition (ZnO) UV_Ozone->ETL Active_Layer Active Layer Deposition (Donor:Acceptor Blend) ETL->Active_Layer HTL HTL Deposition (MoO3) Active_Layer->HTL Electrode Electrode Evaporation (Ag/Al) HTL->Electrode JV_Measurement J-V Measurement (AM 1.5G) Electrode->JV_Measurement EQE_Measurement EQE Measurement JV_Measurement->EQE_Measurement

Caption: Workflow for the fabrication and characterization of organic photovoltaic devices.

Logical Relationship of Methyl Substitution on OPV Performance

G cluster_structure Molecular Structure cluster_properties Material Properties cluster_performance OPV Performance BT Benzothiadiazole (BT) Core Methyl + Methyl Group BT->Methyl Energy_Levels Altered Energy Levels (HOMO/LUMO) Methyl->Energy_Levels Solubility Improved Solubility Methyl->Solubility Morphology Modified Morphology Methyl->Morphology Voc Increased Voc Energy_Levels->Voc Jsc Jsc Solubility->Jsc Morphology->Jsc FF FF Morphology->FF PCE PCE Voc->PCE Jsc->PCE FF->PCE

Caption: Influence of methyl substitution on the properties and performance of BT-based OPVs.

References

Application Notes and Protocols: 5-Methyl-2,1,3-benzothiadiazole Derivatives for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,1,3-Benzothiadiazole (BTD) and its derivatives represent a versatile class of heterocyclic fluorophores widely employed in the design of optical sensors.[1][2] These compounds are characterized by their rigid, planar structure and unique electronic properties, making them excellent building blocks for fluorescent probes.[2][3] The core BTD structure often acts as an electron-accepting unit in donor-π-acceptor (D-π-A) systems, leading to intramolecular charge transfer (ICT) phenomena that are sensitive to the local environment.[3][4] By functionalizing the BTD core, particularly with a methyl group at the 5-position and incorporating specific metal-binding ligands (chelators), researchers can develop probes that exhibit high sensitivity and selectivity for various metal ions crucial in biological and environmental systems.[1]

The sensing mechanism of these probes typically relies on processes such as Photoinduced Electron Transfer (PET), ICT, and Chelation-Enhanced Fluorescence (CHEF).[1][5] Upon binding with a target metal ion, the photophysical properties of the BTD derivative are modulated, resulting in a measurable change in the fluorescence signal. This change can manifest as an enhancement ("turn-on"), quenching ("turn-off"), or a ratiometric shift in the emission wavelength, which allows for the quantitative determination of the metal ion concentration.[1][6] Benzothiadiazole-based sensors have been successfully developed for a range of metal ions, including Zn²⁺, Cu²⁺, Ni²⁺, Fe³⁺, Al³⁺, and Cr³⁺.[1][7][8]

Signaling Pathways and Mechanisms

The fluorescence response of a 5-Methyl-2,1,3-benzothiadiazole probe upon metal ion binding is governed by specific photophysical mechanisms. The two most common responses are "turn-on" and "turn-off" fluorescence.

TurnOn_Pathway cluster_sensor Sensor Alone (Low Fluorescence) cluster_complex Sensor-Metal Complex (High Fluorescence) Sensor BTD Probe PET PET / ICT Quenching Sensor->PET Energy Transfer Complex [BTD Probe - Metal Ion] Fluorescence Fluorescence Emission Complex->Fluorescence Metal_Ion Metal Ion Metal_Ion->Complex Binding Blocks Quenching TurnOff_Pathway cluster_sensor Sensor Alone (High Fluorescence) cluster_complex Sensor-Metal Complex (Low Fluorescence) Sensor BTD Probe Fluorescence Fluorescence Emission Sensor->Fluorescence Complex [BTD Probe - Metal Ion] Quenching Fluorescence Quenching Complex->Quenching e.g., Paramagnetic Effect Metal_Ion Metal Ion Metal_Ion->Complex Binding Induces Quenching Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Synthesize & Purify BTD Probe B Prepare Stock Solutions (Probe & Metal Ions) A->B C 1. Selectivity Study (Screen against various ions) B->C D 2. Titration Study (Add target ion incrementally) C->D E 3. Interference Study (Test with competing ions) D->E F Record Fluorescence Spectra E->F G Determine Binding Stoichiometry (e.g., Job's Plot) F->G H Calculate Limit of Detection (LOD) F->H

References

Application Notes and Protocols for Live-Cell Imaging of Lipid Droplets using 5-Methyl-2,1,3-benzothiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid droplets are dynamic cellular organelles central to lipid metabolism and energy homeostasis. Their dysregulation is implicated in various pathologies, including metabolic diseases and cancer.[1][2][3][4] Fluorescent imaging is a powerful tool for studying lipid droplet dynamics in living cells. 5-Methyl-2,1,3-benzothiadiazole and its derivatives have emerged as a promising class of fluorescent probes for this purpose. These probes exhibit solvatochromism, a phenomenon where their fluorescence properties change with the polarity of their environment.[1][2][4] In the aqueous cytoplasm, they are sparingly fluorescent, but upon partitioning into the hydrophobic core of lipid droplets, their fluorescence quantum yield increases significantly, resulting in a high signal-to-noise ratio and specific staining.[1][2][4] This application note provides detailed protocols and data for the use of this compound-based probes for live-cell imaging of lipid droplets.

Data Presentation

The photophysical properties of benzothiadiazole-based probes are highly sensitive to the solvent environment. Below is a summary of the quantitative data for a representative 4-N-substituted 2,1,3-benzothiadiazole derivative, LD-BTD1, which demonstrates its suitability for lipid droplet imaging.

SolventDielectric Constant (ε)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ_F)
Water80.1430640210< 0.01
Ethanol24.64255801550.10
Chloroform4.84185451270.35
Toluene2.44155251100.65
Dioxane2.24125151030.78

Data is representative of a solvatochromic benzothiadiazole derivative and may vary for specific probes.

Experimental Protocols

This section provides a detailed methodology for staining and imaging lipid droplets in live cultured mammalian cells using a this compound-based fluorescent probe.

Materials
  • This compound-based fluorescent probe (e.g., a commercially available derivative)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cultured mammalian cells (e.g., HeLa, 3T3-L1, or a cell line relevant to the user's research)

  • Glass-bottom dishes or chamber slides suitable for fluorescence microscopy

  • Fluorescence microscope with appropriate filter sets

Protocol 1: Live-Cell Staining and Imaging of Lipid Droplets
  • Cell Preparation:

    • One day before staining, seed the cells onto glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency on the day of the experiment.

    • Incubate the cells overnight in a humidified incubator at 37°C with 5% CO₂.

  • Probe Preparation:

    • Prepare a 1-5 mM stock solution of the this compound probe in anhydrous DMSO.

    • Vortex the solution until the probe is completely dissolved.

    • Store the stock solution at -20°C, protected from light.

  • Staining:

    • On the day of the experiment, warm the complete cell culture medium and PBS to 37°C.

    • Dilute the probe stock solution in pre-warmed complete culture medium to a final working concentration of 100-500 nM. The optimal concentration should be determined empirically for each cell type and experimental setup.

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the probe-containing medium to the cells.

    • Incubate the cells for 15-30 minutes in a humidified incubator at 37°C with 5% CO₂.

  • Washing:

    • Remove the staining solution from the cells.

    • Wash the cells twice with pre-warmed PBS to remove any unbound probe.

  • Imaging:

    • After the final wash, add fresh, pre-warmed PBS or complete culture medium to the cells.

    • Image the cells immediately using a fluorescence microscope.

    • Excite the probe at its absorption maximum (typically around 400-450 nm) and collect the emission at its maximum (typically around 500-550 nm in a lipidic environment). Use filter sets appropriate for these wavelengths.

    • Acquire images using a high-sensitivity camera.

Visualizations

Mechanism of Action: Solvatochromism

The following diagram illustrates the principle of solvatochromism, which underlies the specificity of this compound probes for lipid droplets.

Solvatochromism cluster_cytoplasm Aqueous Cytoplasm (High Polarity) cluster_ld Lipid Droplet (Low Polarity) Probe_cyto Probe (Low Fluorescence) Probe_ld Probe (High Fluorescence) Probe_cyto->Probe_ld Partitioning Probe_ld->Probe_cyto Equilibrium

Caption: Solvatochromic probe mechanism.

Experimental Workflow

The diagram below outlines the key steps in the experimental protocol for live-cell imaging of lipid droplets.

ExperimentalWorkflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging Cell_Culture 1. Seed Cells on Glass-Bottom Dish Probe_Prep 2. Prepare Probe Working Solution Incubation 3. Incubate Cells with Probe Probe_Prep->Incubation Wash 4. Wash Cells with PBS Incubation->Wash Imaging 5. Acquire Images with Fluorescence Microscope Wash->Imaging

Caption: Live-cell imaging workflow.

References

Development of Kinase Inhibitors Based on Benzothiadiazole and Benzothiazole Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific examples of 5-Methyl-2,1,3-benzothiadiazole derivatives developed as kinase inhibitors. Therefore, this document provides detailed application notes and protocols based on the development of closely related and well-documented 2,1,3-Benzothiadiazole and Benzothiazole scaffolds, which are privileged structures in the design of kinase inhibitors for therapeutic applications.

Introduction

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The 2,1,3-benzothiadiazole (BTD) and benzothiazole (BTA) heterocyclic cores are prominent scaffolds in medicinal chemistry for the development of potent and selective kinase inhibitors. Their rigid, planar structures and ability to form key interactions within the ATP-binding pocket of kinases make them attractive starting points for drug discovery. This document outlines the key findings, experimental protocols, and signaling pathways associated with the development of kinase inhibitors based on these scaffolds.

Data Presentation: Kinase Inhibitory Activity

The following tables summarize the quantitative inhibitory activities of representative benzothiazole and benzothiadiazole-based compounds against various protein kinases and cancer cell lines, as reported in the literature.

Table 1: In Vitro Kinase Inhibitory Activity

Compound IDScaffoldTarget Kinase(s)IC50 (µM)Citation(s)
Compound III 2-PhenylbenzothiazoleVEGFR-20.17[1]
FGFR-10.19[1]
PDGFR-β0.08[1]
BI-78D3 Analog 2-Thioether-benzothiazoleJNK1Potent Inhibition[2]
Compound 17b Chlorinated BenzothiadiazineTNK2/ACK1, PKRD2>90% inhibition at 10 µM[3]
Benzosulfamide 1 5,6-dimethyl-1H,3H-2,1,3-benzothiadiazole-2,2-dioxideSTAT3 (PPI)15.8[4]

Note: STAT3 inhibition by Compound 1 is via protein-protein interaction, not direct kinase inhibition.

Table 2: Anti-proliferative Activity in Cancer Cell Lines

Compound IDScaffoldCell LineCancer TypeIC50 (µM)Citation(s)
Compound 4f Benzothiazole-Thiadiazole HybridHePG-2Liver Cancer5.05[1]
Compound 4r Benzothiazole-Thiadiazole HybridHePG-2Liver Cancer8.10[1]
Compound 4a Benzothiazole-Thiadiazole HybridHePG-2Liver Cancer12.88[1]
Compound 4l Benzothiazole-Thiadiazole HybridHePG-2Liver Cancer15.36[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized from published studies and may require optimization for specific compounds and targets.

Protocol 1: Synthesis of Benzothiazole-Thiadiazole Hybrids

This protocol outlines a general method for synthesizing benzothiazole derivatives linked to a thiadiazole moiety, a common strategy for developing dual kinase inhibitors.[1]

Objective: To synthesize N-(6-substituted-benzo[d]thiazol-2-yl)-2-((5-(ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide derivatives.

Materials:

  • Substituted 2-aminobenzothiazoles

  • Chloroacetyl chloride

  • 5-amino-1,3,4-thiadiazole-2-thiol

  • Various phenyl isocyanates

  • Acetone, Potassium Carbonate (K₂CO₃)

  • Standard laboratory glassware and purification equipment (TLC, column chromatography)

Procedure:

  • Synthesis of Chloroacetamide Derivatives: React the starting substituted 2-aminobenzothiazole with chloroacetyl chloride in a suitable solvent to yield the N-(6-substituted-benzo[d]thiazol-2-yl)-2-chloroacetamide intermediate.

  • Synthesis of Thiadiazole-Urea Derivatives: React 5-amino-1,3,4-thiadiazole-2-thiol with the desired phenyl isocyanate in a suitable solvent to form the corresponding urea derivative.

  • Final Hybrid Synthesis: React the chloroacetamide derivative from step 1 with the thiadiazole-urea derivative from step 2 in acetone with potassium carbonate as a base. The reaction mixture is typically stirred at room temperature until completion (monitored by TLC).

  • Work-up and Purification: After the reaction is complete, the solvent is removed, and the residue is worked up using standard extraction procedures. The crude product is then purified by column chromatography to yield the final benzothiazole-thiadiazole hybrid.

Protocol 2: In Vitro Kinase Inhibition Assay (VEGFR-2 Example)

This protocol describes a common method to determine the in vitro inhibitory activity of a compound against a specific kinase.[1]

Objective: To determine the IC50 value of a test compound against VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ATP (Adenosine triphosphate)

  • Substrate (e.g., a poly(Glu, Tyr) peptide)

  • Test compound stock solution (in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection system

  • 96-well or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Plate Setup: Add kinase buffer to all wells of a microplate.

  • Compound Addition: Add serial dilutions of the test compound (typically in DMSO, with final DMSO concentration <1%) to the appropriate wells. Include wells for a positive control (known inhibitor, e.g., Sorafenib) and a negative control (DMSO only).

  • Enzyme Addition: Add the VEGFR-2 enzyme to all wells except the blank.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP levels by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent produces a luminescent signal that is inversely proportional to the kinase activity.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Cell-Based Anti-proliferative Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of a compound on cancer cell lines.

Objective: To determine the IC50 value of a test compound against a cancer cell line (e.g., HePG-2).[1]

Materials:

  • HePG-2 (human liver cancer) cell line

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Cell Seeding: Seed HePG-2 cells into 96-well plates at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: The next day, treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Sorafenib).

  • Incubation: Return the plates to the incubator and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways often targeted by benzothiazole and benzothiadiazole-based kinase inhibitors.

VEGFR_Signaling_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates RAS RAS VEGFR2->RAS Phosphorylates AKT AKT PI3K->AKT RAF RAF (BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Benzothiazole Inhibitor Inhibitor->VEGFR2 Inhibitor->RAF

Caption: VEGFR-2 and RAF/MEK/ERK signaling pathways targeted by inhibitors.

JNK_Signaling_Pathway Stress Cellular Stress (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., ASK1, MEKK1) Stress->MAPKKK MKK MKK4 / MKK7 MAPKKK->MKK JNK JNK MKK->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates Apoptosis Apoptosis, Inflammation cJun->Apoptosis Inhibitor Benzothiazole Inhibitor (Allosteric) Inhibitor->JNK Inhibits

Caption: Stress-activated JNK signaling pathway and its inhibition.

Experimental Workflow Diagram

Kinase_Inhibitor_Workflow Design Compound Design & Synthesis Purification Purification & Characterization Design->Purification Biochem Biochemical Assay (In Vitro Kinase Inhibition) Purification->Biochem Cellular Cell-Based Assay (Anti-proliferative) Biochem->Cellular SAR SAR Analysis & Optimization Cellular->SAR SAR->Design Iterative Optimization Lead Lead Compound SAR->Lead

Caption: General workflow for kinase inhibitor discovery and development.

References

Application Notes: Functionalization of 5-Methyl-2,1,3-benzothiadiazole for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2,1,3-benzothiadiazole (BTD) scaffold is a privileged heterocyclic motif in medicinal chemistry, valued for its rigid, planar structure and distinct electron-accepting properties.[1][2] These characteristics facilitate interactions with a variety of biological targets, making BTD a key building block in the design of novel therapeutic agents. The introduction of a methyl group at the 5-position (5-Methyl-2,1,3-benzothiadiazole, 5-Me-BTD) provides a strategic point for synthetic modification, allowing for the fine-tuning of steric and electronic properties to optimize structure-activity relationships (SAR) for lead compounds.[2] Derivatives of the BTD core have demonstrated significant potential across several therapeutic areas, including oncology, infectious diseases, and neurology.[2][3][4]

This document provides a comprehensive overview of the synthesis and functionalization of the 5-Me-BTD core, detailed experimental protocols, and a summary of its applications in medicinal chemistry.

Synthesis and Functionalization Strategies

The development of diverse 5-Me-BTD derivatives relies on two key stages: the initial synthesis of the core structure and its subsequent regioselective functionalization.

2.1. Core Synthesis of this compound

The most direct and widely used method for synthesizing the 5-Me-BTD scaffold is the cyclization of 4-methyl-1,2-phenylenediamine with a thionylating agent like thionyl chloride (SOCl₂).[5] This approach is favored for its straightforward procedure and generally high yields.

G cluster_synthesis Core Synthesis cluster_functionalization Functionalization A 4-Methyl-1,2-phenylenediamine B This compound (Core Scaffold) A->B  SOCl₂, Pyridine, Toluene  Reflux C C-H Borylation B->C [Ir(cod)OMe]₂, dtbpy B₂pin₂ D Electrophilic Bromination B->D NBS, H₂SO₄ E Cross-Coupling (e.g., Suzuki) C->E D->E F Diverse Bioactive Derivatives E->F G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates pJAK p-JAK JAK->pJAK phosphorylation STAT3 STAT3 pJAK->STAT3 recruits & phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer dimerization Nucleus Nucleus Dimer->Nucleus translocates to Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) Nucleus->Transcription initiates BTD_Deriv BTD Derivative BTD_Deriv->pJAK inhibits phosphorylation

References

Application Notes and Protocols: The Role of 5-Methyl-2,1,3-benzothiadiazole in Organic Field-Effect Transistors (OFETs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,1,3-Benzothiadiazole (BT) and its derivatives are a critically important class of electron-deficient building blocks in the design of high-performance organic semiconductors. Their strong electron-accepting nature makes them ideal components in donor-acceptor (D-A) type polymers and small molecules for various organic electronic applications, including organic field-effect transistors (OFETs). The strategic placement of substituent groups, such as a methyl group, on the benzothiadiazole core can significantly influence the material's solubility, molecular packing, and electronic properties, thereby tuning the performance of the resulting OFET devices.

While there is extensive research on benzothiadiazole-containing materials, it is important to note that specific data on the use of pristine 5-Methyl-2,1,3-benzothiadiazole as the active semiconductor in OFETs is limited in publicly available literature. It is more commonly utilized as a monomer or a fragment within a larger conjugated system. These larger systems leverage the electronic properties of the methyl-benzothiadiazole unit to achieve desired charge transport characteristics. This document provides a comprehensive overview of the role of the methyl-substituted benzothiadiazole moiety in OFETs, including performance data from representative derivatives, detailed experimental protocols for device fabrication and characterization, and a synthesis protocol for a methylated benzothiadiazole analogue.

Data Presentation: Performance of Benzothiadiazole-Based OFETs

The performance of OFETs is benchmarked by several key parameters, including charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). The following table summarizes the performance of various OFETs where benzothiadiazole derivatives are used as the active semiconductor layer. This data provides a valuable reference for the expected performance of new materials based on the this compound core.

Material ClassSpecific Material ExampleDeposition MethodCharge Carrier Mobility (μ) [cm²/Vs]On/Off Ratio (Ion/Ioff)Threshold Voltage (Vth) [V]
p-Type Benzothiadiazole-based PCDTT-BTSolution-processedUp to 0.67 (hole)[1]> 105Not Reported
DH-BTZ-4TVacuum-deposited0.17 (hole)1 x 105Not Reported
DH-BTZ-4TSolution-processed6.0 x 10-3 (hole)Not ReportedNot Reported
TT-BT copolymer (with C9H19 side chain)Solution-processed0.1 (hole)[2]3.5 x 103[2]< -3
n-Type and Ambipolar Benzothiadiazole-based PCDTT-DFBTSolution-processed0.38 (hole), 0.17 (electron)[1]Not ReportedNot Reported
PCDTT-DCNBTSolution-processed0.031 (electron)[1][2][3]5 x 102[2]~1.5[2]
PCDTT-FCNBTSolution-processed0.4 (electron)[1][2][3]> 104Not Reported
PCDTT-NO₂FBTSolution-processed0.024 (electron)[1][3]Not ReportedNot Reported
NDI-BTT-NDISolution-processed0.0288 (electron)[4]Not ReportedNot Reported
NDI-TBZT-NDISolution-processed0.00134 (hole), 0.151 (electron)[4]Not ReportedNot Reported

Mandatory Visualization

Signaling Pathways and Logical Relationships

The following diagram illustrates the conceptual relationship between the molecular structure of a donor-acceptor polymer incorporating a methyl-benzothiadiazole unit and the resulting OFET device performance.

cluster_0 Molecular Design cluster_1 Material Properties cluster_2 Device Performance Donor_Unit Donor Unit (e.g., Thiophene) Polymer_Backbone Conjugated Polymer Donor_Unit->Polymer_Backbone Polymerization Acceptor_Unit This compound (Acceptor) Acceptor_Unit->Polymer_Backbone Polymerization HOMO_LUMO HOMO/LUMO Energy Levels Polymer_Backbone->HOMO_LUMO Determines Solubility Solubility Polymer_Backbone->Solubility Influences Morphology Thin-Film Morphology Polymer_Backbone->Morphology Affects Mobility Charge Carrier Mobility (μ) HOMO_LUMO->Mobility Vth Threshold Voltage (Vth) HOMO_LUMO->Vth Solubility->Morphology Morphology->Mobility OnOff_Ratio On/Off Ratio Morphology->OnOff_Ratio

Caption: Molecular design influencing OFET performance.

Experimental Protocols

Synthesis of 4-Methyl-2,1,3-benzothiadiazole (A Representative Protocol)

This protocol describes the synthesis of 4-Methyl-2,1,3-benzothiadiazole, a close structural isomer of this compound, via the cyclization of 4-Methyl-1,2-phenylenediamine.

Materials:

  • 4-Methyl-1,2-phenylenediamine

  • Thionyl chloride (SOCl₂)

  • Anhydrous Pyridine

  • Anhydrous Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel)

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-Methyl-1,2-phenylenediamine (e.g., 5.0 g, 40.9 mmol) in anhydrous toluene (100 mL).

  • Addition of Base: Add anhydrous pyridine (e.g., 9.7 mL, 122.7 mmol, 3.0 eq.) to the solution and stir the mixture at room temperature for 10 minutes.

  • Addition of Thionyl Chloride: Cool the flask in an ice bath. Slowly add thionyl chloride (e.g., 4.5 mL, 61.4 mmol, 1.5 eq.) dropwise to the stirred solution over 30 minutes. This step should be performed in a well-ventilated fume hood as the reaction is exothermic and may produce HCl gas.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 110°C for toluene) for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into a separatory funnel containing 100 mL of water.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield the pure 4-Methyl-2,1,3-benzothiadiazole.

OFET Fabrication and Characterization (Representative Solution-Processing Protocol)

This protocol details the fabrication of a top-contact, bottom-gate (TCBG) OFET, a common architecture for evaluating new organic semiconducting materials.

Materials:

  • Heavily n-doped silicon wafer with a thermally grown SiO₂ layer (300 nm)

  • Deionized water, acetone, isopropanol

  • Octadecyltrichlorosilane (OTS)

  • Anhydrous toluene

  • This compound derivative (or other organic semiconductor)

  • High-boiling point organic solvent (e.g., chlorobenzene, dichlorobenzene)

  • Gold (Au) for thermal evaporation

  • Shadow masks for source-drain electrodes

Procedure:

  • Substrate Cleaning:

    • Sequentially clean the n-doped Si/SiO₂ substrate in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrate with a stream of high-purity nitrogen gas.

    • Treat the substrate with UV-Ozone for 15 minutes to remove any organic residues and to hydroxylate the surface.

  • Dielectric Surface Treatment:

    • Prepare a 2-3 mM solution of octadecyltrichlorosilane (OTS) in anhydrous toluene.

    • Immerse the cleaned substrate in the OTS solution for 30 minutes to form a self-assembled monolayer (SAM).

    • Rinse the substrate with fresh toluene to remove excess OTS.

    • Anneal the substrate at 120°C for 10 minutes on a hot plate.

  • Organic Semiconductor Deposition:

    • Dissolve the this compound derivative in a suitable high-boiling point solvent (e.g., chlorobenzene) at a concentration of 5-10 mg/mL. Gentle heating may be required to fully dissolve the material.

    • Spin-coat the solution onto the OTS-treated substrate at 1000-3000 rpm for 60 seconds.

    • Anneal the film on a hot plate at a temperature optimized for the specific material (typically between 80°C and 150°C) to remove residual solvent and improve crystallinity.

  • Source and Drain Electrode Deposition:

    • Place a shadow mask with the desired channel length (L) and width (W) (e.g., L = 50 µm, W = 1000 µm) in contact with the organic semiconductor film.

    • Deposit 40-50 nm of gold (Au) through the shadow mask via thermal evaporation under high vacuum (< 10⁻⁶ Torr).

  • OFET Characterization:

    • Perform electrical measurements in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a semiconductor parameter analyzer.

    • Output Characteristics: Measure the drain current (ID) as a function of the drain-source voltage (VDS) at various constant gate-source voltages (VGS).

    • Transfer Characteristics: Measure the drain current (ID) as a function of the gate-source voltage (VGS) at a constant high drain-source voltage (VDS) in the saturation regime.

    • Parameter Extraction:

      • Field-Effect Mobility (μ): Calculate from the slope of the (ID)1/2 vs. VGS plot in the saturation regime using the equation: ID = (μ * Ci * W) / (2 * L) * (VGS - Vth)², where Ci is the capacitance per unit area of the gate dielectric.

      • On/Off Ratio (Ion/Ioff): Determine the ratio of the maximum to the minimum drain current from the transfer curve.

      • Threshold Voltage (Vth): Extract from the x-intercept of the linear fit to the (ID)1/2 vs. VGS plot.

Experimental Workflow Diagram

The following diagram outlines the key steps in the fabrication and characterization of solution-processed OFETs.

cluster_fab OFET Fabrication cluster_char OFET Characterization Substrate_Cleaning 1. Substrate Cleaning (Si/SiO2) Surface_Treatment 2. Dielectric Surface Treatment (OTS SAM) Substrate_Cleaning->Surface_Treatment Semiconductor_Deposition 3. Organic Semiconductor Deposition (Spin-Coating) Surface_Treatment->Semiconductor_Deposition Annealing 4. Film Annealing Semiconductor_Deposition->Annealing Electrode_Deposition 5. Electrode Deposition (Au Evaporation) Annealing->Electrode_Deposition Electrical_Measurement 6. Electrical Measurement (Probe Station) Electrode_Deposition->Electrical_Measurement Output_Curve 7a. Output Characteristics (ID vs. VDS) Electrical_Measurement->Output_Curve Transfer_Curve 7b. Transfer Characteristics (ID vs. VGS) Electrical_Measurement->Transfer_Curve Parameter_Extraction 8. Parameter Extraction (μ, Ion/Ioff, Vth) Transfer_Curve->Parameter_Extraction

Caption: Workflow for OFET fabrication and characterization.

References

Application Notes and Protocols for Designing Near-Infrared Emitting Dyes Using 5-Methyl-2,1,3-benzothiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the design, synthesis, and application of near-infrared (NIR) emitting fluorescent dyes based on the 5-Methyl-2,1,3-benzothiadiazole scaffold. The unique properties of this heterocyclic system, including its electron-accepting nature and photostability, make it an excellent building block for creating advanced fluorescent probes for bioimaging and sensing applications.

Design Strategy for NIR Emission

The core design principle for achieving near-infrared emission with this compound is the creation of a donor-acceptor-donor (D-A-D) or donor-π-acceptor (D-π-A) architecture. In this framework, the electron-deficient this compound serves as the acceptor (A), while electron-rich moieties act as donors (D). The intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation is key to red-shifting the emission into the NIR region. The methyl group at the 5-position can influence the electronic properties and planarity of the molecule, providing a handle for fine-tuning the photophysical characteristics.[1]

A general workflow for the design and application of these dyes is outlined below:

G cluster_design Design & Synthesis cluster_characterization Characterization cluster_application Application design Conceptual Design (D-A-D) synthesis Synthesis via Cross-Coupling design->synthesis purification Purification & Characterization synthesis->purification photophysical Photophysical Analysis purification->photophysical cytotoxicity Cytotoxicity Assay photophysical->cytotoxicity staining Cellular Staining cytotoxicity->staining imaging Fluorescence Microscopy staining->imaging analysis Data Analysis imaging->analysis

General workflow for dye development and application.

Data Presentation: Photophysical Properties

The photophysical properties of this compound-based NIR dyes are summarized in the table below. These properties can be tuned by varying the donor strength and the nature of the π-conjugated bridge.

Dye/CompoundDonor GroupSolventλabs (nm)λem (nm)Stokes Shift (cm-1)Quantum Yield (ΦF)Molar Extinction Coefficient (ε, M-1cm-1)Reference
Dye 1 TriphenylamineDCM4846024085--[1]
Dye 2 N,N-dimethylanilineDCM4525724730--[2]
Dye 3 CarbazoleDCM4205405442--[2]
NIRF-1 bis-indole-N-butylsulfonateMethanol7828104500.08261,000[3]
BTD-LD -Toluene41053757680.242700[4]

Experimental Protocols

Protocol 1: Synthesis of a Representative D-A-D NIR Dye

This protocol describes the synthesis of a symmetrical D-A-D dye using a Suzuki cross-coupling reaction. The synthesis involves two main steps: the bromination of this compound and the subsequent coupling with an arylboronic acid.

Step 1: Synthesis of 4,7-Dibromo-5-methyl-2,1,3-benzothiadiazole

  • Materials:

    • This compound

    • N-bromosuccinimide (NBS)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Chloroform

    • Sodium thiosulfate solution (10%)

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Hexane and Dichloromethane (DCM) for chromatography

  • Procedure:

    • Dissolve this compound (1.0 eq) in chloroform in a round-bottom flask.

    • Cool the solution in an ice bath and slowly add concentrated sulfuric acid.

    • Add N-bromosuccinimide (2.2 eq) portion-wise, maintaining the temperature below 10°C.

    • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

    • Carefully pour the reaction mixture onto crushed ice.

    • Quench any remaining bromine by adding 10% sodium thiosulfate solution until the orange color disappears.

    • Extract the product with chloroform (3x).

    • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

    • Purify the crude product by column chromatography (silica gel, hexane/DCM gradient) to obtain 4,7-Dibromo-5-methyl-2,1,3-benzothiadiazole.

Step 2: Suzuki Cross-Coupling with an Arylboronic Acid

  • Materials:

    • 4,7-Dibromo-5-methyl-2,1,3-benzothiadiazole (1.0 eq)

    • Arylboronic acid (e.g., 4-(diphenylamino)phenylboronic acid) (2.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₂CO₃, 2.0 eq)

    • Anhydrous Toluene and Ethanol

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk flask, add 4,7-Dibromo-5-methyl-2,1,3-benzothiadiazole, the arylboronic acid, the palladium catalyst, and the base.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add a degassed mixture of toluene and ethanol (e.g., 3:1 v/v) via syringe.

    • Heat the reaction mixture to reflux (e.g., 90°C) and stir for 12-24 hours under an inert atmosphere.

    • Monitor the reaction progress by TLC.

    • Once complete, cool the mixture to room temperature and add water.

    • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the final NIR dye.

G cluster_synthesis Suzuki Coupling Catalytic Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)-X L2 oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'-B(OH)2, Base pd_aryl_complex Ar-Pd(II)-Ar' L2 transmetalation->pd_aryl_complex reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Catalytic cycle of the Suzuki cross-coupling reaction.
Protocol 2: Cellular Imaging of Lipid Droplets

This protocol details the use of a this compound-based NIR dye for staining and imaging lipid droplets in live cells.

  • Materials:

    • Mammalian cell line (e.g., HeLa, A549) cultured on glass-bottom dishes.

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • Phosphate-buffered saline (PBS).

    • This compound NIR dye stock solution (1 mM in DMSO).

    • Fluorescence microscope with appropriate NIR filter sets.

  • Procedure:

    • Cell Culture: Plate cells on glass-bottom dishes and culture until they reach 50-70% confluency.

    • Probe Preparation: Prepare a staining solution by diluting the dye stock solution in pre-warmed complete cell culture medium to a final concentration of 1-5 µM.

    • Cell Staining:

      • Remove the culture medium from the cells and wash once with PBS.

      • Add the staining solution to the cells.

      • Incubate for 15-30 minutes at 37°C in a CO₂ incubator.

    • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS to remove any unbound dye.

    • Imaging:

      • Add fresh, pre-warmed complete cell culture medium to the cells.

      • Image the cells using a fluorescence microscope equipped with a suitable laser line for excitation and an emission filter for the NIR region. For example, for a dye with λem around 700-800 nm, a Cy5 or Cy7 filter set might be appropriate, but specific filters should be chosen based on the dye's spectral properties.

Protocol 3: Detection of Metal Ions

Certain derivatives of 2,1,3-benzothiadiazole can be designed as fluorescent chemosensors for metal ions. The binding of a metal ion to a chelating group appended to the benzothiadiazole core can modulate the ICT process, leading to a change in fluorescence intensity ("turn-on" or "turn-off" response).

  • Materials:

    • Benzothiadiazole-based fluorescent sensor stock solution (in a suitable solvent like DMSO or acetonitrile).

    • Buffer solution (e.g., HEPES, pH 7.4).

    • Stock solutions of various metal ions (e.g., Zn²⁺, Cu²⁺, Fe³⁺).

    • Fluorometer.

  • Procedure:

    • Preparation of Sensor Solution: Prepare a working solution of the fluorescent sensor in the buffer.

    • Fluorescence Measurement: Record the initial fluorescence spectrum of the sensor solution.

    • Titration: Add increasing concentrations of the metal ion stock solution to the sensor solution.

    • Data Acquisition: After each addition, record the fluorescence spectrum.

    • Analysis: Plot the change in fluorescence intensity at the emission maximum against the metal ion concentration to determine the sensitivity and binding affinity.

G cluster_sensing Metal Ion Sensing Mechanism ('Turn-Off') Probe Fluorophore-Chelator Conjugate Emission Fluorescence Emission Probe->Emission High Fluorescence Metal Metal Ion Probe->Metal Binding Excitation Excitation Light Excitation->Probe Quenched Quenched Fluorescence Metal->Quenched ICT Perturbation

Signaling pathway for a 'turn-off' metal ion sensor.

Concluding Remarks

The this compound scaffold is a versatile platform for the development of NIR-emitting dyes with tailored properties for various bioanalytical applications. By following the design principles and experimental protocols outlined in these notes, researchers can synthesize and utilize these powerful tools for advanced fluorescence imaging and sensing. The ability to systematically modify the donor units and conjugation length allows for precise control over the photophysical properties, enabling the creation of probes for specific biological targets and processes.

References

Application Notes and Protocols: 5-Methyl-2,1,3-benzothiadiazole in the Synthesis of Electrochromic Materials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,1,3-Benzothiadiazole (BTD) and its derivatives are crucial electron-acceptor units in the design and synthesis of advanced electrochromic materials.[1] Their strong electron-withdrawing nature allows for the creation of donor-acceptor (D-A) type conjugated polymers with tunable optical and electrochemical properties.[1][2] The incorporation of a methyl group, such as in 5-Methyl-2,1,3-benzothiadiazole, provides a means to modify the steric and electronic characteristics of the resulting materials, thereby influencing their processability, stability, and electrochromic performance. These materials are integral to the development of technologies like smart windows, electrochromic displays, and military camouflage.[3]

General Synthetic Pathways

The synthesis of electrochromic polymers incorporating the methyl-benzothiadiazole moiety typically involves two key stages: the synthesis of the functionalized monomer and its subsequent polymerization.

  • Monomer Synthesis: The foundational step is often the synthesis of a halogenated methyl-benzothiadiazole derivative, which serves as a versatile intermediate for various cross-coupling reactions. A common precursor is 4-Methyl-1,2-phenylenediamine, which can be cyclized to form the this compound core.[4] Subsequent halogenation, typically bromination, yields a di-bromo derivative that is reactive towards organometallic reagents.[1]

  • Polymerization: The most prevalent methods for constructing the final D-A conjugated polymer are Stille and Suzuki cross-coupling reactions.[1][5] These methods allow for the precise linking of the electron-accepting methyl-benzothiadiazole unit with various electron-donating monomers, such as thiophene, fluorene, or carbazole derivatives.[2][6] Electropolymerization is another technique used to directly deposit the electrochromic polymer film onto an electrode surface.[7]

A general workflow for the synthesis of these electrochromic polymers is outlined below.

G cluster_0 Monomer Synthesis cluster_1 Polymer Synthesis cluster_2 Device Fabrication & Characterization Start 4-Methyl-1,2-phenylenediamine Cyclization Cyclization (e.g., with SOCl₂) Start->Cyclization BTD_Core This compound Cyclization->BTD_Core Halogenation Halogenation (e.g., Bromination) BTD_Core->Halogenation Monomer_A 4,7-Dibromo-5-methyl- 2,1,3-benzothiadiazole (Acceptor Monomer) Halogenation->Monomer_A Polymerization Cross-Coupling Polymerization (e.g., Stille or Suzuki) Monomer_A->Polymerization Monomer_D Stannylated or Boronylated Donor Monomer (e.g., Dithiophene) Monomer_D->Polymerization Polymer Donor-Acceptor Electrochromic Polymer Polymerization->Polymer Deposition Film Deposition (e.g., Spin-coating, Electropolymerization) Polymer->Deposition Device Electrochromic Device Deposition->Device Characterization Spectroelectrochemical Analysis Device->Characterization

Figure 1. General workflow for the synthesis and application of methyl-benzothiadiazole-based electrochromic polymers.

Experimental Protocols

Protocol 1: Synthesis of 4,7-bis(5-bromothiophen-2-yl)-2,1,3-benzothiadiazole

This protocol details a common method for synthesizing a key intermediate used in Stille or Suzuki polymerization, adapted from literature procedures.[5]

Materials:

  • 4,7-Dibromo-2,1,3-benzothiadiazole

  • 2-(Tributylstannyl)thiophene or Thiophene-2-boronic acid

  • Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ catalyst

  • Anhydrous toluene or THF

  • Standard glassware for inert atmosphere reactions (Schlenk line)

Procedure:

  • In a Schlenk flask, dissolve 4,7-dibromo-2,1,3-benzothiadiazole (1.0 equiv.) in anhydrous toluene.

  • Degas the solution with argon or nitrogen for 20-30 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

  • Add 2-(tributylstannyl)thiophene (2.2 equiv.) for a Stille coupling reaction.

  • Reflux the mixture under an inert atmosphere for 24-48 hours, monitoring the reaction by TLC or GC-MS.

  • Cool the reaction to room temperature and pour it into a saturated solution of potassium fluoride (for Stille) to precipitate the tin salts.

  • Extract the product with chloroform or dichloromethane.

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Purify the crude product by column chromatography on silica gel to yield the target compound.

Protocol 2: Stille Coupling Polymerization

This protocol describes the synthesis of a D-A copolymer using a benzothiadiazole derivative.[6]

Materials:

  • Dihalogenated benzothiadiazole monomer (e.g., 4,7-dibromo-5,6-difluoro-2,1,3-benzothiadiazole) (1.0 equiv.)

  • Distannylated donor monomer (e.g., 2,5-bis(trimethylstannyl)thiophene) (1.0 equiv.)

  • Pd₂(dba)₃ catalyst

  • P(o-tolyl)₃ ligand

  • Anhydrous chlorobenzene or toluene

Procedure:

  • To a degassed solution of the two monomers in anhydrous toluene, add the palladium catalyst and phosphine ligand.

  • Heat the mixture to reflux (typically 90-110 °C) under an inert atmosphere for 24-72 hours.

  • Precipitate the polymer by pouring the cooled reaction mixture into methanol.

  • Filter the polymer and wash it extensively with methanol and acetone to remove oligomers and catalyst residues.

  • Purify the polymer further by Soxhlet extraction with methanol, hexane, and finally chloroform to isolate the desired polymer fraction.

  • Dry the final polymer under vacuum.

Protocol 3: Electrochemical and Spectroelectrochemical Characterization

This protocol outlines the characterization of the synthesized electrochromic polymer films.

Procedure:

  • Film Preparation: Dissolve the synthesized polymer in a suitable solvent (e.g., chloroform, chlorobenzene) and deposit it onto an ITO-coated glass substrate via spin-coating or drop-casting. Alternatively, films can be deposited directly via electropolymerization.[2]

  • Cyclic Voltammetry (CV): Place the polymer-coated ITO slide as the working electrode in a three-electrode cell with a platinum counter electrode and an Ag/AgCl reference electrode. Use an electrolyte solution such as 0.1 M tetrabutylammonium perchlorate (TBAP) in acetonitrile. Scan the potential at a set rate (e.g., 50-100 mV/s) to determine the oxidation and reduction potentials.

  • Spectroelectrochemistry: Combine the electrochemical setup with a UV-Vis-NIR spectrometer. Apply a series of stepped potentials to the working electrode and record the corresponding absorption spectra at each potential to observe the changes in optical properties.

  • Switching Kinetics: Monitor the change in transmittance at a specific wavelength (λmax of the neutral or oxidized state) while switching the applied potential between the colored and bleached states. This allows for the determination of response times and optical contrast.

  • Coloration Efficiency (CE): Calculate the CE using the formula: CE = ΔOD / Q, where ΔOD is the change in optical density at a specific wavelength and Q is the charge injected per unit area.

The logical flow of characterization from material to performance metrics is depicted below.

G Polymer Synthesized Polymer CV Cyclic Voltammetry (CV) Polymer->CV Spectroelectrochemistry Spectroelectrochemistry Polymer->Spectroelectrochemistry Chronoamperometry Chronoamperometry/ Chronocoulometry Polymer->Chronoamperometry HOMO_LUMO HOMO/LUMO Levels (Energy Band Gap) CV->HOMO_LUMO Color_Change Color Change & Absorption Spectra Spectroelectrochemistry->Color_Change Switching_Time Switching Time & Optical Contrast Spectroelectrochemistry->Switching_Time CE Coloration Efficiency (CE) Chronoamperometry->CE

Figure 2. Characterization workflow for benzothiadiazole-based electrochromic materials.

Data Presentation

Table 1: Electrochemical and Optical Properties of BTD-based Copolymers

Polymer NameHOMO Level (eV)LUMO Level (eV)Band Gap (Eg) (eV)Neutral State ColorOxidized State ColorReference
P(TBT-TBTh)-5.01-3.501.51Dark Gray BlueLight Green[8][9]
P(TBT-F-TBTh)-5.14-3.561.58Gray BlueCelandine Green[8][9]
PBTIDBD--1.86RosybrownTransparent Lightgrey[10]
PBTBDBD--1.68RosybrownTransparent Grey[10]
p(2Th-FBTD)-----[2]

Table 2: Electrochromic Performance Metrics of BTD-based Copolymers

Polymer NameMax Contrast (%)Switching Time (s)Coloration Efficiency (CE) (cm²/C)Wavelength (nm)Reference
PDAT-DTBT-F-< 0.5 (reduction)748-[6]
P(TBT-TBTh)33.41.8 (bleaching)128.9625[3]
P(TBT-TBTh)70.01.1 (bleaching)258.51550[3]
P(TBT-F-TBTh)25.11.9 (bleaching)90.8610[3]
P(TBT-F-TBTh)60.01.2 (bleaching)197.81300[3]
PBTIDBD62.11.04276.291560[10]
PBTBDBD62.42.68193.311560[10]
Conclusion

This compound and its isomers are valuable building blocks for creating high-performance electrochromic materials. By strategically selecting donor co-monomers and employing controlled polymerization techniques like Stille and Suzuki coupling, researchers can synthesize polymers with low band gaps, high contrast ratios, fast switching speeds, and excellent coloration efficiencies. The provided protocols and data serve as a foundational guide for the synthesis and characterization of novel BTD-based electrochromic systems for advanced applications.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of 5-Methyl-2,1,3-benzothiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of 5-Methyl-2,1,3-benzothiadiazole and its derivatives. The information is designed to assist in experimental design, execution, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: Why do this compound derivatives often exhibit poor aqueous solubility?

A1: The poor aqueous solubility of these derivatives is primarily due to their molecular structure. The benzothiadiazole core is a rigid, aromatic, and largely hydrophobic scaffold. The presence of a methyl group further increases lipophilicity. These characteristics lead to strong intermolecular forces in the solid state (high crystal lattice energy) and unfavorable interactions with water molecules, resulting in limited solubility.

Q2: I'm observing precipitation of my this compound derivative when I dilute my DMSO stock solution into aqueous buffer for a biological assay. What can I do?

A2: This is a common issue. The abrupt change in solvent polarity from DMSO to an aqueous buffer can cause the compound to crash out of solution. To mitigate this, you can try several approaches:

  • Lower the final concentration: Your target concentration might be above the compound's aqueous solubility limit.

  • Modify the dilution method: Instead of a single dilution step, try a serial dilution, gradually increasing the proportion of the aqueous buffer.

  • Incorporate a solubilizing excipient: Add a co-solvent, surfactant, or cyclodextrin to your aqueous buffer to increase the solubility of your compound.[1]

  • Check the pH of your buffer: If your derivative has ionizable groups, adjusting the pH can significantly impact its solubility.

Q3: What are the most common strategies to improve the aqueous solubility of this compound derivatives for in vitro and in vivo studies?

A3: Several strategies can be employed, which can be broadly categorized into physical and formulation-based approaches:

  • Physical Modifications:

    • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the compound, which can enhance the dissolution rate.[1]

    • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can create an amorphous form, which is generally more soluble than the crystalline form.[1]

  • Formulation-Based Approaches:

    • Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase solubility.

    • Surfactants: These agents can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.

    • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with the hydrophobic molecule, effectively shielding it from water and enhancing its solubility.[2]

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays due to poor solubility.
Possible Cause Troubleshooting Steps
Precipitation in Assay Media 1. Visually inspect the assay plate for any signs of precipitation. 2. Reduce the final concentration of the compound. 3. Prepare fresh dilutions for each experiment. 4. Incorporate a low percentage of a co-solvent (e.g., <0.5% DMSO) in the final assay medium.[3]
Compound Adsorption to Labware 1. Use low-adhesion microplates and pipette tips. 2. Pre-treat labware with a blocking agent like bovine serum albumin (BSA), if compatible with the assay.
Inaccurate Stock Solution Concentration 1. Ensure the compound is fully dissolved in the stock solvent (e.g., DMSO). Gentle warming or sonication may be necessary. 2. Verify the concentration of the stock solution using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Issue 2: Difficulty in preparing a stable aqueous formulation for animal studies.
Possible Cause Troubleshooting Steps
Low Intrinsic Aqueous Solubility 1. Explore the use of co-solvents such as polyethylene glycol (PEG) 400 or propylene glycol. 2. Investigate the use of surfactants like Tween® 80 or Cremophor® EL. 3. Consider forming a complex with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).
Physical Instability of the Formulation (e.g., crystal growth) 1. Prepare the formulation fresh before each use. 2. If using a suspension, ensure uniform particle size and consider adding a suspending agent. 3. For amorphous solid dispersions, store under dry conditions to prevent recrystallization.
Toxicity of Excipients 1. Use the lowest effective concentration of any excipient. 2. Consult literature for the safety and tolerability of the chosen excipients in the intended animal model and route of administration.

Quantitative Data on Solubility Enhancement

Table 1: Solubility of Acibenzolar-S-methyl (a benzothiadiazole derivative) in Various Solvents

SolventSolubility (g/L) at 25°C
Water0.0076
Acetone29
Dichloromethane41
Ethyl Acetate19
n-Hexane0.82
Methanol4.2
Toluene7.9
Data sourced from PubChem CID 86412.[1]

Table 2: Potential Fold Increase in Aqueous Solubility with Different Techniques (Hypothetical for a Poorly Soluble Benzothiadiazole Derivative)

TechniqueExcipient/MethodExpected Fold Increase in Solubility
Co-solvency 20% PEG 400 in water10 - 50
Surfactant 1% Tween® 80 in water50 - 200
Cyclodextrin Complexation 10% HP-β-CD in water100 - 1000
Solid Dispersion 1:5 drug-to-polymer ratio (e.g., with PVP K30)> 1000
Nanosuspension Wet millingDependent on particle size

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol outlines the standard shake-flask method to determine the equilibrium solubility of a this compound derivative in an aqueous medium.[1]

Materials:

  • This compound derivative

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of the compound to a glass vial.

  • Add a known volume of the aqueous buffer to the vial.

  • Seal the vial and place it on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • After incubation, centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of your analytical method.

  • Determine the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculate the solubility based on the measured concentration and the dilution factor.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep1 Add excess compound to vial prep2 Add known volume of aqueous buffer prep1->prep2 equil1 Seal vial and shake at constant temperature (24-48h) prep2->equil1 sep1 Centrifuge to pellet undissolved solid equil1->sep1 sep2 Filter supernatant (0.22 µm filter) sep1->sep2 anal1 Dilute filtered solution sep2->anal1 anal2 Determine concentration (HPLC/UV-Vis) anal1->anal2 anal3 Calculate solubility anal2->anal3

Workflow for Shake-Flask Solubility Determination.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol describes the preparation of a solid dispersion to enhance the solubility of a this compound derivative using a hydrophilic polymer.[1]

Materials:

  • This compound derivative

  • Hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)

  • Volatile organic solvent (e.g., methanol, acetone, dichloromethane)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Select a common volatile solvent that dissolves both the compound and the polymer.

  • Dissolve the compound and the polymer in the chosen solvent in a round-bottom flask at a specific weight ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer).

  • Remove the solvent using a rotary evaporator to form a thin film on the flask wall.

  • Dry the film under vacuum at an elevated temperature (below the glass transition temperature of the polymer) for 24 hours to remove residual solvent.

  • Scrape the dried solid dispersion from the flask and store it in a desiccator.

  • Characterize the solid dispersion for amorphicity (using DSC or PXRD) and determine the enhancement in aqueous solubility and dissolution rate.

G start Start dissolve Dissolve compound and polymer in a common solvent start->dissolve evaporate Remove solvent using a rotary evaporator dissolve->evaporate dry Dry the resulting film in a vacuum oven evaporate->dry collect Collect and store the solid dispersion dry->collect characterize Characterize for amorphicity and dissolution enhancement collect->characterize end End characterize->end

Workflow for Solid Dispersion Preparation.
Protocol 3: Solubility Enhancement using Cyclodextrins

This protocol details a method to evaluate the effect of a cyclodextrin on the aqueous solubility of a this compound derivative.

Materials:

  • This compound derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

  • Aqueous buffer (e.g., deionized water or PBS)

  • Materials as listed in Protocol 1

Procedure:

  • Prepare a series of cyclodextrin solutions in the aqueous buffer at different concentrations (e.g., 0, 1, 2, 5, 10, 20 mM).

  • Add an excess amount of the this compound derivative to each cyclodextrin solution.

  • Follow steps 3-8 from Protocol 1 (Shake-Flask Method) for each concentration of cyclodextrin.

  • Plot the solubility of the compound as a function of the cyclodextrin concentration to determine the extent of solubility enhancement.

G cluster_prep Preparation cluster_solubility Solubility Determination cluster_analysis Analysis prep1 Prepare series of cyclodextrin solutions prep2 Add excess compound to each solution prep1->prep2 sol Perform Shake-Flask Method (Protocol 1) for each concentration prep2->sol anal Plot solubility vs. cyclodextrin concentration sol->anal

Workflow for Cyclodextrin-based Solubility Enhancement.

References

purification of crude 5-Methyl-2,1,3-benzothiadiazole by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 5-Methyl-2,1,3-benzothiadiazole via column chromatography. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental work.

Troubleshooting Guide

This section provides solutions in a question-and-answer format for common problems encountered during the column chromatography purification of this compound and its derivatives.

Question: My compound is not moving from the baseline on the TLC plate, even with a highly polar eluent.

Answer: This issue often arises due to strong interactions between the compound and the stationary phase.

  • Possible Cause 1: High Polarity of the Compound. Benzothiadiazole derivatives can be quite polar.

    • Solution: Consider switching to a more polar stationary phase like alumina (neutral or basic). For silica gel, you can increase the eluent's polarity by adding a small percentage of a highly polar solvent like methanol.[1]

  • Possible Cause 2: Strong Adsorption to Silica Gel. The compound may be strongly adsorbing to the acidic sites on the silica gel, preventing its movement.

    • Solution: Deactivate the silica gel by preparing the slurry with an eluent containing a small amount (1-3%) of a modifier like triethylamine (for basic compounds) or pyridine.[1][2]

Question: My compound is streaking or "tailing" on the TLC plate and column.

Answer: Streaking leads to poor separation and broader, less pure fractions.

  • Possible Cause 1: Sample Overload. Loading too much crude product onto the column is a common cause of streaking.[1]

    • Solution: Reduce the amount of sample loaded. A general guideline is to load no more than 1-5% of the stationary phase's weight.[1][3]

  • Possible Cause 2: Inappropriate Solvent System. The chosen eluent may not be optimal for your compound's solubility.[1]

    • Solution: Experiment with different solvent systems. A common starting point for benzothiadiazole derivatives is a mixture of hexane and ethyl acetate.[1] If streaking continues, consider a three-component solvent system or a gradient elution.[1]

  • Possible Cause 3: Compound Insolubility. The compound might be sparingly soluble in the eluent, causing it to precipitate and re-dissolve as it moves down the column.[1]

    • Solution: Ensure the compound is fully dissolved before loading. If solubility in the initial eluent is low, use a "dry loading" method. Dissolve the crude product in a suitable solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent completely, and then carefully add the resulting free-flowing powder to the top of the column.[2][4]

Question: I am getting poor separation between this compound and an impurity.

Answer: Achieving good resolution is critical for obtaining a pure product.

  • Possible Cause 1: Inadequate Resolution of the Solvent System. The polarity difference between your compound and the impurity may be too small for the chosen eluent to separate them effectively.

    • Solution: Optimize the solvent system by testing various solvent ratios. A shallow gradient elution, where the polarity of the eluent is increased very gradually over time, can significantly improve the separation of compounds with similar polarities.[1][4]

  • Possible Cause 2: Improperly Packed Column. An unevenly packed column with channels, cracks, or air bubbles will lead to a non-uniform solvent front and poor separation.[1]

    • Solution: Ensure the column is packed uniformly. Using a slurry packing method is generally recommended to avoid air bubbles and create a homogenous stationary phase bed.[1]

Question: My final product is an oil instead of a solid, or it appears discolored.

Answer: This often indicates the presence of persistent impurities.

  • Possible Cause 1: Impurities Depressing the Melting Point. Even small amounts of impurities can prevent a compound from crystallizing, causing it to remain an oil.

    • Solution: The product may require further purification. Consider re-chromatographing the material with a different solvent system or using an alternative purification technique like recrystallization or sublimation.[1][4]

  • Possible Cause 2: Highly Colored Byproducts. Some side reactions can produce intensely colored impurities that are difficult to remove.

    • Solution: If recrystallization is a viable next step, you can try adding a small amount of activated charcoal to the hot solution. The charcoal can adsorb colored impurities and is then removed by hot filtration. Use charcoal sparingly as it can also adsorb the desired product.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in the synthesis of this compound? A1: Depending on the synthetic route (typically from 3,4-diaminotoluene and a sulfur-containing reagent like thionyl chloride), common impurities can include unreacted starting materials, the 4-methyl-2,1,3-benzothiadiazole regioisomer, and byproducts from side reactions such as the formation of tars or chlorinated species if the reaction temperature is too high.[4]

Q2: What is a good starting point for the stationary and mobile phase? A2: Silica gel is the most common stationary phase for the purification of benzothiadiazole derivatives. A typical starting mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate or dichloromethane.[1][4][5]

Q3: How do I select the optimal solvent system? A3: The ideal solvent system is typically determined using Thin Layer Chromatography (TLC). Test various ratios of solvents to find a system where the desired compound has an Rf value of approximately 0.25-0.35. This generally provides the best separation on a column.

Q4: Can other purification techniques be used? A4: Yes. If the crude product is a solid, recrystallization can be a very effective method for purification, provided a suitable solvent can be found where the compound is soluble at high temperatures but sparingly soluble at low temperatures.[1] For volatile solids, sublimation under vacuum can also be an effective purification technique.[1]

Data Presentation

The following tables summarize common parameters and solvent systems used in the column chromatography of benzothiadiazole derivatives.

Table 1: General Column Chromatography Parameters

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for moderately polar compounds.[3]
Alternative Phase Alumina (Neutral or Basic)Useful if the compound is sensitive to the acidic nature of silica gel.[1][2]
Sample Load 1-5% of silica gel weightPrevents column overloading, which causes poor separation and band streaking.[1][3]
Loading Method Dry LoadingRecommended if the compound has poor solubility in the initial eluent to prevent band broadening.[2]

Table 2: Example Eluent Systems for Benzothiadiazole Derivatives

Derivative TypeEluent SystemElution TypeSource
4-Methyl-7-phenyl-2,1,3-benzothiadiazolePetroleum ether / Ethyl acetate (200:1 v/v)Isocratic[1]
General 4-Methyl derivativesPetroleum ether / Ethyl acetateGradient[4]
4,7-di(thiophen-2-yl) derivativeDichloromethane / n-hexane (1:1 v/v)Isocratic[6]
General 4-Methyl derivativesHexane / DichloromethaneGradient[5]
4-(aryl) derivativesPetroleum ether / Diethyl ether (98:2 to 90:10 v/v)Isocratic[7]

Experimental Protocols

Detailed Methodology for Column Chromatography Purification

  • Preparation of the Column:

    • Select a glass column of an appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane or petroleum ether).

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped. A well-packed column is crucial for good separation.[1]

    • Allow the silica gel to settle into a uniform bed, then drain the excess solvent until it is level with the top of the silica gel.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimum amount of the initial eluent or a slightly more polar solvent like dichloromethane.[1] Carefully add this solution to the top of the column using a pipette.

    • Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[2][4]

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin elution by collecting fractions in test tubes. You can use either an isocratic (constant solvent composition) or gradient (gradually increasing solvent polarity) elution. A gradient of hexane/ethyl acetate is often effective.[4][5]

  • Analysis and Collection:

    • Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.[1]

    • Spot a small amount from each fraction onto a TLC plate alongside a spot of the crude starting material.

    • Combine the fractions that contain only the pure desired compound.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.[1]

Mandatory Visualization

G cluster_0 Troubleshooting Workflow: Poor Separation Problem Poor Separation or Overlapping Spots Cause1 Inappropriate Solvent System Problem->Cause1 Check TLC Cause2 Improperly Packed Column Problem->Cause2 Inspect Column Cause3 Column Overload Problem->Cause3 Check Load Ratio Solution1a Optimize Solvent Ratio via TLC (Target Rf ≈ 0.25-0.35) Cause1->Solution1a Solution1b Run a Shallow Gradient Elution Cause1->Solution1b Solution2 Repack Column using Slurry Method (Ensure no air bubbles/cracks) Cause2->Solution2 Solution3 Reduce Sample Load (1-5% of silica weight) Cause3->Solution3

References

Technical Support Center: High-Purity 5-Methyl-2,1,3-benzothiadiazole via Sublimation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 5-Methyl-2,1,3-benzothiadiazole using sublimation techniques. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure the attainment of high-purity material.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the sublimation of this compound.

Issue Potential Cause Recommended Solution
No Sublimate Collected 1. Temperature too low: The compound has not reached its sublimation point. 2. Vacuum pressure too high: The vacuum is insufficient to allow sublimation at the set temperature.[1][2]1. Gradually increase the temperature of the heating mantle or oil bath in small increments (e.g., 5-10 °C). 2. Check all seals and connections for leaks. Ensure the vacuum pump is operating at its optimal capacity. A high-vacuum line may be necessary.
Crude Material Melts or Decomposes 1. Heating rate is too fast: The compound is reaching its melting or decomposition temperature before it can sublime.[2] 2. Temperature is too high: The set temperature exceeds the compound's stability range under vacuum.1. Reduce the heating rate to allow for gradual and controlled temperature increase. 2. Lower the operating temperature. If sublimation is slow, improve the vacuum instead of significantly increasing the heat.
Sublimate is Contaminated with Starting Material 1. "Bumping" of the crude material: Rapid heating can cause the solid to splatter onto the cold finger.[2] 2. Sublimation temperature is too high: This can lead to the sublimation of impurities with similar vapor pressures.1. Heat the sample slowly and evenly. Ensure the crude material is a fine powder to promote smooth sublimation. 2. Optimize the temperature. A lower temperature with a higher vacuum will provide better selectivity for the target compound.
Low Yield of Purified Product 1. Incomplete sublimation: The process was stopped prematurely. 2. Sublimate loss during collection: Crystals may fall from the cold finger.1. Ensure all of the volatile material has sublimed from the starting flask before stopping the process. 2. Vent the apparatus slowly to prevent dislodging the crystals. Carefully scrape the purified material from the cold finger onto a pre-weighed collection paper.
Sublimate Appears Wet or Pasty Condensation of atmospheric water: Moisture was present in the apparatus or on the cold finger before sublimation began.[1]Ensure the apparatus is completely dry before starting. Add the cooling medium to the cold finger only after a stable vacuum has been achieved to prevent premature condensation.[3]

Frequently Asked Questions (FAQs)

Q1: What are the ideal starting conditions (temperature and pressure) for the sublimation of this compound?

Q2: How can I determine the purity of my sublimed this compound?

A2: The purity of the sublimed material can be assessed using various analytical techniques. Melting point determination is a straightforward initial check; a sharp melting point close to the literature value indicates high purity. For more rigorous analysis, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) should be employed.

Q3: My compound is not subliming, even at a high temperature and low pressure. What could be the issue?

A3: If your compound fails to sublime under typical conditions, it may have a very low vapor pressure, making sublimation an unsuitable purification method.[4] Alternatively, the presence of non-volatile impurities could be hindering the process. In such cases, other purification techniques like recrystallization or column chromatography should be considered.[2]

Q4: Can I use a standard laboratory vacuum pump for sublimation?

A4: The required vacuum level depends on the compound's volatility. For many substances, a standard rotary vane pump capable of achieving pressures in the range of 10⁻² to 10⁻³ mbar is sufficient, especially when coupled with a cold trap to protect the pump from solvent vapors.[5] For less volatile compounds, a high-vacuum system incorporating a diffusion or turbomolecular pump may be necessary.[5]

Q5: What is the purpose of the cold finger in a sublimation apparatus?

A5: The cold finger provides a cold surface onto which the gaseous form of the compound can desublimate (crystallize) back into a solid.[1] The temperature gradient between the heated crude material and the cold finger drives the purification process. It is crucial to maintain a consistently low temperature on the cold finger throughout the sublimation.

Experimental Protocols

Protocol 1: Vacuum Sublimation of this compound

Objective: To purify crude this compound by removing non-volatile impurities.

Materials:

  • Crude this compound

  • Sublimation apparatus (including outer flask, cold finger, and vacuum adapter)

  • High-vacuum pump

  • Cold trap

  • Heating mantle or oil bath

  • Coolant for the cold finger (e.g., dry ice/acetone slurry or circulating chiller)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Preparation: Ensure the sublimation apparatus is clean and thoroughly dry. A small amount of high-vacuum grease should be applied to the ground glass joints to ensure a good seal.

  • Loading: Place a small amount (typically 100-500 mg) of the crude this compound into the bottom of the sublimation flask.

  • Assembly: Insert the cold finger into the outer flask and secure the assembly with a clamp.

  • Evacuation: Connect the apparatus to a high-vacuum pump via a cold trap. Slowly evacuate the system.

  • Cooling: Once a stable high vacuum is achieved, fill the cold finger with the cooling medium.

  • Heating: Begin to gently heat the bottom of the sublimation flask using a heating mantle or oil bath. Increase the temperature gradually.

  • Sublimation: Observe the apparatus closely. The pure compound will sublime from the bottom of the flask and deposit as crystals on the surface of the cold finger.

  • Completion: Continue the process until all the volatile material has transferred to the cold finger.

  • Cooling and Venting: Turn off the heat and allow the apparatus to cool to room temperature while still under vacuum. Once cooled, slowly vent the system with an inert gas.

  • Collection: Carefully remove the cold finger and scrape the purified crystals onto a pre-weighed piece of glassine paper.

  • Analysis: Determine the yield and assess the purity of the product using appropriate analytical methods.

Visualizations

Sublimation_Workflow start Start: Crude this compound load Load Crude Material into Sublimation Apparatus start->load assemble Assemble and Seal Apparatus load->assemble evacuate Evacuate Apparatus to High Vacuum assemble->evacuate cool Cool the Cold Finger evacuate->cool heat Gently Heat the Crude Material cool->heat sublime Sublimation and Deposition on Cold Finger heat->sublime cooldown Cool Apparatus to Room Temperature sublime->cooldown vent Slowly Vent with Inert Gas cooldown->vent collect Collect Purified Crystals vent->collect end End: High-Purity Product collect->end

Caption: Experimental workflow for the vacuum sublimation of this compound.

Troubleshooting_Flowchart decision decision solution solution start Problem Encountered During Sublimation q1 Is any sublimate forming? start->q1 q2 Is the crude material melting or charring? q1->q2 Yes sol1 Increase Temperature Gradually OR Improve Vacuum q1->sol1 No q3 Is the sublimate contaminated? q2->q3 No sol2 Reduce Temperature and/or Heating Rate q2->sol2 Yes sol3 Heat More Slowly to Avoid Bumping q3->sol3 Yes end Successful Sublimation q3->end No sol1->q1 sol2->q2 sol3->q3

Caption: Troubleshooting flowchart for common issues in sublimation.

References

Technical Support Center: 5-Methyl-2,1,3-benzothiadiazole in Organic Electronic Devices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 5-Methyl-2,1,3-benzothiadiazole in organic electronic devices.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in organic electronic devices?

A1: The primary degradation of this compound (5-Me-BTD) in organic electronic devices is primarily driven by three factors: thermal stress, photo-oxidation, and chemical incompatibility.[1] Benzothiadiazole derivatives are known for their relatively high thermal and photochemical stability; however, extreme conditions during fabrication or operation can lead to decomposition.[1][2] The initial degradation step under thermal stress is often the cleavage of the methyl group from the benzothiadiazole core.[2] Subsequent degradation involves the breakdown of the heterocyclic ring system. Photo-oxidation occurs in the presence of light and oxygen, leading to the formation of charge-trapping species and a decline in device performance.

Q2: What are the recommended storage and handling conditions for this compound?

A2: To maintain the integrity of this compound, it should be stored in a cool, dark, and dry environment within a tightly sealed container. Handling should be performed in a chemical fume hood with appropriate personal protective equipment, including gloves and safety goggles. It is crucial to avoid contact with strong oxidizing agents, heat sources, and sparks.

Q3: How does the choice of solvent impact the stability and film quality of this compound?

A3: The selection of a solvent is critical for both the stability of the 5-Me-BTD molecule and the quality of the resulting thin film. The use of high-purity, anhydrous solvents is essential to prevent unwanted chemical reactions.[1] For some benzothiadiazole-based small molecules, employing a dual solvent system, such as a mixture of chloroform and toluene, has been demonstrated to enhance film quality compared to single-solvent systems.[1]

Q4: What are common impurities that can be found in synthesized this compound, and how can they be removed?

A4: Common impurities in synthesized this compound can include unreacted starting materials (e.g., 4-methyl-o-phenylenediamine and thionyl chloride), by-products from side reactions, and residual catalysts if cross-coupling reactions were used for further functionalization.[3] Purification is most commonly achieved through column chromatography on silica gel, often using a hexane and ethyl acetate eluent system.[3][4] Recrystallization is another effective method for purification.

Troubleshooting Guides

Issue 1: Poor Device Performance (Low Efficiency, High Leakage Current)

Possible Cause: Degradation of this compound during device fabrication.

Troubleshooting StepsRationale
Verify Material Purity: Before use, confirm the purity of the 5-Me-BTD using techniques like NMR or HPLC. Impurities can act as degradation catalysts.
Optimize Annealing Temperature: High temperatures can induce thermal decomposition. A systematic optimization of the annealing temperature is recommended. Start with a lower temperature (e.g., 80-100°C) and incrementally increase it while monitoring device performance. For some related benzothiadiazole polymers, optimal performance was observed around 120°C, with a decline at higher temperatures.[1]
Control Processing Atmosphere: Whenever feasible, conduct processing steps, especially annealing, under an inert atmosphere (e.g., nitrogen or argon) to minimize the risk of photo-oxidation.[1]
Select Appropriate Solvents: Use high-purity, anhydrous solvents. If film quality is poor, experiment with different solvents or solvent mixtures to improve solubility and film morphology.[1]
Issue 2: Discoloration or Altered Optical Properties of the Thin Film

Possible Cause: Photodegradation or chemical reaction.

Troubleshooting StepsRationale
Minimize Light Exposure: Protect solutions and thin films from high-energy light, particularly UV radiation. Work in a dark or filtered-light environment. Studies on related benzothiadiazole derivatives have shown they can undergo photodestruction upon irradiation.[1]
Ensure Chemical Compatibility: Verify that all materials in contact with 5-Me-BTD (e.g., substrates, adjacent layers, cleaning agents) are chemically compatible. Avoid strong acids, bases, and oxidizing agents.[1]
Analyze for Degradation Products: If degradation is suspected, use analytical techniques such as UV-Vis absorption or fluorescence spectroscopy. A shift in the absorption or emission peaks can indicate a chemical change in the material.[1]

Quantitative Data Summary

Table 1: Thermal Properties of Related Benzothiadiazole Derivatives

CompoundDecomposition Onset Temperature (°C)Analytical Method
4,7-di-2-thienyl-2,1,3-benzothiadiazole> 300TGA
4,7-bis(5-(trimethylsilyl)thiophen-2-yl)benzothiadiazole> 350TGA
Various π-extended 2,1,3-benzothiadiazole fluorophores> 340TGA
Data sourced from a technical guide on the thermal stability of 4-Methyl-2,1,3-benzothiadiazole, which infers properties from related compounds.[2]

Table 2: Impact of Encapsulation on OLED Device Lifetime

Encapsulation LayerLifetime Improvement Factor (vs. unencapsulated)
MgF₂Significant improvement
YF₃Better resistance to oxygen and water vapor compared to MgF₂
MgF₂/ZnS (multilayer)Substantial improvement
YF₃/ZnS (multilayer)Substantial improvement, better than MgF₂/ZnS
Data is for general green OLEDs and demonstrates the effectiveness of fluoride and sulfide-based encapsulation layers.[5]

Experimental Protocols

Protocol 1: Preparation of a this compound Thin Film via Spin-Coating

This protocol is adapted from a procedure for the closely related 4-Methyl-2,1,3-benzothiadiazole.[1]

  • Solution Preparation:

    • Dissolve this compound in a high-purity, anhydrous solvent (e.g., chloroform, toluene, or a mixture) to a concentration of 5-10 mg/mL.

    • If necessary, gently heat the solution to 40-50°C to ensure complete dissolution. Avoid aggressive heating.

    • Filter the solution using a 0.2 µm PTFE syringe filter to remove any particulate matter.

  • Substrate Preparation:

    • Thoroughly clean the substrate (e.g., glass or silicon wafer) by sonicating in acetone, followed by isopropanol, and then drying with a stream of nitrogen.

    • Optional: Treat the substrate with UV-ozone or a self-assembled monolayer to improve film adhesion.

  • Spin-Coating:

    • Transfer the substrate to a spin-coater.

    • Dispense the filtered solution onto the center of the substrate.

    • Spin-coat at a speed of 1000-3000 rpm for 30-60 seconds to achieve the desired film thickness. The process should ideally be performed in an inert atmosphere.

  • Annealing:

    • Transfer the coated substrate to a hotplate within an inert atmosphere.

    • Anneal the film at a temperature between 80-120°C. The optimal temperature should be determined experimentally.

    • Allow the film to cool slowly to room temperature before proceeding with the next fabrication step.

Protocol 2: Thermal Stability Analysis using Thermogravimetric Analysis (TGA)

This protocol provides a general method for assessing the thermal stability of this compound.[2]

  • Sample Preparation:

    • Place a small amount of the this compound sample (typically 5-10 mg) into a TGA pan (e.g., platinum or alumina).

  • TGA Measurement:

    • Place the sample pan and a reference pan into the TGA instrument.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., inert nitrogen or argon).

    • Continuously monitor the sample's mass as a function of temperature.

  • Data Analysis:

    • Plot the mass of the sample as a percentage of the initial mass versus temperature.

    • The onset of decomposition is typically defined as the temperature at which a significant mass loss begins.

Visualizations

cluster_degradation Degradation Pathways of this compound A This compound B Thermal Stress A->B C Photo-oxidation (Light + O2) A->C D Chemical Incompatibility A->D E Cleavage of Methyl Group B->E G Formation of Photo-oxidized Species C->G H Formation of Unwanted Adducts D->H F Ring Opening and Fragmentation E->F I Device Failure F->I G->I H->I

Caption: Potential degradation pathways for this compound.

cluster_workflow Experimental Workflow for Device Fabrication and Stability Testing A Material Synthesis & Purification B Solution Preparation A->B D Thin Film Deposition (Spin-Coating) B->D C Substrate Cleaning C->D E Thermal Annealing D->E F Electrode Deposition E->F G Device Encapsulation F->G H Initial Performance Testing G->H I Accelerated Aging (Thermal/Light Stress) H->I J Performance Monitoring Over Time I->J K Post-Mortem Analysis (Spectroscopy, Microscopy) J->K L Data Analysis & Lifetime Determination J->L K->L

Caption: A typical experimental workflow for fabricating and testing the stability of organic electronic devices.

cluster_troubleshooting Troubleshooting Logic for Low Device Efficiency A Low Device Efficiency? B Check Material Purity A->B C Optimize Film Morphology A->C D Verify Device Architecture A->D E Impure Material? B->E G Sub-optimal Annealing? C->G K Poor Film Quality? C->K I Incorrect Layer Thickness? D->I F Repurify or Synthesize New Batch E->F Yes H Vary Annealing Temperature & Time G->H Yes J Adjust Deposition Parameters I->J Yes L Change Solvent/Solvent Ratio K->L Yes

Caption: A logical workflow for troubleshooting low efficiency in devices.

References

optimization of reaction conditions for the synthesis of 5-Methyl-2,1,3-benzothiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 5-Methyl-2,1,3-benzothiadiazole

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the widely used cyclization of 4-methyl-1,2-phenylenediamine with thionyl chloride.

Issue 1: Low or No Product Yield

Potential Cause Recommended Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material, 4-methyl-1,2-phenylenediamine.
Suboptimal Reaction Temperature The reaction is exothermic. Initially, control the temperature by adding thionyl chloride dropwise at a low temperature (e.g., 0-10 °C). After the addition, a moderate heating step (e.g., 50-60 °C or reflux) might be necessary to drive the reaction to completion.[1][2]
Moisture in Reaction Use anhydrous solvents and reagents. Thionyl chloride reacts vigorously with water, which will reduce its effectiveness and can lead to undesirable byproducts.
Loss of Product During Workup Optimize extraction and purification steps. Ensure the pH is appropriate during aqueous workup to prevent loss of the product.
Degradation of Starting Material or Product Avoid excessively high temperatures or prolonged reaction times, which can lead to decomposition.[1]

Issue 2: Formation of Dark, Tarry Crude Product

Potential Cause Recommended Solution
Excessive Reaction Temperature The reaction is exothermic. Maintain careful temperature control, especially during the addition of thionyl chloride.[1] Perform the addition at a low temperature (e.g., in an ice bath) with efficient stirring to dissipate heat.[1]
Prolonged Reaction Time Monitor the reaction by TLC and stop the reaction as soon as the starting material is consumed to prevent the formation of polymeric or decomposed materials.[1]
Impurities in the Starting Material Ensure the purity of the 4-methyl-1,2-phenylenediamine starting material. Impurities can catalyze side reactions leading to tar formation.[1]

Issue 3: Presence of Multiple Spots on TLC of Crude Product

Potential Cause Recommended Solution
Formation of Regioisomers The use of 4-methyl-1,2-phenylenediamine should theoretically yield only this compound. However, if an isomeric starting material like 3-methyl-1,2-phenylenediamine is used, formation of both 4-methyl and 7-methyl-2,1,3-benzothiadiazole is possible.[1] Verify the identity of your starting material.
Unreacted Starting Material Ensure the reaction goes to completion by monitoring with TLC. If the reaction has stalled, a slight increase in temperature or extended reaction time may be necessary.
Formation of Chlorinated Byproduct A known side reaction is the chlorination of the methyl group when using hot thionyl chloride.[1] To minimize this, maintain a lower reaction temperature. If this byproduct persists, consider a milder sulfenylating agent as an alternative to thionyl chloride.[1]
Hydrolysis of Thionyl Chloride While volatile, the byproducts of thionyl chloride hydrolysis (sulfur dioxide and hydrochloric acid) can affect the pH and stability of the product during workup.[1] Ensure proper quenching and neutralization steps are performed.

Issue 4: Difficulty in Purifying the Final Product

Potential Cause Recommended Solution
Byproducts Have Similar Polarity to the Desired Product If column chromatography is ineffective, try a different solvent system for elution. A gradient elution with a non-polar solvent system like petroleum ether/ethyl acetate or hexane/ethyl acetate is often effective.[1][3] Consider recrystallization from a suitable solvent (e.g., ethanol or hexane) as an alternative or additional purification step.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most direct and widely used method is the cyclization of 4-methyl-1,2-phenylenediamine with a thionylating agent, typically thionyl chloride (SOCl₂), in the presence of a base like pyridine or triethylamine and an anhydrous solvent such as toluene or dichloromethane.[2][3]

Q2: Why is my reaction turning black and what can I do to prevent it?

A black, tarry reaction mixture is usually a sign of polymerization or decomposition, often caused by excessive heat.[1] To prevent this, carefully control the temperature, especially during the exothermic addition of thionyl chloride, by using an ice bath and adding the reagent dropwise. Also, avoid unnecessarily long reaction times by monitoring the reaction's progress.[1]

Q3: I am seeing two spots on my TLC that are very close together. What could they be?

If you have verified your starting material is pure 4-methyl-1,2-phenylenediamine, closely migrating spots could be your desired product and a chlorinated byproduct, 5-(chloromethyl)-2,1,3-benzothiadiazole. This side reaction is more likely at higher temperatures.[1] If you suspect you may have inadvertently used 3-methyl-1,2-phenylenediamine, the spots could be the 4-methyl and 7-methyl regioisomers.[1]

Q4: What is the role of pyridine or triethylamine in the reaction?

Pyridine or triethylamine acts as a base to neutralize the hydrochloric acid (HCl) that is generated as a byproduct during the reaction.[3] This prevents the protonation of the starting diamine, which would deactivate it towards the desired reaction.

Q5: Are there alternative methods for synthesizing this compound?

Yes, alternative strategies exist. One approach is a reductive cyclization pathway starting from a substituted nitroaniline, such as 2-nitro-4-methylaniline.[2] More advanced methods for functionalizing the benzothiadiazole core, such as regioselective C-H borylation, have also been developed, which could allow for the introduction of the methyl group at the 5-position on a pre-formed benzothiadiazole ring.[4][5]

Experimental Protocols

Protocol: Synthesis of this compound via Cyclization

This protocol is adapted from general procedures for the synthesis of methylated 2,1,3-benzothiadiazoles.[2][3]

Materials:

  • 4-Methyl-1,2-phenylenediamine

  • Thionyl chloride (SOCl₂)

  • Anhydrous Pyridine or Triethylamine

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware including a round-bottom flask, reflux condenser, and separatory funnel.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-methyl-1,2-phenylenediamine in an anhydrous solvent (e.g., toluene).

  • Addition of Base: Add a suitable base (e.g., 3 equivalents of anhydrous pyridine) to the solution and stir for 10 minutes at room temperature.[3]

  • Addition of Thionyl Chloride: Cool the flask in an ice bath. Slowly add thionyl chloride (e.g., 1.5 equivalents) dropwise to the stirred solution over 30 minutes. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.[1][3]

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to a moderate temperature (e.g., 50-60 °C or reflux) for several hours.[1][3] Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by pouring it into a saturated sodium bicarbonate solution to neutralize excess acid.[1]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 times).[1][3]

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield the pure product.[1][2][3]

Visualizations

Experimental Workflow for Synthesis and Troubleshooting

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Cyclization Reaction cluster_workup Workup & Purification cluster_troubleshooting Troubleshooting Start Dissolve 4-methyl-1,2-phenylenediamine and base in anhydrous solvent Add_SOCl2 Add Thionyl Chloride dropwise at 0-10°C Start->Add_SOCl2 Heat Heat to 50-60°C or Reflux Add_SOCl2->Heat Tarry_Product Tarry Product? Add_SOCl2->Tarry_Product TLC_Monitor Monitor by TLC Heat->TLC_Monitor Heat->Tarry_Product TLC_Monitor->Heat Incomplete Quench Quench with NaHCO3 TLC_Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Purify Purify (Column Chromatography or Recrystallization) Extract->Purify Product Pure this compound Purify->Product Low_Yield Low Yield? Product->Low_Yield Low_Yield->TLC_Monitor Check Completion Low_Yield->Purify Optimize Workup Check_Temp Control Temperature Tarry_Product->Check_Temp Yes Check_Time Optimize Reaction Time Tarry_Product->Check_Time Yes Check_Purity Ensure Starting Material Purity Tarry_Product->Check_Purity Yes Check_Temp->Add_SOCl2 Adjust Check_Time->TLC_Monitor Adjust

Caption: General workflow for the synthesis of this compound and key troubleshooting checkpoints.

References

identifying and removing byproducts in 5-Methyl-2,1,3-benzothiadiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Methyl-2,1,3-benzothiadiazole. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most common method for synthesizing this compound is the cyclization of 3,4-diaminotoluene with a sulfur-containing reagent, typically thionyl chloride (SOCl₂).[1] This reaction forms the stable heterocyclic benzothiadiazole ring system.

Q2: What are the typical byproducts in this synthesis and how can they be identified?

Common byproducts include unreacted 3,4-diaminotoluene, polymeric tars, and chlorinated species.[2] Unreacted starting material can be identified by TLC analysis. Polymeric tars are visible as a dark, insoluble residue. Chlorinated byproducts, such as 5-(chloromethyl)-2,1,3-benzothiadiazole, can be identified by mass spectrometry, where an isotopic pattern for chlorine will be observed, and by NMR spectroscopy.

Q3: My crude product is a dark, tarry substance. What could be the cause and how can I prevent it?

The formation of a dark, tarry product is often due to the reaction temperature being too high, the reaction time being too long, or the presence of impurities in the starting materials.[2] To prevent this, it is crucial to maintain a controlled, moderate temperature during the reaction and to monitor its progress by Thin Layer Chromatography (TLC), stopping the reaction once the starting material is consumed.[2] Using high-purity 3,4-diaminotoluene is also recommended.

Q4: I am having difficulty purifying the product by column chromatography. What are some alternative strategies?

If byproducts have similar polarity to the desired product, separation by column chromatography can be challenging.[2] In such cases, trying a different solvent system for chromatography is the first step.[2] Recrystallization from a suitable solvent or a mixed solvent system (e.g., ethanol/water) can be an effective alternative or an additional purification step.[3][4]

Q5: My final product is an oil instead of a solid. What does this indicate?

An oily product often suggests the presence of impurities that are depressing the melting point.[2] Further purification by column chromatography or recrystallization is recommended to obtain a solid product.

Troubleshooting Guides

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of Product - Incomplete reaction.[2] - Formation of byproducts (e.g., tars, chlorinated species).[2] - Loss of product during workup and purification.[2]- Monitor the reaction by TLC to ensure completion.[2] - Maintain a controlled, moderate temperature to minimize side reactions.[2] - Optimize extraction and purification steps to minimize losses.[2]
Dark, Tarry Crude Product - Reaction temperature was too high.[2] - Reaction time was too long.[2] - Impure starting materials.[2]- Perform the reaction at a lower temperature with efficient stirring.[2] - Stop the reaction as soon as the starting material is consumed (as indicated by TLC).[2] - Ensure the purity of the 3,4-diaminotoluene before starting.[2]
Presence of Multiple Spots on TLC of Crude Product - Formation of byproducts such as chlorinated derivatives.[2] - Unreacted starting material.[2]- Utilize column chromatography for purification. A gradient elution with a non-polar solvent system like petroleum ether and ethyl acetate is often effective.[2]
Difficulty in Removing Byproducts by Column Chromatography - Byproducts have similar polarity to the desired product.[2]- Try a different solvent system for chromatography.[2] - Consider recrystallization as an alternative or additional purification step.[2]
Product is an Oil Instead of a Solid - Presence of impurities that are depressing the melting point.[2]- Further purify the product using column chromatography or recrystallization.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from 3,4-diaminotoluene and thionyl chloride.[1]

Materials:

  • 3,4-Diaminotoluene

  • Thionyl chloride (SOCl₂)

  • Pyridine (or another suitable base)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for extraction (e.g., ethyl acetate, dichloromethane)

  • Solvents for column chromatography (e.g., petroleum ether, ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-diaminotoluene in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add a solution of thionyl chloride (approximately 2 equivalents) in the same anhydrous solvent to the cooled solution of 3,4-diaminotoluene. The addition should be dropwise to control the exothermic reaction.

  • After the addition is complete, add a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

Procedure:

  • Prepare a silica gel column using a slurry of silica in a non-polar solvent like petroleum ether.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene) and adsorb it onto a small amount of silica gel.

  • Load the adsorbed material onto the top of the column.

  • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in petroleum ether).

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield the purified this compound.[2]

Protocol 3: Purification by Recrystallization

Procedure:

  • Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol).

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.[4]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start 3,4-Diaminotoluene reaction Reaction with Thionyl Chloride start->reaction workup Aqueous Workup reaction->workup crude Crude Product workup->crude purification_choice Purification Method crude->purification_choice column Column Chromatography purification_choice->column Polar Impurities recrystallization Recrystallization purification_choice->recrystallization Non-polar Impurities pure_product Pure this compound column->pure_product recrystallization->pure_product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_causes_low_yield Potential Causes cluster_causes_tarry Potential Causes cluster_solutions_impure Solutions start Problem Encountered low_yield Low Yield start->low_yield tarry_product Tarry Product start->tarry_product impure_product Impure Product (TLC) start->impure_product incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction byproducts Byproduct Formation low_yield->byproducts high_temp High Temperature tarry_product->high_temp long_time Long Reaction Time tarry_product->long_time column_chrom Column Chromatography impure_product->column_chrom recrystall Recrystallization impure_product->recrystall monitor_tlc Monitor by TLC incomplete_reaction->monitor_tlc control_temp Control Temperature byproducts->control_temp lower_temp Lower Temperature high_temp->lower_temp monitor_tlc2 Monitor by TLC long_time->monitor_tlc2

Caption: Troubleshooting logic for common issues in the synthesis of this compound.

References

strategies to enhance the stability of 5-Methyl-2,1,3-benzothiadiazole-based polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to enhance the stability of 5-Methyl-2,1,3-benzothiadiazole-based polymers during their experiments.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the synthesis, processing, and handling of this compound-based polymers.

Category 1: Polymer Degradation

Q1: My polymer solution/film is changing color (e.g., yellowing) and showing reduced performance. What could be the cause?

A1: This is likely due to polymer degradation. The primary factors are excessive temperature, prolonged exposure to high-energy light (photodegradation), and reaction with oxygen (oxidative degradation).[1][2] Benzothiadiazole derivatives are generally known for good thermal and photochemical stability, but extreme conditions can lead to decomposition.[1]

  • Troubleshooting Steps:

    • Control the Processing Atmosphere: Whenever possible, process the material under an inert atmosphere (e.g., nitrogen or argon) to minimize the risk of photo-oxidation, especially during annealing or light exposure steps.[1]

    • Optimize Thermal Treatment: Avoid aggressive heating.[1] While some benzothiadiazole-based polymers can be stable up to high temperatures, degradation has been observed in some cases at temperatures as high as 250°C.[1] A starting point for annealing could be in the range of 80-120°C.[1]

    • Analyze for Degradation: Use analytical techniques such as UV-Vis absorption or fluorescence spectroscopy to check for changes in the optical properties. A shift in the absorption or emission peaks can indicate a chemical change and degradation.[1]

Q2: How can I improve the intrinsic stability of the polymer backbone?

A2: Molecular engineering is a key strategy. The stability and electronic properties of the polymer can be tuned by introducing specific functional groups to the benzothiadiazole unit or the co-monomer.

  • Strategies:

    • Fluorination: Integrating fluorinated benzothiadiazole (FBT) into the polymer backbone can fine-tune energy levels, improve molecular packing, and enhance charge transport.[3][4][5] Fluorination can also improve stability compared to non-fluorinated analogues.[6]

    • Alkylation: While fluorination can sometimes make polymer films more brittle, alkylation can soften them, improving mechanical robustness.[7]

    • Side-Chain Engineering: Introducing different side chains, such as linear or branched alkyl groups, can influence the polymer's solubility, packing, and crystallinity.[8][9]

    • Introducing Phenyl Rings: Incorporating phenyl rings into the polymer backbone can enhance stability against oxidation and light.[4]

Category 2: Synthesis and Processing

Q3: I am experiencing low molecular weight or incomplete polymerization during Stille coupling. What are common causes and solutions?

A3: Low molecular weight in Stille polycondensation can result from several factors related to reaction conditions and reagent purity.

  • Troubleshooting Steps:

    • Ensure Inert Atmosphere: All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line techniques to prevent catalyst deactivation and side reactions.[10]

    • Check Monomer Purity and Stoichiometry: Use high-purity monomers and ensure equimolar amounts of the dibromo- and bis(trimethylstannyl)-monomers.[10]

    • Optimize Catalyst and Ligand: The choice and stability of the palladium catalyst and phosphine ligand are critical. Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with Tri(o-tolyl)phosphine (P(o-tol)₃) is a common system.[10]

    • Solvent Choice: Use high-purity, anhydrous solvents. A mixture of toluene and DMF (e.g., 4:1) is commonly used.[10]

    • Reaction Temperature and Time: Reaction temperatures typically range from 80-140°C. While higher temperatures can increase the reaction rate, they may also lead to side reactions. Reaction times of 12-48 hours are common, but prolonged times do not always lead to a higher molecular weight.[10]

Q4: The quality of my spin-coated thin films is poor (e.g., aggregates, pinholes). How can I improve film morphology?

A4: The quality of thin films is highly dependent on the solvent system and processing conditions.

  • Troubleshooting Steps:

    • Solvent Selection: The choice of solvent is critical.[1] For some benzothiadiazole-based molecules, using a dual solvent system, such as a mixture of chloroform and toluene, has been shown to improve film quality compared to single-solvent systems.[1]

    • Solution Preparation: Ensure the polymer is fully dissolved, gently heating if necessary (e.g., 40-50°C). Filter the solution through a syringe filter (e.g., 0.2 µm PTFE) to remove any particulate matter before spin-coating.[1]

    • Substrate Preparation: Thoroughly clean the substrate to ensure good wettability.[1]

    • Annealing: Post-deposition annealing can improve film crystallinity and morphology. The annealing temperature and time should be optimized for the specific polymer.[1][11]

Category 3: Storage and Handling

Q5: What are the recommended storage and handling conditions for this compound-based monomers and polymers?

A5: To ensure stability, it is recommended to store these materials in a cool, dark, and dry place in a tightly sealed container.[1] Avoid contact with strong oxidizing agents, heat, flames, and sparks.[1] Handling should be done in a chemical fume hood with appropriate personal protective equipment.[1]

Data Summary

Table 1: Impact of Functionalization on Polymer Electronic Properties

This table summarizes the effect of different electron-withdrawing groups on the benzothiadiazole unit for copolymers with a CDTT donor unit.

Polymer NameFunctional Groups on BenzothiadiazoleHighest Electron Mobility (μe,max) (cm² V⁻¹ s⁻¹)Optical Band Gap (Solid State) (eV)LUMO Level (eV)
PCDTT-DCNBTTwo cyano groups0.031[11]1.31[11][12]-3.95[12]
PCDTT-FCNBTOne cyano, one fluorine group0.4[11]1.32[11][12]-3.85[12]
PCDTT-NO₂FBTOne nitro, one fluoro group0.024[11]~1.51 (calculated from 0.2 eV increase)[11][12]-3.78[12]

Data sourced from studies on donor-acceptor copolymers to illustrate the impact of functional group tuning.[11][12]

Table 2: Effect of Molecular Engineering on Mechanical Properties
Polymer Backbone ModificationCrack Onset Strain (%)General Effect on Film
Fluorinated Backbone~10%[7]Embrittles conjugated polymer thin films[7]
Alkoxy Appended Backbone~30%[7]Softens conjugated polymer thin films[7]

Experimental Protocols

Protocol 1: General Stille Polycondensation for Benzothiadiazole-Thiophene Copolymers

This protocol is a generalized procedure and should be adapted and optimized for specific monomers and desired polymer properties.

Materials:

  • 4,7-Dibromo-5-methyl-2,1,3-benzothiadiazole (Monomer A)

  • 2,5-Bis(trimethylstannyl)thiophene (Monomer B)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous Toluene/DMF mixture (e.g., 4:1)

Procedure:

  • In a flame-dried Schlenk flask equipped with a magnetic stir bar, add equimolar amounts of Monomer A and Monomer B.[10]

  • Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol %) and the phosphine ligand (e.g., P(o-tol)₃, 4-8 mol %).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-110°C) and stir for 24-48 hours under the inert atmosphere.[10]

  • After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

  • Collect the polymer by filtration and purify it further by Soxhlet extraction with appropriate solvents (e.g., methanol, hexane, chloroform) to remove catalyst residues and oligomers.

  • Dry the final polymer product under vacuum.

Protocol 2: Preparation of a Thin Film via Spin-Coating

Procedure:

  • Solution Preparation: Dissolve the this compound-based polymer in a high-purity, anhydrous solvent (e.g., chloroform, toluene, or a mixture) to the desired concentration (e.g., 5-10 mg/mL).[1]

  • Gently heat the solution (e.g., at 40-50°C) if necessary to ensure complete dissolution. Avoid aggressive heating.[1]

  • Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.[1]

  • Substrate Preparation: Thoroughly clean the substrate (e.g., glass, silicon wafer) using a standard procedure (e.g., sonication in acetone, then isopropanol, followed by drying with a stream of nitrogen).[1]

  • Spin-Coating: Dispense the filtered polymer solution onto the center of the substrate. Spin-coat at a desired speed (e.g., 1000-3000 rpm) for a set duration (e.g., 60 seconds) to achieve the target film thickness.

  • Annealing: Transfer the coated substrate to a hotplate in an inert atmosphere. Anneal the film at a carefully selected temperature (e.g., 80-120°C) for a specified time (e.g., 10-30 minutes).[1]

  • Allow the film to cool down slowly to room temperature before further processing or characterization.[1]

Visualizations

Degradation Pathways

cluster_stress Degradation Factors Polymer Benzothiadiazole Polymer p1 Polymer->p1 p2 Polymer->p2 p3 Polymer->p3 DegradedPolymer Degraded Polymer (Chain Scission, Crosslinking) p1->DegradedPolymer Thermal Stress (High Temperature) p2->DegradedPolymer Photo-oxidation (UV Light + O₂) p3->DegradedPolymer Chemical Attack (e.g., Strong Oxidants)

Caption: Common degradation pathways for benzothiadiazole-based polymers.

Experimental Workflow

A Monomer Synthesis & Purification B Polymerization (e.g., Stille Coupling) A->B C Purification (Precipitation, Soxhlet) B->C D Solution Preparation & Filtration C->D E Thin Film Deposition (e.g., Spin-Coating) D->E F Post-Processing (e.g., Thermal Annealing) E->F G Characterization (Optical, Electrical, Structural) F->G

Caption: Typical experimental workflow from synthesis to characterization.

Strategies for Enhancing Polymer Stability

cluster_strategies Stabilization Strategies cluster_molecular cluster_processing center Enhanced Polymer Stability & Performance Molecular Molecular Design Fluorination Fluorination Molecular->Fluorination Alkylation Side-Chain Alkylation Molecular->Alkylation Functionalization Other Functional Groups (CN, Phenyl) Molecular->Functionalization Processing Processing Control Atmosphere Inert Atmosphere Processing->Atmosphere Thermal Optimized Annealing Processing->Thermal Solvent Solvent Selection Processing->Solvent Fluorination->center ↑ Electronic Stability ↑ Packing Alkylation->center ↑ Mechanical Flexibility Functionalization->center ↑ Charge Transport ↑ Photostability Atmosphere->center ↓ Oxidation Thermal->center ↓ Thermal Degradation ↑ Crystallinity Solvent->center ↑ Film Quality

Caption: Logical relationships between stabilization strategies and outcomes.

References

overcoming aggregation-caused quenching in 5-Methyl-2,1,3-benzothiadiazole fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to aggregation-caused quenching (ACQ) in 5-Methyl-2,1,3-benzothiadiazole (MBT) fluorophores.

Troubleshooting Guides

This section addresses common experimental issues in a question-and-answer format.

Issue 1: Weak or No Fluorescence Signal

Q1: My MBT derivative shows strong absorption but very weak or no fluorescence in a concentrated solution or in the solid state. What is the likely cause?

A1: This is a classic symptom of Aggregation-Caused Quenching (ACQ). In dilute solutions, your MBT fluorophore molecules are likely well-solvated and fluoresce efficiently. However, at higher concentrations or in the solid state, the planar structure of the benzothiadiazole core promotes intermolecular π-π stacking. This aggregation creates non-radiative decay pathways, effectively quenching fluorescence.

Q2: How can I confirm that ACQ is the cause of the low fluorescence?

A2: You can perform a concentration-dependent fluorescence study. Prepare a series of solutions of your MBT derivative with increasing concentrations in a suitable solvent.

  • Expected Result for ACQ: At low concentrations, the fluorescence intensity should increase linearly with concentration. As the concentration increases further, you will observe a deviation from linearity, with the fluorescence intensity plateauing or even decreasing at very high concentrations. This indicates that aggregation is leading to quenching.

Issue 2: Inconsistent or Poorly Reproducible Fluorescence Measurements

Q3: I am getting significant variations in fluorescence intensity for the same sample concentration across different experiments. What should I check?

A3: Inconsistent fluorescence readings can arise from several factors beyond ACQ:

  • Photobleaching: MBT derivatives, like many fluorophores, can be susceptible to photochemical degradation under prolonged or high-intensity light exposure. To mitigate this, reduce the excitation light intensity, minimize the exposure time for each measurement, and consider using a photostabilizing agent if it is compatible with your experiment.

  • Solvent Effects: The fluorescence quantum yield of MBT derivatives can be highly sensitive to the solvent environment. Ensure you are using high-purity, spectroscopic-grade solvents. Even small amounts of impurities can act as quenchers. Also, be mindful of solvent polarity, as this can influence the energy of the intramolecular charge transfer (ICT) state and affect emission properties.

  • Presence of Quenchers: Contaminants in your sample or buffer, such as heavy metal ions or dissolved oxygen, can quench fluorescence. De-gassing your solvent can often lead to more consistent results.

Frequently Asked Questions (FAQs)

Q4: What are the primary molecular design strategies to overcome ACQ in this compound fluorophores?

A4: The most effective strategy is to design molecules that exhibit Aggregation-Induced Emission (AIE). This phenomenon is the opposite of ACQ, where the fluorophore is non-emissive in dilute solution but becomes highly fluorescent upon aggregation. This is typically achieved by:

  • Introducing Bulky Substituents: Attaching bulky groups, such as tetraphenylethylene (TPE), to the MBT core creates steric hindrance.[1] This prevents the planar MBT molecules from forming close π-π stacks in the aggregated state.

  • Promoting Molecular Torsion: The restriction of intramolecular rotation (RIR) in the aggregated state is a key mechanism for AIE. In solution, the bulky groups can rotate freely, providing non-radiative decay pathways. In the aggregate, these rotations are hindered, forcing the excited state to decay radiatively, thus "turning on" the fluorescence.[2]

Q5: How do I choose the right synthetic route to create an AIE-active MBT fluorophore?

A5: Palladium-catalyzed cross-coupling reactions are highly versatile for this purpose. The Suzuki-Miyaura cross-coupling is particularly common for attaching arylboronic acids (e.g., a TPE-boronic acid) to a halogenated MBT core (e.g., 4,7-dibromo-5-methyl-2,1,3-benzothiadiazole).[1] This allows for the modular construction of donor-acceptor-donor (D-A-D) type AIEgens.

Q6: My AIE-active MBT derivative has a lower-than-expected quantum yield in the aggregated state. What could be the issue?

A6: Even with an AIE design, a low quantum yield in the aggregate state can occur. Consider the following:

  • Incomplete Restriction of Intramolecular Motion: The chosen bulky groups may not be providing sufficient steric hindrance to completely lock the molecule in a fluorescent conformation.

  • Unfavorable Crystal Packing: In the solid state, specific crystal packing arrangements can still lead to some degree of electronic coupling and quenching. This can sometimes be addressed by altering the crystallization conditions.

  • Purity: As with any fluorophore, impurities can act as quenching sites, even in the solid state. Ensure your compound is thoroughly purified.

Data Presentation

Table 1: Comparative Photophysical Properties of Benzothiadiazole Derivatives

Compound/DerivativeSolvent/StateAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ_F)Reference
4-Amino-2,1,3-benzothiadiazoleHexane41850143000.43[3]
4-Amino-2,1,3-benzothiadiazoleToluene43053749000.35[3]
4-Amino-2,1,3-benzothiadiazoleTHF43255855000.22[3]
BT-SCC (AIE-active)CH₂Cl₂ (dilute)~326, ~360546>10000~0.10[4]
BT-SCC (AIE-active)CH₂Cl₂/Hexane (aggregated)---~0.80[4]
2FBT-2TPE (AIE-active)THF----[1]
2FBT-2TPE (AIE-active)THF/Water (90% water)---2.5x higher than in THF[1]
T-BTDHexane45750621800.41[5]
T-BTDCrystal49060037900.18[5]
TMS-T-BTDHexane46251020800.44[5]
TMS-T-BTDCrystal50558528000.29[5]

Note: The presented values are extracted from various research articles and the molecular backbones of the compounds may differ, which also influences the electronic properties. Direct comparison should be made with caution, considering the entire molecular structure.

Experimental Protocols

Protocol 1: Synthesis of a TPE-Substituted MBT AIE Fluorophore via Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure for the synthesis of a D-A-D type AIE fluorophore, for example, by coupling a tetraphenylethene (TPE) boronic acid derivative to a 4,7-dibromo-5-methyl-2,1,3-benzothiadiazole core.

Materials:

  • 4,7-dibromo-5-methyl-2,1,3-benzothiadiazole (1.0 eq)

  • Arylboronic acid (e.g., a TPE-boronic acid) (2.2 - 2.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 M aqueous solution, 3.0 eq)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 4,7-dibromo-5-methyl-2,1,3-benzothiadiazole, the arylboronic acid, and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent via syringe, followed by the aqueous base solution.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitor by TLC or LC-MS, typically 12-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Protocol 2: Characterization of Aggregation-Induced Emission (AIE)

Objective: To determine if a synthesized MBT derivative exhibits AIE properties.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the MBT derivative in a good solvent (e.g., THF or CH₂Cl₂) at a concentration of approximately 10⁻³ M.

  • Solvent/Nonsolvent Mixtures: In a series of cuvettes, prepare solutions with varying fractions of a nonsolvent (e.g., water or hexane). For example, create mixtures ranging from 0% to 90% water in THF, while keeping the fluorophore concentration constant (e.g., 10⁻⁵ M).

  • Spectroscopic Measurements:

    • Record the UV-Vis absorption and fluorescence emission spectra for each mixture.

    • Use the absorption maximum to determine the optimal excitation wavelength.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the nonsolvent fraction (e.g., % water).

    • A significant increase in fluorescence intensity at high nonsolvent fractions is indicative of AIE.

Protocol 3: Relative Fluorescence Quantum Yield Measurement

Objective: To determine the fluorescence quantum yield (Φ_F) of an MBT derivative relative to a known standard.

Materials:

  • MBT derivative solution of known absorbance.

  • Standard fluorophore solution (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54) of known absorbance.

  • Spectrofluorometer and UV-Vis spectrophotometer.

Procedure:

  • Prepare dilute solutions of both the MBT derivative and the standard in the same solvent (if possible). The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance (A) of both the sample and the standard at the chosen excitation wavelength.

  • Measure the fluorescence emission spectra of both the sample and the standard, using the same excitation wavelength and instrument settings.

  • Integrate the area under the emission spectra (I) for both the sample and the standard.

  • Calculate the quantum yield of the sample (Φ_sample) using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    Where:

    • Φ is the quantum yield.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

Visualizations

ACQ_vs_AIE cluster_0 Aggregation-Caused Quenching (ACQ) cluster_1 Aggregation-Induced Emission (AIE) acq_dilute Dilute Solution (Monomers) acq_excited Excited State acq_dilute->acq_excited Excitation acq_aggregated Concentrated Solution (Aggregates) acq_dilute->acq_aggregated π-π stacking acq_emission Strong Emission acq_excited->acq_emission acq_quenched Quenched State (Non-radiative decay) acq_aggregated->acq_quenched Excitation aie_dilute Dilute Solution (Free Rotation) aie_nonradiative Non-radiative Decay (Weak Emission) aie_dilute->aie_nonradiative Excitation aie_aggregated Aggregated State (Restricted Rotation) aie_dilute->aie_aggregated Self-assembly aie_emission Strong Emission aie_aggregated->aie_emission Excitation

Caption: Comparison of Aggregation-Caused Quenching (ACQ) and Aggregation-Induced Emission (AIE) mechanisms.

Troubleshooting_Workflow start Low Fluorescence Signal Observed check_conc Perform Concentration- Dependent Study start->check_conc acq_suspected Intensity plateaus or decreases at high conc.? check_conc->acq_suspected acq_confirmed ACQ is Likely Cause acq_suspected->acq_confirmed Yes not_acq Intensity is linear with concentration acq_suspected->not_acq No implement_aie Solution: Implement AIE Strategy (e.g., add bulky groups) acq_confirmed->implement_aie check_other Investigate Other Causes not_acq->check_other photobleaching Check for Photobleaching (Time-dependent measurement) check_other->photobleaching quenching Check for Quenchers (e.g., degas solvent) check_other->quenching

Caption: Troubleshooting workflow for diagnosing the cause of a low fluorescence signal.

Synthesis_Workflow start Start: Halogenated MBT (e.g., 4,7-dibromo-5-methyl-BT) suzuki Suzuki Cross-Coupling - Boronic Acid (AIE moiety) - Pd Catalyst - Base start->suzuki workup Aqueous Workup & Extraction suzuki->workup purify Column Chromatography workup->purify product Pure AIE-MBT Product purify->product characterize Characterization product->characterize nmr_ms Structure Verification (NMR, Mass Spec) characterize->nmr_ms Verify aie_test AIE Property Test (Solvent/Nonsolvent Study) characterize->aie_test Test q_yield Quantum Yield Measurement characterize->q_yield Quantify

References

Technical Support Center: Solvent Selection for 5-Methyl-2,1,3-benzothiadiazole (MBT) Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the film morphology of 5-Methyl-2,1,3-benzothiadiazole (MBT) thin films through solvent selection.

Troubleshooting Guide

This guide addresses common issues encountered during the deposition of MBT thin films from solution.

Problem Potential Cause Troubleshooting Suggestions
Poor Film Uniformity / Uneven Thickness Inappropriate Solvent Evaporation Rate: A solvent that evaporates too quickly can lead to uneven film formation. Conversely, a very slow evaporation rate can sometimes result in dewetting.- Use a Solvent Mixture: Blend a high-boiling-point solvent with a low-boiling-point solvent to tune the overall evaporation rate. For instance, mixing toluene (boiling point ~111°C) with chloroform (boiling point ~61°C) can provide more control over the drying process.[1] - Solvent Vapor Annealing: After deposition, exposing the film to a solvent vapor atmosphere can promote film reorganization and improve uniformity.[2][3]
High Surface Roughness / Aggregation Poor Solubility: If the MBT is not fully dissolved or starts to aggregate in the solution, it will result in a rough and non-uniform film. Single Solvent System: Single solvent systems can sometimes lead to poor film morphologies and low crystallinity.[1]- Optimize Solvent System: For some benzothiadiazole-based molecules, a dual solvent system has been shown to significantly improve film quality.[1] A mixture of chloroform and toluene, for example, can lead to smoother films. - Filter the Solution: Before deposition, filter the solution through a syringe filter (e.g., 0.2 µm PTFE) to remove any undissolved particles or aggregates.
Presence of Pinholes Trapped Air Bubbles or Particulates: Dust particles or trapped air bubbles in the solution can cause pinholes in the final film.[4] Poor Wetting: If the solution does not wet the substrate surface properly, it can lead to the formation of pinholes.- Degas the Solution: Briefly sonicate the solution before use to remove any dissolved gas. - Substrate Cleaning: Ensure the substrate is meticulously cleaned to remove any particulate contamination. - Surface Treatment: Modify the substrate surface energy using techniques like UV-ozone treatment or by applying a self-assembled monolayer to improve the wettability of the solution.
Cracked Film High Internal Stress: Stress can build up in the film during the drying process, especially if the solvent evaporates too quickly, leading to cracks.- Slow Down Evaporation: Use a solvent with a higher boiling point or a mixture of solvents to slow down the drying process. Covering the deposition setup can also create a solvent-rich atmosphere, slowing evaporation. - Post-Deposition Annealing: Thermal annealing after film formation can help to relax the stress in the film.
"Coffee Ring" Effect Capillary Flow During Evaporation: This is common in drop-casting, where the solvent evaporates faster at the edge of the droplet, leading to the accumulation of the solute at the perimeter.- Use a High-Boiling-Point Solvent: This slows down the evaporation and reduces the capillary flow. - Increase Solution Viscosity: A more viscous solution can help to suppress the coffee ring effect. - Modify the Substrate Surface: A more hydrophilic surface can sometimes mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this compound?

A1: While specific solubility data for this compound is not extensively published, benzothiadiazole derivatives are generally soluble in common organic solvents like chloroform, chlorobenzene, and toluene.[1][5] For achieving good film morphology, a single solvent is often not ideal.[1] A dual solvent system, such as a mixture of chloroform and toluene, has been shown to be effective for a similar benzothiadiazole-based small molecule, as it allows for fine-tuning of the evaporation rate and solubility.[1][6]

Q2: How does the solvent boiling point affect the film morphology?

A2: The boiling point of the solvent is a critical parameter as it influences the evaporation rate. A low-boiling-point solvent like chloroform (61°C) evaporates quickly, which may not allow enough time for the molecules to self-organize into a well-ordered film, potentially leading to amorphous and rough films.[1] A high-boiling-point solvent like toluene (111°C) evaporates more slowly, providing more time for molecular arrangement and crystal growth, which can lead to smoother and more crystalline films.[1]

Q3: Why is a dual solvent system often better than a single solvent?

A3: A dual solvent system offers greater control over the film formation process. By mixing a "good" solvent (high solubility) with a "poor" solvent, or a low-boiling-point solvent with a high-boiling-point one, you can precisely control the rate of solvent evaporation and the solubility of the solute as the film dries.[1] This allows for a more gradual and controlled crystallization process, leading to improved film morphology.[1][6]

Q4: What concentration of this compound should I use in my solution?

A4: The optimal concentration will depend on the chosen solvent, deposition method, and desired film thickness. A typical starting point for spin coating is in the range of 5-10 mg/mL. It is recommended to start with a lower concentration and gradually increase it while monitoring the film quality.

Q5: Should I heat the solution?

A5: Gentle heating (e.g., 40-50°C) can be used to aid in the dissolution of the material. However, avoid aggressive or prolonged heating, as it can potentially lead to the degradation of the compound.

Data Presentation

The following table summarizes the effect of the solvent ratio on the surface roughness of a benzothiadiazole-based small molecule thin film deposited by inkjet printing. This data can serve as a starting point for optimizing the solvent system for this compound.

Chloroform:Toluene RatioSurface Roughness (nm)
0:16.38[1]
1:11.81[1]
1.5:11.05[1]
2:110.02[1]

Note: The data presented is for a derivative of benzothiadiazole and should be used as a guideline for this compound experiments.[1]

Experimental Protocols

Protocol 1: Spin Coating
  • Solution Preparation:

    • Dissolve this compound in the desired solvent or solvent mixture (e.g., a 1.5:1 ratio of chloroform to toluene) to a concentration of 5-10 mg/mL.

    • Gently warm the solution if necessary to ensure complete dissolution.

    • Filter the solution using a 0.2 µm PTFE syringe filter.

  • Substrate Preparation:

    • Thoroughly clean the substrate by sonicating in a sequence of deionized water, acetone, and isopropanol.

    • Dry the substrate with a stream of nitrogen.

    • Optional: Treat the substrate with UV-ozone for 15 minutes to improve surface wettability.

  • Deposition:

    • Place the substrate on the spin coater chuck.

    • Dispense a small amount of the solution onto the center of the substrate.

    • Spin coat at a desired speed (e.g., 1500-3000 rpm) for a set time (e.g., 30-60 seconds). The optimal parameters will depend on the solution viscosity and desired film thickness.

  • Annealing:

    • Transfer the coated substrate to a hotplate and anneal at a specific temperature (e.g., 80-120°C) for a set time (e.g., 10-30 minutes) to remove residual solvent and improve film crystallinity.

Protocol 2: Drop Casting
  • Solution Preparation:

    • Prepare a solution as described in the spin coating protocol. A slightly lower concentration may be beneficial to avoid overly thick films.

  • Substrate Preparation:

    • Prepare the substrate as described in the spin coating protocol.

  • Deposition:

    • Place the substrate in a covered petri dish to slow down solvent evaporation.

    • Using a micropipette, carefully drop a specific volume of the solution onto the center of the substrate.

  • Drying:

    • Allow the solvent to evaporate slowly at room temperature in the covered petri dish. This may take several hours.

Mandatory Visualization

Solvent_Selection_Workflow cluster_prep Preparation cluster_solvent Solvent Selection cluster_deposition Deposition & Processing cluster_analysis Analysis & Troubleshooting Solute Define Solute (this compound) SingleSolvent Single Solvent Trial (e.g., Chloroform, Toluene) Solute->SingleSolvent Substrate Select & Clean Substrate Deposition Film Deposition (Spin Coating, Drop Casting, etc.) Substrate->Deposition DualSolvent Dual Solvent System (e.g., Chloroform:Toluene) SingleSolvent->DualSolvent If morphology is poor SingleSolvent->Deposition DualSolvent->Deposition Annealing Post-Deposition Annealing (Thermal or Solvent Vapor) Deposition->Annealing Morphology Film Morphology Analysis (AFM, SEM) Annealing->Morphology Troubleshoot Troubleshoot Defects (Pinholes, Cracks, Roughness) Morphology->Troubleshoot If defects are present Performance Device Performance (Optional) Morphology->Performance Troubleshoot->DualSolvent Adjust Solvent Ratio

Caption: Workflow for solvent selection and optimization for improved thin film morphology.

References

troubleshooting poor yields in the synthesis of 5-Methyl-2,1,3-benzothiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5-Methyl-2,1,3-benzothiadiazole.

Frequently Asked Questions (FAQs)

Q1: My reaction is resulting in a very low yield of this compound. What are the common causes?

Low yields can stem from several factors:

  • Incomplete reaction: The reaction may not have been allowed to proceed to completion. It is recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][2]

  • Suboptimal reaction temperature: The reaction is exothermic, and excessive heat can lead to the formation of byproducts and tars.[1] Careful temperature control, especially during the addition of thionyl chloride, is crucial.[2][3]

  • Formation of byproducts: Side reactions, such as chlorination of the methyl group or the formation of regioisomers, can consume starting materials and reduce the yield of the desired product.[1]

  • Loss of product during workup and purification: The product may be lost during extraction and purification steps. Optimizing these procedures can help minimize losses.[1]

  • Impure starting materials: The purity of the starting 4-methyl-1,2-phenylenediamine is critical, as impurities can lead to side reactions.[1]

Q2: The crude product of my synthesis is a dark, tarry substance. What went wrong?

The formation of a dark, tarry product is a common issue, often indicating polymerization or decomposition.[1] The primary causes include:

  • Excessive reaction temperature: The reaction should be performed at a controlled, low to moderate temperature with efficient stirring.[1]

  • Prolonged reaction time: The reaction should be stopped once the starting material is consumed, as confirmed by TLC.[1]

  • Impure starting materials: Using purified 4-methyl-1,2-phenylenediamine can prevent side reactions that lead to tar formation.[1]

Q3: My TLC plate of the crude product shows multiple spots. What are these impurities?

Multiple spots on a TLC plate indicate the presence of impurities, which could include:

  • Unreacted starting material: If the reaction did not go to completion, the starting diamine will be present.[1]

  • Chlorinated byproducts: A known side reaction when using hot thionyl chloride is the chlorination of the methyl group.[1]

  • Regioisomers: The use of an unsymmetrical starting material like 4-methyl-1,2-phenylenediamine can potentially lead to the formation of the 6-methyl-2,1,3-benzothiadiazole regioisomer.

  • Polymeric materials: These often appear as a streak or spot on the baseline of the TLC plate.

Q4: I am having difficulty purifying the product by column chromatography. What can I do?

Challenges in column chromatography can arise if the byproducts have a similar polarity to the desired this compound.[1] Consider the following solutions:

  • Try a different solvent system: Experiment with different solvent systems to improve the separation of your compound from impurities.[1] A gradient elution with a non-polar solvent system like petroleum ether and ethyl acetate is often effective.[1]

  • Consider recrystallization: Recrystallization can be a powerful alternative or an additional step for purification.[1][4] Suitable solvents include ethanol or hexane.[2][5]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of Product Incomplete reaction.Monitor the reaction by TLC to ensure completion.[1]
Formation of byproducts (e.g., tars, chlorinated species).Maintain a controlled, moderate temperature to minimize side reactions.[1]
Loss of product during workup and purification.Optimize the extraction and purification steps to minimize losses.[1]
Dark, Tarry Crude Product Reaction temperature was too high.Perform the reaction at a lower temperature with efficient stirring.[1]
Reaction time was too long.Stop the reaction as soon as the starting material is consumed (as indicated by TLC).[1]
Impure starting materials.Ensure the purity of the 4-methyl-1,2-phenylenediamine before starting.[1]
Presence of Multiple Spots on TLC of Crude Product Formation of byproducts such as the chlorinated derivative or regioisomers.Utilize column chromatography for purification. A gradient elution with a non-polar solvent system like petroleum ether and ethyl acetate is often effective.[1]
Unreacted starting material.Ensure the reaction goes to completion by monitoring with TLC.
Difficulty in Removing Byproducts by Column Chromatography Byproducts have similar polarity to the desired product.Try a different solvent system for chromatography.[1]
Consider recrystallization as an alternative or additional purification step.[1]
Product is an Oil Instead of a Solid Presence of impurities that are depressing the melting point.Further purify the product using column chromatography or recrystallization.

Experimental Protocols

Route 1: Cyclization of 4-Methyl-1,2-phenylenediamine with Thionyl Chloride

This is a widely used and direct method for the synthesis of this compound.[2]

Materials:

  • 4-Methyl-1,2-phenylenediamine[5]

  • Thionyl chloride (SOCl₂)[2][5]

  • Anhydrous solvent (e.g., toluene, dichloromethane, or pyridine)[1][2][5]

  • Anhydrous base (e.g., pyridine or triethylamine)[5]

  • Saturated sodium bicarbonate solution[1][5]

  • Anhydrous sodium sulfate or magnesium sulfate[5]

  • Solvents for extraction (e.g., ethyl acetate, dichloromethane)[1][5]

  • Solvents for column chromatography (e.g., petroleum ether, ethyl acetate)[1]

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-Methyl-1,2-phenylenediamine in an anhydrous solvent.[1][5]

  • Add an anhydrous base such as pyridine to the solution and stir at room temperature.[5]

  • Cool the solution in an ice bath.[1][5]

  • Slowly add thionyl chloride (approximately 1.5-3 equivalents) dropwise to the cooled solution.[1][5] This step should be performed in a well-ventilated fume hood as the reaction is exothermic and may produce HCl gas.[5]

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.[2][3][5]

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by adding water or a saturated aqueous solution of sodium bicarbonate.[3]

  • Extract the product into an organic solvent like dichloromethane or ethyl acetate.[5]

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.[2][3]

Quantitative Data for Synthesis Route 1
ParameterValue
Starting Material 4-Methyl-1,2-phenylenediamine
Reagent Thionyl Chloride (SOCl₂)
Solvent Toluene
Reaction Temperature 0-10 °C for addition, then reflux
Reaction Time 3-5 hours[5]
Purification Method Column chromatography or recrystallization[2]
Reported Yield Can be high, with similar reactions yielding at least 85%[6]

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Final Product A 4-Methyl-1,2-phenylenediamine E Dissolve & Cool A->E B Thionyl Chloride (SOCl₂) F Slowly Add SOCl₂ B->F C Anhydrous Solvent (e.g., Toluene) C->E D Base (e.g., Pyridine) D->E E->F 0-10°C G Reflux F->G Heat H Monitor by TLC G->H I Quench H->I Reaction Complete J Extract I->J K Wash & Dry J->K L Concentrate K->L M Purify (Column Chromatography / Recrystallization) L->M N This compound M->N

Caption: General experimental workflow for the synthesis of this compound.

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions A Low Yield B Incomplete Reaction? A->B C Reaction Temperature Too High? A->C D Impure Starting Materials? A->D E Loss During Workup? A->E F Monitor by TLC, Increase Reaction Time B->F G Control Temperature (Ice Bath), Efficient Stirring C->G H Purify Starting Materials D->H I Optimize Extraction and Purification Steps E->I

Caption: Troubleshooting decision tree for low yields in the synthesis.

G cluster_main Main Reaction cluster_side Side Reactions A 4-Methyl-1,2-phenylenediamine B This compound A->B + SOCl₂ C Chlorination of Methyl Group A->C Excess Heat/Time D Formation of Tars/Polymers A->D Excess Heat/Impurities E Regioisomer Formation A->E Unsymmetrical Starting Material

Caption: Potential side reactions in the synthesis of this compound.

References

Validation & Comparative

A Comparative Analysis of Reactivity: 5-Methyl-2,1,3-benzothiadiazole vs. 5-Bromo-2,1,3-benzothiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,1,3-benzothiadiazole (BTD) scaffold is a cornerstone in the development of functional materials and pharmaceuticals, prized for its unique electronic properties and structural rigidity. The strategic functionalization of the BTD core is a key methodology for fine-tuning the characteristics of resulting molecules. This guide provides a detailed comparative analysis of the reactivity of two key derivatives: 5-Methyl-2,1,3-benzothiadiazole and 5-Bromo-2,1,3-benzothiadiazole. This comparison is supported by experimental data to inform synthetic strategies and accelerate research and development.

Introduction to the Chemical Personalities

The reactivity of the 5-substituted BTD ring is fundamentally governed by the electronic nature of the substituent at the C5 position. The methyl group (-CH₃) in this compound is a classical electron-donating group, which increases the electron density of the aromatic ring. Conversely, the bromine atom (-Br) in 5-Bromo-2,1,3-benzothiadiazole is an electron-withdrawing group, which decreases the electron density of the ring. This fundamental difference in electronic character dictates their behavior in key synthetic transformations.

5-Bromo-2,1,3-benzothiadiazole is primed for reactions that favor electron-deficient aromatic rings. The C-Br bond serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The electron-withdrawing nature of the bromine atom also activates the ring for nucleophilic aromatic substitution.

In contrast, This compound exhibits a different reactivity profile. The electron-donating methyl group makes the aromatic ring more susceptible to electrophilic aromatic substitution. While less reactive in traditional cross-coupling reactions that rely on a halide leaving group, the C-H bonds on the aromatic ring, particularly those ortho to the methyl group, can be targets for direct C-H activation/functionalization reactions.

Comparative Reactivity Data

The following tables summarize the expected and reported reactivity of 5-Methyl- and 5-Bromo-2,1,3-benzothiadiazole in common synthetic transformations. It is important to note that a direct, side-by-side quantitative comparison under identical conditions is not extensively reported in the literature. The data presented is representative of the typical reactivity of each compound.

Table 1: Reactivity in Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura Coupling)

CompoundSubstituent EffectTypical ReactivityRepresentative Yield
This compoundElectron-donating (-CH₃)Generally unreactive as a coupling partner in Suzuki-Miyaura reactions due to the lack of a suitable leaving group. May undergo C-H activation under specific conditions.Not applicable
5-Bromo-2,1,3-benzothiadiazoleElectron-withdrawing (-Br)Highly reactive as a coupling partner. The C-Br bond readily undergoes oxidative addition to the palladium catalyst.Good to excellent (typically >80%)

Table 2: Reactivity in Palladium-Catalyzed Cross-Coupling Reactions (Buchwald-Hartwig Amination)

CompoundSubstituent EffectTypical ReactivityRepresentative Yield
This compoundElectron-donating (-CH₃)Not a suitable substrate for Buchwald-Hartwig amination due to the absence of a halide leaving group.Not applicable
5-Bromo-2,1,3-benzothiadiazoleElectron-withdrawing (-Br)An excellent substrate for C-N bond formation via Buchwald-Hartwig amination.Good to excellent (typically >70%)

Experimental Protocols

Synthesis of Starting Materials

Protocol 1: Synthesis of this compound

This procedure involves the cyclization of 4-methyl-1,2-phenylenediamine with thionyl chloride.

  • Materials: 4-Methyl-1,2-phenylenediamine, thionyl chloride (SOCl₂), anhydrous pyridine, anhydrous toluene.

  • Procedure:

    • In a round-bottom flask, dissolve 4-methyl-1,2-phenylenediamine (1.0 eq.) in anhydrous toluene.

    • Add anhydrous pyridine (3.0 eq.) to the solution and stir at room temperature for 10 minutes.

    • Cool the mixture in an ice bath and slowly add thionyl chloride (1.5 eq.) dropwise.

    • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 3-5 hours.

    • Cool the reaction to room temperature and carefully pour it into water.

    • Extract the product with dichloromethane, and wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 5-Bromo-2,1,3-benzothiadiazole

This synthesis is typically achieved by the bromination of 2,1,3-benzothiadiazole.

  • Materials: 2,1,3-Benzothiadiazole, N-bromosuccinimide (NBS), concentrated sulfuric acid.

  • Procedure:

    • In a round-bottom flask, dissolve 2,1,3-benzothiadiazole (1.0 eq.) in concentrated sulfuric acid at 0 °C.

    • Add N-bromosuccinimide (1.1 eq.) portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Carefully pour the reaction mixture onto ice.

    • Collect the precipitate by filtration, wash thoroughly with water until the filtrate is neutral, and dry to obtain the product.

Comparative Reactivity in a Suzuki-Miyaura Coupling Reaction

The following protocol is for the Suzuki-Miyaura coupling of 5-Bromo-2,1,3-benzothiadiazole. A parallel reaction with this compound under these conditions is not expected to yield the coupled product.

Protocol 3: Suzuki-Miyaura Coupling of 5-Bromo-2,1,3-benzothiadiazole with Phenylboronic Acid

  • Materials: 5-Bromo-2,1,3-benzothiadiazole, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], potassium carbonate (K₂CO₃), 1,4-dioxane, water.

  • Procedure:

    • To a Schlenk flask, add 5-bromo-2,1,3-benzothiadiazole (1.0 eq.), phenylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and Pd(PPh₃)₄ (0.05 eq.).

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

    • Heat the reaction mixture to 90 °C and stir for 12 hours.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways

Suzuki_Miyaura_Coupling cluster_catalytic_cycle Catalytic Cycle ArylBr 5-Bromo-2,1,3-benzothiadiazole OxAdd Oxidative Addition ArylBr->OxAdd BoronicAcid Phenylboronic Acid Transmetal Transmetalation BoronicAcid->Transmetal Pd0 Pd(0) Catalyst Pd0->OxAdd Base Base (e.g., K₂CO₃) Base->Transmetal Product 5-Phenyl-2,1,3-benzothiadiazole OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Synthesis_Workflow cluster_synthesis Synthesis of Precursors cluster_reaction Comparative Reactivity Start1 4-Methyl-1,2-phenylenediamine Proc1 Cyclization (Protocol 1) Start1->Proc1 Start2 2,1,3-Benzothiadiazole Proc2 Bromination (Protocol 2) Start2->Proc2 Prod1 This compound Proc1->Prod1 Prod2 5-Bromo-2,1,3-benzothiadiazole Proc2->Prod2 Reaction Cross-Coupling Reaction (e.g., Suzuki-Miyaura) Prod1->Reaction Prod2->Reaction Result1 No Reaction / C-H Activation Reaction->Result1 Result2 Coupled Product Reaction->Result2

Caption: General workflow for synthesis and reactivity comparison.

Conclusion

The choice between this compound and 5-Bromo-2,1,3-benzothiadiazole as a synthetic precursor is dictated by the desired functionalization strategy. For the introduction of new carbon-carbon or carbon-heteroatom bonds via well-established cross-coupling methodologies, the bromo-derivative is the substrate of choice due to its enhanced reactivity. In contrast, the methyl-derivative provides a platform for exploring electrophilic substitution or modern C-H activation techniques. A thorough understanding of these divergent reactivities, rooted in the electronic effects of the substituents, is crucial for the efficient and rational design of novel 2,1,3-benzothiadiazole-based molecules for a wide range of applications in materials science and drug discovery.

A Researcher's Guide to the Computational Prediction of 5-Methyl-2,1,3-benzothiadiazole Properties: A Validation Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate in silico prediction of molecular properties is a cornerstone of modern chemical research. This guide provides a comparative analysis of computational models for predicting the physicochemical and electronic properties of 5-Methyl-2,1,3-benzothiadiazole, a key heterocyclic scaffold in medicinal chemistry and materials science. By juxtaposing predicted data with available experimental values for the parent compound and its derivatives, we offer a critical validation perspective to guide model selection and application.

Bridging Theory and Experiment: A Comparative Analysis

The validation of any computational model is contingent on its ability to accurately reproduce experimental findings. While a comprehensive set of experimental data for this compound is not always available in the public domain, a comparative analysis using data from the parent 2,1,3-benzothiadiazole and other derivatives can provide valuable insights into the predictive power of various computational methods.

Physicochemical Properties

Basic physicochemical properties are fundamental to understanding the behavior of a compound. Below is a comparison of known experimental values for this compound with values for the parent compound.

PropertyThis compound (Experimental)2,1,3-benzothiadiazole (Experimental)
Molecular Formula C₇H₆N₂SC₆H₄N₂S
Molecular Weight 150.20 g/mol 136.18 g/mol
Boiling Point 228.5 ± 9.0 °C at 760 mmHg~206 °C at 760 mmHg
Density 1.3 ± 0.1 g/cm³~1.4 g/cm³
Electronic and Photophysical Properties

Computational models are extensively used to predict the electronic and photophysical properties of benzothiadiazole derivatives, which are critical for their application in areas like organic electronics and fluorescence imaging. Density Functional Theory (DFT) is a commonly employed method for these predictions.

The following table compares experimental data for some benzothiadiazole derivatives with values predicted by DFT calculations. This comparison serves as a proxy for validating the expected accuracy of such models for this compound.

DerivativePropertyExperimental Value (eV)Computational ModelPredicted Value (eV)
4,7-di([2,2′-bithiophen]-5-yl)benzothiadiazoleHOMO-5.20DFT (B3LYP/6-31G)-5.37[1]
LUMO-2.82DFT (B3LYP/6-31G)-3.36[1]
Band Gap2.38DFT (B3LYP/6-31G)2.01[1]
4,7-bis(selenophen-2-yl)benzothiadiazoleHOMO-5.26DFT (B3LYP/6-31G)-5.48[1]
LUMO-2.98DFT (B3LYP/6-31G)-3.20[1]
Band Gap2.28DFT (B3LYP/6-31G)2.28[1]

HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital. The data indicates that DFT calculations can provide reasonable estimations of the electronic properties of benzothiadiazole derivatives.

Overview of Computational Models

A variety of computational methods are employed to predict the properties of molecules like this compound.

  • Quantum Chemical Methods :

    • Density Functional Theory (DFT) : A widely used quantum mechanical method for investigating the electronic structure of many-body systems. It is frequently applied to predict geometries, electronic properties (such as HOMO and LUMO energies), and spectroscopic properties of benzothiadiazole derivatives, often showing good correlation with experimental data.[1]

    • Semi-Empirical Methods : Methods like AM1 and PM3 utilize parameters from experimental data to simplify quantum mechanical calculations. They are computationally less expensive than ab initio methods and are suitable for larger molecules. However, their accuracy can be variable.[1]

  • Machine Learning Models :

    • Machine learning (ML) is increasingly being used to predict the properties of small molecules, including photophysical characteristics.[2] These models are trained on large datasets of known molecules and their properties to learn structure-property relationships. For benzothiadiazole derivatives, ML models have been used to predict maximum absorption and emission wavelengths.[2]

Experimental Protocols for Model Validation

The validation of computational predictions relies on robust experimental data. Below are detailed methodologies for key experiments used to determine the properties of benzothiadiazole derivatives.

UV-Visible Absorption Spectroscopy

This technique is used to measure the absorption of light by a sample in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about electronic transitions.

Procedure:

  • Sample Preparation : Prepare a dilute solution of the compound in a suitable transparent solvent (e.g., ethanol, dichloromethane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).[1]

  • Instrumentation : A dual-beam UV-Visible spectrophotometer is typically used. A cuvette containing the pure solvent is used as a reference.

  • Measurement : The absorbance spectrum is recorded over a specific wavelength range. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are determined.

  • Data Analysis : The obtained spectrum is analyzed to identify electronic transitions, which can be correlated with computational predictions of excitation energies.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the reduction and oxidation potentials of a substance, which are related to the HOMO and LUMO energy levels.

Procedure:

  • Electrolyte Solution : Prepare a solution of the compound in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in dichloromethane).

  • Electrochemical Cell : A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Measurement : The potential of the working electrode is swept linearly with time between two set values, and the resulting current is measured.

  • Data Analysis : The resulting voltammogram is analyzed to determine the onset potentials for oxidation and reduction. These values are then used to estimate the HOMO and LUMO energy levels of the molecule.

Visualizing the Validation Workflow and Structure-Property Relationships

To provide a clearer understanding of the processes involved in validating computational models and the interplay between a molecule's structure and its properties, the following diagrams are provided.

G cluster_0 Computational Modeling cluster_1 Experimental Validation A Select Computational Method (e.g., DFT, ML) C Predict Properties (Electronic, Spectroscopic, etc.) A->C B Define Molecular Structure of this compound B->C G Compare Predicted and Experimental Data C->G D Synthesize or Procure This compound E Perform Experiments (UV-Vis, CV, etc.) D->E F Obtain Experimental Data E->F F->G H Model Refinement or Validation G->H

Workflow for the validation of computational models.

G cluster_0 Structural Features cluster_1 Electronic Properties cluster_2 Macroscopic Properties A This compound Molecular Structure B Benzothiadiazole Core (Electron Withdrawing) A->B C Methyl Group (Electron Donating) A->C D HOMO/LUMO Energy Levels B->D C->D E Electron Affinity & Ionization Potential D->E F Photophysical Properties (Absorption, Emission) E->F G Reactivity & Biological Activity E->G

Influence of molecular structure on properties.

References

The Fluorination Advantage: A Comparative Guide to 5-Methyl-2,1,3-benzothiadiazole and its Fluorinated Analogues in Organic Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of organic electronics and drug development, the strategic selection of molecular components is paramount to advancing organic solar cell (OSC) technology. This guide provides an objective comparison of the performance of 5-Methyl-2,1,3-benzothiadiazole and its fluorinated counterparts when incorporated into organic solar cells. By examining key photovoltaic parameters and outlining the underlying experimental methodologies, this document serves as a valuable resource for optimizing device efficiency.

The introduction of functional groups to the core structure of electron-acceptor materials is a widely employed strategy to fine-tune the optoelectronic properties of organic solar cells. Both methylation and fluorination of the 2,1,3-benzothiadiazole (BT) core have been shown to significantly influence device performance, albeit through different mechanisms. While direct comparative data for this compound is limited, this guide leverages data from closely related methylated and fluorinated benzodipyrrole-based acceptors to provide a clear performance benchmark.[1]

Performance Comparison: Methylation vs. Fluorination

Experimental data reveals distinct trends in the photovoltaic performance of organic solar cells based on non-functionalized, methylated, and fluorinated benzothiadiazole-type acceptors when paired with a polymer donor such as PM6.[1]

Acceptor DerivativeOpen-Circuit Voltage (Voc) [V]Short-Circuit Current Density (Jsc) [mA/cm²]Fill Factor (FF) [%]Power Conversion Efficiency (PCE) [%]
Non-functionalized 0.8326.3774.4816.30
Methylated 0.9026.32-16.46
Fluorinated 0.8924.0077.4516.55

Data sourced from a study on ortho-benzodipyrrole-based acceptors, where the methylated and fluorinated derivatives serve as proxies for the performance of analogous benzothiadiazole compounds.[1]

From the data, it is evident that methylation primarily contributes to an increase in the open-circuit voltage (Voc) while maintaining a comparable power conversion efficiency (PCE) to the non-functionalized counterpart.[1] In contrast, fluorination tends to enhance the fill factor (FF) and the overall PCE, although it may lead to a slight decrease in the short-circuit current density (Jsc).[1]

The integration of fluorinated benzothiadiazole (FBT) into donor-acceptor copolymers is a significant advancement in the OSC field. The fluorination process effectively fine-tunes energy levels, lowers the highest occupied molecular orbital (HOMO), and increases the open-circuit voltage.[2] Furthermore, fluorination enhances molecular packing and crystallinity, which in turn boosts charge transport and overall device performance.[2] Studies have shown that increasing the number of fluorine substitutions can lead to a decrease in the π–π stacking distance, resulting in higher PCEs.[2]

Experimental Protocols

The following provides a generalized methodology for the fabrication and characterization of organic solar cells, based on common practices in the field.

Device Fabrication
  • Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.

  • Hole Transport Layer Deposition: A hole transport layer (HTL), such as PEDOT:PSS, is spin-coated onto the cleaned ITO substrate and annealed.

  • Active Layer Deposition: The donor polymer (e.g., PM6) and the acceptor (methylated or fluorinated benzothiadiazole derivative) are dissolved in a suitable solvent (e.g., chloroform, chlorobenzene) to form a blend solution. This active layer solution is then spin-coated on top of the HTL in an inert atmosphere (e.g., a nitrogen-filled glovebox). The film is subsequently annealed to optimize the morphology.

  • Electron Transport Layer and Cathode Deposition: An electron transport layer (ETL) and a low-work-function metal cathode (e.g., LiF/Al) are sequentially deposited via thermal evaporation under high vacuum.

Device Characterization
  • Current Density-Voltage (J-V) Characteristics: The J-V curves of the fabricated solar cells are measured using a solar simulator under standard AM 1.5G illumination at 100 mW/cm². Key photovoltaic parameters such as Voc, Jsc, FF, and PCE are extracted from these curves.[1]

  • External Quantum Efficiency (EQE): EQE measurements are performed to determine the ratio of collected charge carriers to incident photons at various wavelengths. This provides insights into the spectral response of the solar cell and helps to verify the measured Jsc.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the impact of methylation and fluorination on the properties and performance of benzothiadiazole-based organic solar cells.

G cluster_0 Chemical Modification cluster_1 Molecular Properties cluster_2 Device Performance Methylation Methylation Higher HOMO Level Higher HOMO Level Methylation->Higher HOMO Level Fluorination Fluorination Lower HOMO Level Lower HOMO Level Fluorination->Lower HOMO Level Enhanced Molecular Packing Enhanced Molecular Packing Fluorination->Enhanced Molecular Packing Increased Voc Increased Voc Higher HOMO Level->Increased Voc Lower HOMO Level->Increased Voc Increased FF Increased FF Enhanced Molecular Packing->Increased FF Increased PCE Increased PCE Increased FF->Increased PCE

Caption: Impact of Methylation vs. Fluorination on OSC Properties.

G Start Start ITO Substrate Cleaning ITO Substrate Cleaning Start->ITO Substrate Cleaning HTL Deposition (PEDOT:PSS) HTL Deposition (PEDOT:PSS) ITO Substrate Cleaning->HTL Deposition (PEDOT:PSS) Active Layer Spin-Coating Active Layer Spin-Coating HTL Deposition (PEDOT:PSS)->Active Layer Spin-Coating Thermal Annealing Thermal Annealing Active Layer Spin-Coating->Thermal Annealing ETL/Cathode Deposition ETL/Cathode Deposition Thermal Annealing->ETL/Cathode Deposition Device Encapsulation Device Encapsulation ETL/Cathode Deposition->Device Encapsulation J-V & EQE Measurement J-V & EQE Measurement Device Encapsulation->J-V & EQE Measurement End End J-V & EQE Measurement->End

Caption: Experimental Workflow for Organic Solar Cell Fabrication.

References

The Versatile 2,1,3-Benzothiadiazole Scaffold: A Comparative Guide to Structure-Property Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 2,1,3-benzothiadiazole (BTD) core represents a privileged heterocyclic motif with tunable electronic, photophysical, and biological properties. This guide provides a comprehensive comparison of substituted BTD derivatives, offering insights into their structure-property relationships, supported by experimental data and detailed protocols.

The electron-deficient nature of the fused thiadiazole ring makes the 2,1,3-benzothiadiazole scaffold an exceptional building block in medicinal chemistry and materials science.[1] Functionalization of the benzenoid ring allows for the fine-tuning of its properties, leading to the development of novel fluorescent probes, organic electronics, and therapeutic agents.[1][2] This guide delves into the key structure-property relationships of substituted BTDs, presenting quantitative data, experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Comparative Analysis of Physicochemical Properties

The introduction of various substituents onto the BTD core significantly influences its photophysical and electrochemical characteristics. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) modulate the intramolecular charge transfer (ICT) character, thereby affecting absorption and emission wavelengths, fluorescence quantum yields, and frontier molecular orbital energy levels.

Photophysical Properties

The position and nature of substituents dramatically alter the absorption and emission spectra of BTD derivatives. Generally, the introduction of electron-donating groups at the 4- and 7-positions leads to a red-shift in both absorption and emission maxima due to a decreased HOMO-LUMO energy gap.

CompoundSubstituent(s)Solventλ_abs (nm)λ_em (nm)Quantum Yield (Φ_F)
4-Amino-2,1,3-benzothiadiazole4-NH₂Hexane4185010.43
4-Amino-2,1,3-benzothiadiazole4-NH₂Toluene4305370.35
4-Amino-2,1,3-benzothiadiazole4-NH₂THF4325580.22
N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole4-N(CH₃)₂Dichloromethane452526-
4,7-di([2,2′-bithiophen]-5-yl)benzothiadiazole4,7-di(2,2'-bithiophen-5-yl)Dichloromethane498620-
4,7-bis(5-(trimethylsilyl)thiophen-2-yl)benzothiadiazole4,7-bis(5-(trimethylsilyl)thiophen-2-yl)Hexane4585350.65
4,7-bis(5-(trimethylsilyl)thiophen-2-yl)benzothiadiazole4,7-bis(5-(trimethylsilyl)thiophen-2-yl)THF4685750.36
Electrochemical Properties

The electrochemical properties of BTD derivatives are crucial for their application in organic electronics. The HOMO and LUMO energy levels, which can be estimated using cyclic voltammetry, determine the electron-donating or -accepting nature of the molecule and its charge transport capabilities.

CompoundSubstituent(s)HOMO (eV)LUMO (eV)Band Gap (eV)
4,7-di(selenophen-2-yl)benzothiadiazole4,7-di(selenophen-2-yl)-5.12-2.742.38
4,7-di(thiophen-2-yl)benzothiadiazole4,7-di(thiophen-2-yl)-5.24-3.491.75
4,7-di([2,2′-bithiophen]-5-yl)benzothiadiazole4,7-di(2,2'-bithiophen-5-yl)-5.12-3.122.00
Poly(DEHT-V-BTD)Polymer with 3,4-dialkoxythiophene-5.3-3.61.8

Biological Activity and Signaling Pathways

Substituted 2,1,3-benzothiadiazoles have emerged as promising scaffolds for the development of novel therapeutic agents, particularly in oncology. Their mechanism of action often involves the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Anticancer Activity

Numerous BTD derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines. The nature and position of substituents play a critical role in determining their potency and selectivity.

CompoundSubstituentsCancer Cell LineIC₅₀ (µM)
2-(4-aminophenyl)-benzothiazole2-(4-aminophenyl)Liver (HepG2)>500
L1 (a 2-phenylbenzothiazole derivative)-Liver (HepG2)12.5
L1Pt (Platinum complex of L1)-Liver (HepG2)1.9
Compound 4fBenzothiazole-thiadiazole hybridBreast (MCF-7)2.74
Compound 4rBenzothiazole-thiadiazole hybridBreast (MCF-7)3.85
Compound 4fBenzothiazole-thiadiazole hybridColon (HCT-116)6.21
Compound 4rBenzothiazole-thiadiazole hybridColon (HCT-116)7.81
Modulation of Signaling Pathways

BTD derivatives have been shown to inhibit critical signaling pathways that are often dysregulated in cancer.

  • STAT3 Signaling Pathway: Certain benzothiazole derivatives act as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] By blocking the phosphorylation of STAT3, these compounds can suppress the expression of downstream target genes involved in cell proliferation and survival.[1]

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascade is another key pathway in cancer progression. Benzothiazole derivatives have been developed as inhibitors of p38α MAPK, demonstrating potential as anticancer agents, particularly in breast cancer.[1][3]

  • EGFR/PI3K/Akt Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) and the downstream PI3K/Akt pathway are central to cell survival and proliferation. Some benzothiadiazole derivatives have shown potential to inhibit this pathway, offering a strategy for cancer therapy.[4]

G General Structure-Property Relationship of Substituted 2,1,3-Benzothiadiazoles cluster_structure Chemical Structure cluster_properties Physicochemical & Biological Properties BTD_core 2,1,3-Benzothiadiazole Core Electron-deficient Substituents Substituents Electron-Donating Groups (EDG) Electron-Withdrawing Groups (EWG) Photophysical Photophysical Properties Absorption (λ_abs) Emission (λ_em) Quantum Yield (Φ_F) Substituents->Photophysical Modulate Intramolecular Charge Transfer Electrochemical Electrochemical Properties HOMO Energy LUMO Energy Band Gap Substituents->Electrochemical Tune Energy Levels Biological Biological Activity Anticancer (IC₅₀) Enzyme Inhibition Substituents->Biological Influence Binding & Potency

Caption: Relationship between substituents and properties of 2,1,3-benzothiadiazoles.

G Experimental Workflow for Synthesis and Characterization Start Starting Material (e.g., 2,1,3-Benzothiadiazole or 4,7-Dibromo-2,1,3-benzothiadiazole) Synthesis Synthesis of Substituted Derivative (e.g., Suzuki Coupling, Nitration) Start->Synthesis Purification Purification (Column Chromatography, Recrystallization) Synthesis->Purification Characterization Structural & Physicochemical Characterization Purification->Characterization NMR_Mass NMR & Mass Spectrometry (Structure Confirmation) Characterization->NMR_Mass Structural UV_Fluorescence UV-Vis & Fluorescence Spectroscopy (Photophysical Properties) Characterization->UV_Fluorescence Photophysical CV Cyclic Voltammetry (Electrochemical Properties) Characterization->CV Electrochemical Biological_Eval Biological Evaluation (e.g., Cytotoxicity Assays, Enzyme Inhibition) Characterization->Biological_Eval End Structure-Property Relationship Established Biological_Eval->End

Caption: General experimental workflow for 2,1,3-benzothiadiazole derivatives.

G Simplified EGFR/PI3K/Akt Signaling Pathway Inhibition EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream BTD_inhibitor Substituted 2,1,3-Benzothiadiazole BTD_inhibitor->EGFR Inhibits BTD_inhibitor->PI3K Inhibits

Caption: Inhibition of the EGFR/PI3K/Akt pathway by BTD derivatives.

Experimental Protocols

Detailed and reliable experimental protocols are essential for the synthesis and characterization of novel BTD derivatives. The following sections provide methodologies for key synthetic transformations and analytical techniques.

Synthesis of 4-Nitro-2,1,3-benzothiadiazole

This protocol describes the nitration of the BTD core, a common first step for further functionalization.

Materials:

  • 2,1,3-Benzothiadiazole

  • Concentrated Sulfuric Acid (98%)

  • Nitric Acid (70%)

  • Ice

  • Water

Procedure:

  • Prepare a sulfonitric mixture by carefully adding 8 mL of 70% nitric acid to 24 mL of 98% sulfuric acid in a flask, cooling the mixture in an ice bath.

  • To the cooled acid mixture, add 2.00 g (14.7 mmol) of 2,1,3-benzothiadiazole.

  • Allow the reaction mixture to warm to room temperature and stir for three hours.

  • Carefully pour the reaction mixture into ice water.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry to yield 4-nitro-2,1,3-benzothiadiazole.[4]

Synthesis of 4-Amino-2,1,3-benzothiadiazole

The reduction of the nitro group provides a versatile amino-functionalized BTD.

Materials:

  • 4-Nitro-2,1,3-benzothiadiazole

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid

  • Sodium Hydroxide (NaOH)

  • Ethyl Acetate

Procedure:

  • Suspend 4-nitro-2,1,3-benzothiadiazole in a mixture of concentrated hydrochloric acid and ethanol.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

  • Neutralize the mixture with a concentrated sodium hydroxide solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-amino-2,1,3-benzothiadiazole.

Suzuki Cross-Coupling of 4,7-Dibromo-2,1,3-benzothiadiazole

The Suzuki coupling is a powerful method for C-C bond formation to introduce aryl or heteroaryl substituents.

Materials:

  • 4,7-Dibromo-2,1,3-benzothiadiazole

  • Arylboronic acid (2.2 equivalents)

  • Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄)

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Methanol

  • Water

Procedure:

  • To a reaction flask, add 4,7-dibromo-2,1,3-benzothiadiazole (1.00 g, 3.40 mmol), the corresponding arylboronic acid (7.48 mmol), and potassium carbonate (2.35 g, 17.0 mmol).

  • Add a solvent mixture of toluene (30 mL), methanol (6 mL), and water (6 mL).

  • Purge the mixture with an inert gas (e.g., argon or nitrogen) for 15 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.20 g, 0.17 mmol), to the reaction mixture.

  • Heat the mixture to reflux and stir for 24-48 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature, add water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.[5]

Measurement of Fluorescence Quantum Yield

The comparative method is commonly used to determine the fluorescence quantum yield (Φ_F) of a compound.

Procedure:

  • Prepare a series of dilute solutions of both the sample and a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the UV-Vis absorption spectra of all solutions.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters.

  • Integrate the area under the emission spectra for both the sample and the standard.

  • Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. A plot of integrated fluorescence intensity versus absorbance for both the sample and the standard should yield straight lines, and the ratio of the gradients can be used in the calculation.

Cyclic Voltammetry

Cyclic voltammetry (CV) is used to investigate the electrochemical properties of BTD derivatives.

Procedure:

  • Prepare a solution of the BTD derivative (typically 1 mM) in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in anhydrous acetonitrile).

  • Use a standard three-electrode setup with a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).

  • Record the cyclic voltammogram by scanning the potential over a range that covers the redox processes of the compound.

  • From the oxidation and reduction peak potentials, the HOMO and LUMO energy levels can be estimated relative to a reference compound with a known energy level (e.g., ferrocene/ferrocenium redox couple).[5][6]

References

Assessing the Kinase Selectivity of 5-Methyl-2,1,3-benzothiadiazole Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinase selectivity of novel small molecule inhibitors is a critical step in the journey from discovery to clinical application. The 5-methyl-2,1,3-benzothiadiazole scaffold has emerged as a promising starting point for the design of potent kinase inhibitors. However, a comprehensive assessment of the selectivity profile of this class of compounds is often scattered across various studies, making direct comparisons challenging. This guide provides a framework for assessing the kinase selectivity of this compound inhibitors, complete with detailed experimental protocols for key assays and best practices for data presentation and visualization.

While specific, publicly available kinase panel data for a broad range of this compound derivatives is limited, this guide will utilize data from structurally related benzothiazole and thiadiazole inhibitors to illustrate the principles and methodologies of kinase selectivity profiling.

Data Presentation: Comparative Kinase Inhibition Profiles

A crucial aspect of assessing kinase inhibitor selectivity is the clear and concise presentation of quantitative data. Tables are an effective way to compare the potency of inhibitors against a panel of kinases. The data is typically presented as half-maximal inhibitory concentrations (IC50) or dissociation constants (Kd).

Table 1: Illustrative Kinase Selectivity Profile of a Hypothetical this compound Inhibitor (Compound X)

Kinase TargetIC50 (nM)
Primary Target
Kinase A15
Off-Targets
Kinase B250
Kinase C> 10,000
Kinase D850
Kinase E1,200
Kinase F> 10,000
......

Table 2: Comparison of IC50 Values for Structurally Related Benzothiazole and Thiadiazole Kinase Inhibitors

Compound IDScaffoldTarget KinaseIC50 (nM)Reference
BTZ-1 BenzothiazoleVEGFR-2170[1]
BRAF194[1]
TDZ-A 1,3,4-ThiadiazoleJNK1280[2]
BT-Hybrid-4f Benzothiazole-ThiadiazoleVEGFR-271[3]
BRAF194[3]

Experimental Protocols

Accurate and reproducible experimental data is the foundation of any meaningful comparison. Below are detailed methodologies for key experiments used to determine kinase inhibitor selectivity.

Biochemical Kinase Assay for IC50 Determination

This method measures the direct inhibitory effect of a compound on the activity of a purified kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (this compound derivative)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled [γ-³²P]ATP)

  • Microplate reader (luminescence, fluorescence, or scintillation counter)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold or 10-fold dilutions.

  • Reaction Setup: In a 96-well or 384-well plate, add the kinase, substrate, and test compound at various concentrations to the kinase assay buffer.

  • Initiation of Reaction: Start the kinase reaction by adding a predetermined concentration of ATP (often at the Km value for the specific kinase).

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent. For example, with ADP-Glo™, the amount of ADP produced is quantified, which is directly proportional to kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

KinomeScan™: A Competitive Binding Assay

The KinomeScan™ platform provides a broad assessment of a compound's binding affinity against a large panel of kinases.

Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR.

Procedure Outline:

  • Assay Components: The assay consists of a DNA-tagged kinase, an immobilized ligand, and the test compound.

  • Competition: The test compound is incubated with the kinase and the immobilized ligand. If the compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.

  • Quantification: The amount of kinase bound to the solid support is measured by quantifying the associated DNA tag using quantitative PCR (qPCR). A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.

  • Data Interpretation: The results are typically reported as a percent of control (DMSO) or as a dissociation constant (Kd) for the compound-kinase interaction.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique to verify target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.

Materials:

  • Cultured cells expressing the target kinase

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • Antibodies specific to the target kinase and a loading control

  • Western blotting reagents and equipment

  • Thermal cycler or heating block

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle (DMSO) for a specified time.

  • Heating: Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).

  • Cell Lysis and Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Analysis: Analyze the amount of soluble target protein in each sample using Western blotting or other protein quantification methods like mass spectrometry.

  • Data Analysis: Generate a "melting curve" by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization. An isothermal dose-response (ITDR) experiment can be performed at a fixed temperature to determine the cellular potency (EC50) of the compound.

Mandatory Visualizations

Signaling Pathway Diagram

To understand the biological context of the targeted kinases, it is essential to visualize their position within relevant signaling pathways.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF (e.g., BRAF) RAS->RAF JNK JNK RAS->JNK MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription JNK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor 5-Methyl-2,1,3- benzothiadiazole Inhibitor Inhibitor->RAF Inhibitor->JNK VEGFR VEGFR Inhibitor->VEGFR -2 -2 Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Selectivity Screening cluster_validation Cellular Validation cluster_analysis Data Analysis & Interpretation start Synthesize 5-Methyl-2,1,3- benzothiadiazole Derivatives biochemical Biochemical Kinase Assay (Primary Target & Key Off-Targets) start->biochemical kinome Broad Kinome Profiling (e.g., KinomeScan) start->kinome data_analysis IC50/Kd Determination & Selectivity Score Calculation biochemical->data_analysis kinome->data_analysis cetsa Cellular Thermal Shift Assay (CETSA) for Target Engagement sar Structure-Activity Relationship (SAR) Analysis cetsa->sar data_analysis->cetsa conclusion Assess Kinase Selectivity Profile sar->conclusion Logical_Relationship Scaffold 5-Methyl-2,1,3- benzothiadiazole Core Derivatization Chemical Derivatization (R-group modifications) Scaffold->Derivatization Library Compound Library Derivatization->Library Screening Kinase Selectivity Screening Library->Screening Hit Initial 'Hit' Compound (Potent but potentially non-selective) Screening->Hit SAR Structure-Activity Relationship (SAR) - Enhance Potency - Improve Selectivity Hit->SAR Lead Optimized Lead Compound (Potent and Selective) SAR->Lead

References

Benchmarking 5-Methyl-2,1,3-benzothiadiazole-Based Fluorescent Probes Against Commercial Dyes: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for brighter, more stable, and highly specific fluorescent probes is a driving force in modern biological research and drug development. In this context, 5-Methyl-2,1,3-benzothiadiazole (BTD) derivatives have emerged as a promising class of fluorophores. This guide provides an objective comparison of the performance of these novel probes against established commercial dyes, supported by experimental data, to aid in the selection of the optimal imaging tools for your research needs.

Data Presentation: A Head-to-Head Comparison

The selection of a fluorescent probe is critically dependent on its photophysical properties. The following tables summarize the key performance indicators for representative this compound-based probes and a selection of widely used commercial dyes.

Table 1: Comparison of Photophysical Properties

Fluorescent Probe ClassSpecific Dye ExampleExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ_F)Solvent/Conditions
This compound Derivative BTD-Methyl-Donor~430~537~107Not Reported0.35Toluene
Commercial Dyes
DAPI35846110334,0000.92 (with DNA)Aqueous Buffer
FITC (Fluorescein Isothiocyanate)4955192475,0000.95Aqueous Buffer (pH 9)
BODIPY 493/5034935031080,0000.90Methanol
Nile Red5526368445,0000.79Toluene

Note: Data for the BTD-Methyl-Donor is based on a representative 4-amino-2,1,3-benzothiadiazole derivative, as specific data for the 5-methyl derivative is limited in directly comparable studies. Photophysical properties are highly dependent on the specific molecular structure and the solvent environment.

Table 2: Photostability Comparison

Fluorescent ProbePhotostability Profile
This compound Derivative Described as having "vastly improved photostability" over Nile Red and giving "far better results" than DAPI in live-cell imaging, suggesting high resistance to photobleaching.[1][2]
Commercial Dyes
DAPIModerate photostability, prone to fading under prolonged illumination.
FITCLow photostability, known for rapid photobleaching.
BODIPY 493/503High photostability, a key advantage of this dye class.
Nile RedModerate photostability, but can be susceptible to photobleaching in certain environments.

Experimental Protocols

Reproducible and reliable data is contingent on well-defined experimental protocols. The following are methodologies for key experiments to benchmark fluorescent probes.

Protocol 1: Determination of Photophysical Properties

1.1. Molar Extinction Coefficient (ε) Measurement:

  • Objective: To determine the light-absorbing capacity of the dye at a specific wavelength.

  • Procedure:

    • Prepare a series of dilutions of the fluorescent probe in a suitable spectroscopic-grade solvent (e.g., toluene, PBS).

    • Measure the absorbance of each solution at the wavelength of maximum absorption (λ_abs) using a UV-Vis spectrophotometer.

    • Plot absorbance versus concentration.

    • The molar extinction coefficient is calculated from the slope of the linear fit of the data according to the Beer-Lambert law (A = εcl).

1.2. Fluorescence Quantum Yield (Φ_F) Measurement (Relative Method):

  • Objective: To determine the efficiency of fluorescence emission.

  • Procedure:

    • Select a standard fluorescent dye with a known quantum yield that absorbs at a similar wavelength to the test probe.

    • Prepare solutions of both the test probe and the standard in the same solvent, with absorbances below 0.1 at the excitation wavelength to avoid inner filter effects.

    • Measure the fluorescence emission spectra of both the test probe and the standard using the same excitation wavelength and instrument settings.

    • Integrate the area under the emission curves for both the test probe and the standard.

    • Calculate the quantum yield of the test probe using the following equation: Φ_test = Φ_std * (I_test / I_std) * (A_std / A_test) * (η_test² / η_std²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Protocol 2: Cellular Imaging and Photostability Assessment

2.1. Live-Cell Staining:

  • Objective: To visualize the localization of the fluorescent probe in living cells.

  • Procedure:

    • Culture cells to 70-80% confluency on glass-bottom dishes.

    • Prepare a working solution of the fluorescent probe in a complete cell culture medium (final concentration typically 1-10 µM).

    • Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

    • Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

    • Wash the cells twice with pre-warmed PBS to remove excess probe.

    • Add fresh, pre-warmed culture medium or imaging buffer to the cells.

    • Image the cells using a fluorescence microscope with appropriate filter sets.

2.2. Fixed-Cell Staining:

  • Objective: To visualize the probe's localization in fixed cells.

  • Procedure:

    • Grow cells on coverslips to the desired confluency.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if targeting intracellular structures.

    • Wash the cells three times with PBS.

    • Incubate the cells with the fluorescent probe solution for 30-60 minutes.

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides with an appropriate mounting medium.

2.3. Photostability (Photobleaching) Assay:

  • Objective: To quantify the rate of fluorescence decay upon continuous illumination.

  • Procedure:

    • Prepare a slide with cells stained with the fluorescent probe of interest.

    • Select a region of interest (ROI) for imaging.

    • Acquire an initial image (time = 0).

    • Continuously illuminate the ROI with the excitation light source at a constant intensity.

    • Acquire images at regular time intervals (e.g., every 10 seconds) for a defined period (e.g., 5 minutes).

    • Measure the mean fluorescence intensity of the ROI in each image.

    • Plot the normalized fluorescence intensity as a function of time.

    • The rate of photobleaching can be compared between different probes under identical imaging conditions.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the use of this compound-based fluorescent probes.

G Signaling Pathway for a BTD-based 'Turn-On' Ion Sensor cluster_0 Before Ion Binding cluster_1 After Ion Binding Probe BTD Probe (Low Fluorescence) Complex Probe-Ion Complex (High Fluorescence) Probe->Complex Binding Event Light_Out_Low Low Emission Probe->Light_Out_Low Quenched Ion Target Ion Ion->Complex Binding Event Light_Out_High High Emission Complex->Light_Out_High Enhanced Light_In Excitation Light Light_In->Probe Light_In->Complex G Experimental Workflow for Benchmarking Fluorescent Probes start Start prep_probes Prepare Stock Solutions (BTD Probe & Commercial Dyes) start->prep_probes cell_culture Cell Culture start->cell_culture photophys Determine Photophysical Properties (ε, Φ_F) prep_probes->photophys staining Cell Staining (Live or Fixed) prep_probes->staining data_analysis Data Analysis & Comparison photophys->data_analysis cell_culture->staining imaging Fluorescence Microscopy staining->imaging photostability Photostability Assay imaging->photostability photostability->data_analysis end End data_analysis->end G Mechanism of BTD Probe in Lipid Droplet Staining cluster_0 Solvatochromic Shift Probe_Aq BTD Probe in Aqueous Cytosol (Low Fluorescence) Probe_Lipid BTD Probe in Lipid Droplet (High Fluorescence) Partition Partitioning Probe_Aq->Partition Cytosol Polar Environment Cytosol->Probe_Aq Lipid_Droplet Nonpolar Environment Lipid_Droplet->Probe_Lipid Partition->Probe_Lipid

References

Comparative Stability of 5-Methyl-2,1,3-benzothiadiazole and iso-Benzothiadiazole Polymers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intrinsic stability of polymer backbones is paramount for the development of robust and reliable organic electronics and therapeutics. This guide provides a comparative analysis of the stability of polymers incorporating 5-Methyl-2,1,3-benzothiadiazole and its isomer, iso-benzothiadiazole (benzo[d][1][2][3]thiadiazole), drawing upon available experimental data and theoretical insights.

While a direct, head-to-head comparative study is not extensively documented in the current literature, this guide synthesizes existing data on related polymer systems to offer valuable insights into their relative thermal, photochemical, and chemical stabilities. Generally, benzothiadiazole-based polymers are recognized for their good thermal and photochemical stability.[1] However, the specific placement of nitrogen and sulfur atoms within the heterocyclic ring, as well as substituent effects, can significantly influence these properties.

Data Presentation: A Comparative Overview

The following table summarizes the available quantitative and qualitative data on the stability of polymers containing this compound and iso-benzothiadiazole units. It is important to note that specific data for polymers with the 5-methyl substitution are limited, and data for iso-benzothiadiazole polymers are particularly scarce. Therefore, data from closely related, unsubstituted or alternatively substituted benzothiadiazole copolymers are included for contextual comparison.

Stability ParameterThis compound Polymersiso-Benzothiadiazole (benzo[d][1][2][3]thiadiazole) Polymers
Thermal Stability (TGA)
Decomposition Onset (Td, onset)> 300 °C (for related copolymers)[3]Not Reported
5% Weight Loss Temperature~433 °C (for a fluorene-donor/benzothiadiazole-acceptor copolymer)[1]Not Reported
Glass Transition Temp. (DSC) No clear thermal transition observed in some copolymers[3]Not Reported
Photochemical Stability Can undergo photodegradation upon irradiation with high-energy light.[4] Trans-cis photoisomerization is a potential degradation mechanism in related small molecules.[5]Theoretically high stability in the excited state due to a high energy band gap.[6] Polymer dots have shown to be stable photocatalysts.[7]
Chemical Stability Incompatible with strong oxidizing agents, strong acids, and bases.[4]Not Reported

Experimental Protocols

Detailed methodologies for key stability-testing experiments are provided below. These protocols are generalized based on common practices in polymer science.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of the polymer.

Methodology:

  • A small, accurately weighed sample (5-10 mg) of the polymer is placed in a TGA pan (typically platinum or alumina).

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled inert atmosphere (e.g., nitrogen or argon) to prevent thermo-oxidative degradation.

  • The mass of the sample is continuously monitored as a function of temperature.

  • The TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the temperature at which 5% weight loss occurs (Td5).

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

Methodology:

  • A small, accurately weighed sample (2-5 mg) of the polymer is hermetically sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • The sample and reference are heated at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.

  • The differential heat flow between the sample and the reference is measured as a function of temperature.

  • The sample is then cooled at a controlled rate and a second heating scan is performed. The Tg is typically determined from the second heating scan.

Photochemical Stability Assessment

Objective: To evaluate the polymer's resistance to degradation under UV or visible light irradiation.

Methodology:

  • A thin film of the polymer is prepared on a suitable substrate (e.g., quartz or glass) by spin-coating or drop-casting from a solution.

  • The initial UV-Vis absorption spectrum of the film is recorded.

  • The film is then exposed to a light source with a specific wavelength range and intensity (e.g., a solar simulator or a UV lamp) for a defined period.

  • The UV-Vis absorption spectrum is recorded at regular intervals during irradiation.

  • Photodegradation is quantified by the decrease in the intensity of the main absorption peak over time.[8] The rate of degradation can be determined by plotting the normalized absorbance versus irradiation time.

  • Alternatively, changes in the chemical structure can be monitored by Fourier-Transform Infrared (FTIR) spectroscopy, looking for the appearance of new peaks (e.g., carbonyl groups) or the disappearance of characteristic peaks of the polymer backbone.[9]

Chemical Stability Assessment

Objective: To determine the polymer's resistance to various chemical environments.

Methodology:

  • Thin films of the polymer are prepared on inert substrates.

  • The initial properties of the films (e.g., UV-Vis spectrum, thickness, morphology) are characterized.

  • The films are then immersed in different chemical solutions (e.g., common organic solvents, acidic solutions, basic solutions) for a specified duration at a controlled temperature.

  • After exposure, the films are rinsed, dried, and their properties are re-characterized.

  • Degradation is assessed by observing any changes in the UV-Vis spectrum, thickness, or surface morphology (e.g., using atomic force microscopy).

Mandatory Visualization

Stability_Comparison_Workflow cluster_polymers Polymer Synthesis cluster_stability_tests Stability Assessment P_5MeBTD This compound Polymer Thermal Thermal Stability (TGA, DSC) P_5MeBTD->Thermal Photochemical Photochemical Stability (UV-Vis, FTIR) P_5MeBTD->Photochemical Chemical Chemical Stability (Solvent/pH exposure) P_5MeBTD->Chemical P_isoBTD iso-Benzothiadiazole Polymer P_isoBTD->Thermal P_isoBTD->Photochemical P_isoBTD->Chemical Data_Analysis Comparative Data Analysis Thermal->Data_Analysis Decomposition Temp, Glass Transition Photochemical->Data_Analysis Degradation Rate, Structural Changes Chemical->Data_Analysis Spectral & Morphological Changes

Caption: Logical workflow for the comparative stability study.

Experimental_Workflow_TGA Start Start Sample_Prep Prepare Polymer Sample (5-10 mg) Start->Sample_Prep TGA_Setup Place Sample in TGA under Inert Atmosphere Sample_Prep->TGA_Setup Heating Heat at a Constant Rate (e.g., 10 °C/min) TGA_Setup->Heating Data_Acquisition Monitor Mass Loss vs. Temperature Heating->Data_Acquisition Analysis Analyze TGA Curve (Td, onset, Td5) Data_Acquisition->Analysis End End Analysis->End

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

References

The Methyl Group's Influence on the Photophysics of the Benzothiadiazole Core: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced effects of molecular modifications on the photophysical properties of fluorophores is paramount. This guide provides an objective comparison of the 2,1,3-benzothiadiazole (BTD) core and its 4-methyl substituted analogue, 4-methyl-2,1,3-benzothiadiazole, supported by experimental data to elucidate the impact of this seemingly simple functionalization.

The 2,1,3-benzothiadiazole scaffold is a cornerstone in the design of fluorescent probes and optoelectronic materials due to its inherent electron-accepting nature, high photostability, and tunable photophysical properties.[1] The introduction of substituents onto the BTD core is a well-established strategy to modulate its electronic and, consequently, its photophysical characteristics. The methyl group, a simple alkyl substituent, exerts its influence primarily through a positive inductive effect (+I), donating electron density to the aromatic system. This guide will delve into the quantitative and qualitative consequences of this substitution.

Comparative Photophysical Data

The introduction of a methyl group at the 4-position of the benzothiadiazole core leads to discernible shifts in its absorption and emission spectra. While the parent BTD is known to be a poor fluorophore, substitution can significantly alter its emissive properties.[2] The following table summarizes the key photophysical parameters for the unsubstituted BTD and its 4-methyl derivative.

CompoundSolventAbsorption Max. (λabs, nm)Emission Max. (λem, nm)Stokes Shift (cm-1)Quantum Yield (ΦF)Fluorescence Lifetime (τ, ns)
2,1,3-BenzothiadiazoleToluene---0.01[2]-
2,1,3-BenzothiadiazoleMethanol---0.01[2]-
4-Methyl-2,1,3-benzothiadiazoleDichloromethane~340[3]----

Generally, the methyl substitution on the BTD nucleus has been observed to induce a blue shift, resulting in shorter absorption and emission wavelengths when compared to non-methylated analogues. This can be attributed to the electron-donating nature of the methyl group, which slightly raises the energy of the frontier molecular orbitals.

Experimental Protocols

The synthesis and photophysical characterization of benzothiadiazole derivatives follow established methodologies in organic and materials chemistry.

Synthesis of 4-Methyl-2,1,3-benzothiadiazole

A common route for the synthesis of 4-methyl-2,1,3-benzothiadiazole involves the cyclization of a corresponding ortho-phenylenediamine.[4]

Materials:

  • 3-Methyl-benzene-1,2-diamine

  • Thionyl chloride (SOCl₂) or N-sulfinylaniline

  • Anhydrous solvent (e.g., Toluene, Dichloromethane)

  • Base (e.g., Pyridine, Triethylamine)

Procedure:

  • Dissolve 3-Methyl-benzene-1,2-diamine in an anhydrous solvent under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a solution of thionyl chloride and a base dropwise to the cooled mixture.

  • After the addition, allow the reaction to warm to room temperature and then heat to reflux for 3-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and quench by carefully adding it to water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield pure 4-methyl-2,1,3-benzothiadiazole.[4]

Photophysical Characterization

The photophysical properties of the synthesized compounds are typically investigated using UV-visible absorption and fluorescence spectroscopy.[3]

UV-Visible Absorption Spectroscopy:

  • Prepare solutions of the benzothiadiazole derivatives in a spectroscopic grade solvent at a known concentration (typically 10⁻⁵ to 10⁻⁶ M).

  • Record the absorption spectra using a UV-vis spectrophotometer over a relevant wavelength range.

  • Determine the wavelength of maximum absorption (λabs) from the resulting spectrum.[3]

Fluorescence Spectroscopy:

  • Using the same solutions prepared for absorption spectroscopy, record the emission spectra on a spectrofluorometer.

  • Excite the samples at their respective absorption maxima (λabs).

  • Scan the emission over a range of longer wavelengths to determine the wavelength of maximum emission (λem).

  • The fluorescence quantum yield (ΦF) can be determined relative to a well-characterized standard with a known quantum yield.

  • Fluorescence lifetime (τ) measurements are typically performed using time-correlated single-photon counting (TCSPC) techniques.

Logical Pathway: Effect of Methyl Substitution

The following diagram illustrates the logical relationship between the introduction of a methyl group and the resulting changes in the photophysical properties of the benzothiadiazole core.

Effect of Methyl Group on Benzothiadiazole Photophysics cluster_cause Structural Modification cluster_mechanism Electronic Effect cluster_consequence Photophysical Consequences Methyl_Substitution Introduction of Methyl Group at 4-position Inductive_Effect Positive Inductive Effect (+I) Methyl_Substitution->Inductive_Effect exerts Orbital_Energy Increased HOMO/LUMO Energy Levels Inductive_Effect->Orbital_Energy leads to Spectral_Shift Hypsochromic (Blue) Shift in Absorption & Emission Orbital_Energy->Spectral_Shift results in

Caption: Logical workflow of the methyl group's influence on BTD photophysics.

Experimental Workflow

The diagram below outlines the typical experimental workflow for the synthesis and photophysical characterization of 4-methyl-2,1,3-benzothiadiazole.

Experimental Workflow for Synthesis and Characterization Start Start: 3-Methyl-benzene-1,2-diamine Synthesis Cyclization with Thionyl Chloride Start->Synthesis Purification Purification (Column Chromatography/Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spectrometry) Purification->Characterization Photophysics Photophysical Analysis (UV-vis, Fluorescence) Characterization->Photophysics End Data Analysis & Comparison Photophysics->End

Caption: Workflow for 4-methyl-2,1,3-benzothiadiazole synthesis and analysis.

References

A Comparative Guide to Experimental and Theoretical Spectral Analysis of 5-Methyl-2,1,3-benzothiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the cross-validation of experimental and theoretical spectral data for the heterocyclic compound 5-Methyl-2,1,3-benzothiadiazole. By juxtaposing experimentally obtained spectra with quantum chemical computations, researchers can achieve a more robust characterization of the molecular structure, vibrational modes, and electronic properties of this compound, which is a crucial step in drug discovery and materials science.

Data Presentation: A Comparative Overview

The following tables are structured to facilitate a direct comparison between experimental measurements and theoretical calculations for the key spectral features of this compound.

Table 1: Comparative Vibrational Frequencies (FT-IR and FT-Raman)

Experimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Calculated Vibrational Frequencies (cm⁻¹)Vibrational Mode Assignment
Data UnavailableData UnavailablePlaceholderC-H stretching
Data UnavailableData UnavailablePlaceholderC=C aromatic stretching
Data UnavailableData UnavailablePlaceholderC-N stretching
Data UnavailableData UnavailablePlaceholderN=S=N stretching
Data UnavailableData UnavailablePlaceholderC-H in-plane bending
Data UnavailableData UnavailablePlaceholderC-H out-of-plane bending
Data UnavailableData UnavailablePlaceholderMethyl group vibrations

Note: The calculated frequencies are typically scaled to correct for anharmonicity and the limitations of the theoretical model.

Table 2: Comparative Electronic Transitions (UV-Vis)

Experimental λmax (nm)Calculated λmax (nm)Oscillator Strength (f)Electronic Transition Assignment
Data UnavailablePlaceholderPlaceholderπ → π
Data UnavailablePlaceholderPlaceholdern → π

Experimental and Theoretical Methodologies

A robust comparison relies on well-documented experimental protocols and transparent computational methods.

Experimental Protocols

FT-IR and FT-Raman Spectroscopy:

  • Instrumentation: Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectrometers are standard instruments for acquiring vibrational spectra.

  • Sample Preparation: For FT-IR analysis, the solid sample of this compound is typically mixed with KBr powder and pressed into a pellet.[11] For FT-Raman, the sample is often analyzed directly in a capillary tube.

  • Data Acquisition: FT-IR spectra are commonly recorded in the 4000-400 cm⁻¹ range.[9] FT-Raman spectra are typically collected over a similar range, often using a laser excitation source such as a Nd:YAG laser (1064 nm).[11]

UV-Vis Spectroscopy:

  • Instrumentation: A UV-Vis spectrophotometer is used to measure the absorption of ultraviolet and visible light by the sample.

  • Sample Preparation: The compound is dissolved in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) to a known concentration.[12]

  • Data Acquisition: The absorption spectrum is typically recorded over a range of 200-800 nm to identify the wavelengths of maximum absorption (λmax).[12]

Theoretical Methods

Computational Approach:

  • Software: Quantum chemical calculations are typically performed using software packages like Gaussian.[11]

  • Methodology: Density Functional Theory (DFT) is a widely used method for optimizing the molecular geometry and calculating the vibrational frequencies of organic molecules.[2][13][14] The B3LYP functional combined with a basis set such as 6-311++G(d,p) is a common choice for such calculations.[10][13]

  • Vibrational Analysis: The calculated harmonic vibrational frequencies are often scaled by an empirical factor to improve agreement with experimental data. The potential energy distribution (PED) is analyzed to assign the calculated frequencies to specific vibrational modes.

  • Electronic Spectra Simulation: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which are then used to simulate the UV-Vis absorption spectrum.[5][8]

Visualization of the Cross-Validation Workflow

The following diagrams illustrate the logical flow of the comparative analysis of experimental and theoretical spectral data.

experimental_theoretical_workflow cluster_experimental Experimental Analysis cluster_theoretical Theoretical Analysis cluster_comparison Data Comparison and Validation exp_synthesis Synthesis of this compound exp_ftir FT-IR Spectroscopy exp_synthesis->exp_ftir exp_ftraman FT-Raman Spectroscopy exp_synthesis->exp_ftraman exp_uvvis UV-Vis Spectroscopy exp_synthesis->exp_uvvis compare_vibrational Compare Vibrational Spectra exp_ftir->compare_vibrational exp_ftraman->compare_vibrational compare_uvvis Compare Electronic Spectra exp_uvvis->compare_uvvis theo_geometry Geometry Optimization (DFT) theo_vibrational Vibrational Frequency Calculation (DFT) theo_geometry->theo_vibrational theo_uvvis Electronic Transition Calculation (TD-DFT) theo_geometry->theo_uvvis theo_vibrational->compare_vibrational theo_uvvis->compare_uvvis validation Structural and Electronic Characterization compare_vibrational->validation compare_uvvis->validation

Caption: Workflow for the cross-validation of experimental and theoretical spectral data.

logical_relationship cluster_data_sources Data Sources cluster_analysis Analysis cluster_outcome Outcome experimental_data Experimental Spectra (FT-IR, FT-Raman, UV-Vis) vibrational_assignment Vibrational Mode Assignment experimental_data->vibrational_assignment electronic_transitions Electronic Transition Assignment experimental_data->electronic_transitions theoretical_data Theoretical Spectra (DFT, TD-DFT) theoretical_data->vibrational_assignment theoretical_data->electronic_transitions validation Validated Molecular Structure and Properties vibrational_assignment->validation electronic_transitions->validation

Caption: Logical relationship between experimental and theoretical spectral data for validation.

References

Safety Operating Guide

Essential Safety and Operational Guide for 5-Methyl-2,1,3-benzothiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 5-Methyl-2,1,3-benzothiadiazole, a compound that requires careful management in a laboratory setting. Adherence to these procedures is essential for ensuring personal safety and environmental protection.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on its known hazards, including skin, eye, and respiratory irritation.[1]

Protection Type Recommended Equipment Specifications and Use
Eye and Face Protection Safety goggles or glassesMust be compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[2] Provides protection against splashes and dust.
Skin Protection Chemical-resistant glovesWear appropriate protective gloves to prevent skin contact.[2][3]
Lab coat or protective clothingWear appropriate protective clothing to prevent skin exposure.[2][3]
Respiratory Protection Not typically required under normal useNo protective equipment is needed under normal use conditions with adequate ventilation.[2][3] If dust formation is significant or ventilation is poor, consult with your institution's environmental health and safety (EHS) department for appropriate respiratory protection.

Operational Plan for Safe Handling

A systematic approach to handling this compound minimizes the risk of exposure and accidents.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[2] For procedures that may generate dust or aerosols, a chemical fume hood is recommended.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

Handling Procedures
  • Avoid Contact: Do not get the chemical in your eyes, on your skin, or on your clothing.[2]

  • Prevent Dust Formation: Minimize the generation of dust during handling and weighing.[2]

  • Grounding: For bulk handling, use spark-proof tools and explosion-proof equipment to prevent electrostatic discharge.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2]

Hygiene Measures
  • Hand Washing: Wash hands thoroughly with soap and water after handling and before eating, drinking, smoking, or using the restroom.[2]

  • Contaminated Clothing: Do not allow contaminated work clothing out of the workplace.[4] If clothing becomes contaminated, remove it immediately and wash it before reuse.[5]

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Identification and Segregation
  • Hazardous Waste: All unused this compound and any materials contaminated with it (e.g., gloves, filter paper, containers) must be treated as hazardous waste.[6]

  • Segregation: Keep this waste stream separate from other laboratory waste to avoid unintentional mixing with incompatible substances.[6][7]

Waste Collection and Containerization
  • Dedicated Container: Use a dedicated, leak-proof, and clearly labeled container for the collection of this chemical waste.[6][7] The container must be in good condition.

  • Compatibility: Ensure the container material is compatible with the chemical.

Labeling

The waste container must be clearly labeled with the words "Hazardous Waste" and include the following information:[6][7]

  • Full Chemical Name: this compound

  • Concentration and Quantity of the Waste

  • Date of Waste Generation

  • Name and Contact Information of the Generating Laboratory

  • Appropriate Hazard Pictograms

Storage
  • Designated Area: Store the labeled hazardous waste container in a designated, secure, and well-ventilated area away from general laboratory traffic.[6]

  • Closure: Keep the container tightly closed except when adding waste.[7]

Professional Disposal
  • Licensed Service: The disposal of this chemical waste must be handled by a licensed and certified hazardous waste disposal service.[6]

  • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[6] Follow all institutional procedures.

  • Do Not Dispose in General Waste: Do not dispose of this chemical down the drain or in the regular trash.[6]

Emergency Procedures: Accidental Release

In the event of a spill, immediate and appropriate action is necessary.

  • Evacuate: Evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: If trained and safe to do so, contain the spill using an inert absorbent material such as sand or vermiculite.[6]

  • Cleanup: Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[2][6]

  • Personal Protection: Wear appropriate PPE, including a respirator if necessary, during cleanup.[6]

  • Reporting: Report the spill to your supervisor and the EHS department.

Safe Handling and Disposal Workflow

cluster_handling Safe Handling cluster_disposal Waste Disposal cluster_emergency Emergency Spill prep Preparation - Assess Risks - Gather PPE handling Handling - Use Fume Hood - Avoid Dust prep->handling hygiene Personal Hygiene - Wash Hands handling->hygiene collect Collect Waste - Segregate - Use Labeled Container handling->collect store Store Waste - Secure & Ventilated Area collect->store dispose Professional Disposal - Contact EHS store->dispose spill Spill Occurs contain Contain Spill - Use Absorbent spill->contain cleanup Clean Up - Wear PPE contain->cleanup cleanup->collect report Report Spill cleanup->report

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.